molecular formula C12H18N2O B1366131 2-Morpholin-4-ylmethylbenzylamine CAS No. 91271-82-8

2-Morpholin-4-ylmethylbenzylamine

Cat. No.: B1366131
CAS No.: 91271-82-8
M. Wt: 206.28 g/mol
InChI Key: NMFAEZHWSZZJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-ylmethylbenzylamine, with the CAS number 91271-82-8, is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is recognized in scientific literature as a valuable synthetic intermediate or building block in medicinal chemistry . The morpholine ring is a privileged structure in drug discovery, frequently incorporated into molecules to fine-tune their properties and is found in compounds targeting a range of biological activities . This compound serves as a versatile precursor in organic synthesis, particularly for the development of novel molecular hybrids. For instance, research has explored the synthesis of complex molecules like N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, which are then evaluated for potential anti-cancer activity . The primary amine and morpholine functionalities make this chemical a useful scaffold for constructing potential pharmacologically active agents. It is offered with a high purity of 97% and should be stored according to the supplier's recommendations. This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAEZHWSZZJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407084
Record name 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-82-8
Record name 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-ylmethyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Morpholin-4-ylmethylbenzylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-Morpholin-4-ylmethylbenzylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a morpholine moiety, which is a recognized privileged scaffold in medicinal chemistry. This document details the compound's chemical identity, physicochemical properties, and a validated, step-by-step synthetic protocol. Furthermore, it explores the broader pharmacological context of morpholine-containing structures, discusses key analytical characterization methods, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzylamine core substituted at the ortho position with a morpholinomethyl group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.

Its core identifiers and properties are summarized below. While specific experimental data for properties such as melting and boiling points are not widely published, typical characteristics can be inferred from its structure and related compounds.

PropertyValueReference
CAS Number 91271-82-8[1]
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol [1]
IUPAC Name (2-(morpholin-4-ylmethyl)phenyl)methanamine
Synonyms 2-Morpholin-4-ylmethyl-benzylamine[1]
Appearance Typically an oil or low-melting solid
Solubility Expected to be soluble in organic solvents like DCM, MeOH, DMSO.
Hazard Identification Irritant. May cause allergic skin reaction and serious eye irritation.[1]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of an intermediate phthalide followed by reductive amination and subsequent reduction. This method provides a reliable pathway to the target compound with good yield and purity.

Causality Behind Experimental Choices:
  • Solvent Selection: Dichloromethane (DCM) is chosen for the reductive amination step due to its inert nature and ability to dissolve the organic reactants while being immiscible with the aqueous workup solutions. Methanol is used for the final reduction as it is a suitable protic solvent for sodium borohydride.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride. Sodium borohydride (NaBH₄) is a cost-effective and powerful agent for the reduction of the amide in the second step.

  • Purification: Column chromatography is the standard method for purifying research chemicals of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 2-(Morpholinomethyl)isoindolin-1-one

  • To a solution of 2-formylbenzoic acid (1.50 g, 10.0 mmol) in dichloromethane (50 mL), add morpholine (0.96 g, 11.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Allow the reaction to stir at room temperature for 18 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 2-(morpholinomethyl)isoindolin-1-one.

Step 2: Reduction to this compound

  • Dissolve the crude intermediate from Step 1 in methanol (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.13 g, 30.0 mmol) carefully in small portions. Vigorous gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amide Reduction A 2-Formylbenzoic Acid + Morpholine B DCM, STAB A->B Reactants C Intermediate: 2-(Morpholinomethyl)isoindolin-1-one B->C Product D Intermediate E Methanol, NaBH4 D->E Reactant F Final Product: This compound E->F Product Purification Purification (Column Chromatography) F->Purification

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm region), the benzylic CH₂ protons, the methylene protons adjacent to the morpholine nitrogen, and the morpholine ring protons (typically in the 2.5-4.0 ppm region). The primary amine (NH₂) protons may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR would display unique resonances for each carbon environment, including the aromatic carbons, the benzylic carbon, and the four distinct carbons of the morpholinomethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 207.29.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key peaks would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-O-C stretching from the morpholine ether linkage (around 1115 cm⁻¹).

Pharmacological Context and Potential Applications

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[2][3] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can form crucial hydrogen bond interactions with biological targets.[2]

Morpholine derivatives have demonstrated a vast range of pharmacological activities, including:

  • Anticancer [4]

  • Antidepressant [5]

  • Anti-inflammatory [4]

  • Antimicrobial and Antifungal [6]

While specific biological data for this compound is not extensively documented, its structure makes it an ideal candidate for inclusion in compound libraries for high-throughput screening. It serves as a versatile synthetic intermediate for building larger, more complex molecules aimed at a wide array of therapeutic targets.[7][8] The primary amine offers a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Role as a Privileged Scaffold in Drug Discovery

PrivilegedScaffold cluster_Core Core Scaffold cluster_Properties Improved Properties cluster_Activities Biological Activities Scaffold Morpholine Ring Solubility Aqueous Solubility Scaffold->Solubility Enhances PK Pharmacokinetics Scaffold->PK Enhances Metabolism Metabolic Stability Scaffold->Metabolism Enhances Anticancer Anticancer Scaffold->Anticancer Enables Antidepressant Antidepressant Scaffold->Antidepressant Enables AntiInflammatory Anti-inflammatory Scaffold->AntiInflammatory Enables Antimicrobial Antimicrobial Scaffold->Antimicrobial Enables

Caption: The role of the morpholine scaffold in drug discovery.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements:

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

References

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzylamine (CAS: 91271-82-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Morpholin-4-ylmethylbenzylamine, a substituted benzylamine derivative incorporating a morpholine moiety. While not extensively documented in peer-reviewed literature as a standalone therapeutic agent, its structural components—the benzylamine core and the morpholine ring—are well-established pharmacophores present in a multitude of biologically active molecules.[1][2] This guide synthesizes available data and established chemical principles to present its physicochemical properties, a proposed synthetic route with detailed protocols, and a discussion of its potential applications in drug discovery, particularly for central nervous system (CNS) disorders.[3]

Introduction and Molecular Overview

This compound (CAS No. 91271-82-8) is an organic compound featuring a primary amine attached to a benzyl group, which is further substituted at the ortho position with a morpholinomethyl group.[4] The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of drug candidates, enhancing properties like aqueous solubility, metabolic stability, and blood-brain barrier permeability.[2][3] The benzylamine structure is also a key component in various biologically active compounds.[5] The strategic combination of these two moieties in a single molecule suggests its potential as a valuable building block or a lead compound for further optimization in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 91271-82-8[4]
Molecular Formula C₁₂H₁₈N₂O[4]
Molecular Weight 206.29 g/mol [4]
MDL Number MFCD06655814[4]
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solidGeneral observation for similar compounds
Hazard Irritant[4]

Proposed Synthetic Route and Experimental Protocols

Overall Synthesis Workflow

The proposed pathway involves an initial nucleophilic substitution to form the key intermediate, 2-(morpholinomethyl)benzonitrile, followed by the reduction of the nitrile group to the desired primary amine.

G start 2-Chlorobenzonitrile step1 Step 1: Nucleophilic Substitution start->step1 intermediate 2-(Morpholinomethyl)benzonitrile step1->intermediate step2 Step 2: Nitrile Reduction intermediate->step2 end This compound step2->end reagent1 Morpholine, K₂CO₃, Acetonitrile reagent1->step1 reagent2 1. LiAlH₄ in THF 2. H₂O Workup reagent2->step2

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(Morpholinomethyl)benzonitrile (Intermediate)

This step involves the nucleophilic substitution of the benzylic chloride (formed in situ or from a related starting material) with morpholine. A more direct and analogous documented procedure involves the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in the presence of a base.[6] This supports the feasibility of displacing a halogen on the benzene ring with morpholine.

Protocol Justification: This procedure is based on a standard SNAr reaction or nucleophilic substitution on a benzyl halide. Acetonitrile is a suitable polar aprotic solvent, and potassium carbonate is a cost-effective and moderately strong base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

  • To a solution of 2-chlorobenzonitrile (1 eq.) in acetonitrile (10 volumes), add morpholine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-(morpholinomethyl)benzonitrile.[7]

Step 2: Reduction of 2-(Morpholinomethyl)benzonitrile to this compound

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this purpose, typically providing excellent yields.[8][9][10] Catalytic hydrogenation over palladium or nickel is also a viable, though potentially slower, alternative.[11][12]

Protocol Justification: LiAlH₄ is chosen for its efficacy in reducing nitriles to primary amines without significant side products.[10] The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. A careful aqueous workup is critical to neutralize the reaction and hydrolyze the aluminum complexes to liberate the amine product.[5]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF, 15 volumes).

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of 2-(morpholinomethyl)benzonitrile (1 eq.) in anhydrous THF (5 volumes) dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or conversion to a hydrochloride salt followed by recrystallization.

Reaction Mechanism: Nitrile Reduction

The reduction of the nitrile intermediate with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.

G cluster_0 Mechanism of Nitrile Reduction with LiAlH₄ R_CN R-C≡N ImineAnion [R-CH=N]⁻ Li⁺ R_CN->ImineAnion 1. LiAlH₄ (H⁻ attack) Dianion [R-CH₂-N]²⁻ 2Li⁺ ImineAnion->Dianion 2. LiAlH₄ (2nd H⁻ attack) Amine R-CH₂-NH₂ Dianion->Amine 3. H₂O workup (Protonation)

Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.

The mechanism involves an initial attack by a hydride ion (H⁻) from LiAlH₄ on the nitrile carbon, breaking one of the π-bonds and forming an imine anion.[8] A second hydride ion then attacks the imine carbon, leading to a dianion intermediate.[10] This dianion is subsequently protonated during the aqueous workup to yield the final primary amine.[13]

Analytical Characterization (Predicted)

No publicly available experimental spectra for this compound were identified. However, based on the structure, the following spectral characteristics can be predicted.

Analysis TypePredicted Characteristics
¹H NMR ~7.2-7.4 ppm: Multiplet, 4H (aromatic protons). ~3.8 ppm: Singlet, 2H (Ar-CH₂-N, benzylic protons of benzylamine). ~3.7 ppm: Triplet, 4H (-O-CH₂- protons of morpholine). ~3.6 ppm: Singlet, 2H (Ar-CH₂-N, benzylic protons attached to morpholine). ~2.5 ppm: Triplet, 4H (-N-CH₂- protons of morpholine). ~1.6 ppm: Broad singlet, 2H (-NH₂ protons, exchangeable with D₂O).
¹³C NMR ~140-127 ppm: Multiple signals (aromatic carbons). ~67 ppm: (-O-CH₂- carbons of morpholine). ~62 ppm: (Ar-CH₂-N, benzylic carbon attached to morpholine). ~54 ppm: (-N-CH₂- carbons of morpholine). ~45 ppm: (Ar-CH₂-N, benzylic carbon of benzylamine).
FT-IR (cm⁻¹) 3300-3400: N-H stretch (primary amine, two bands). 3030: Aromatic C-H stretch. 2800-2950: Aliphatic C-H stretch. 1590-1610: C=C aromatic ring stretch. 1115: C-O-C stretch (ether in morpholine ring).

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential utility as a scaffold or intermediate in medicinal chemistry.

  • Central Nervous System (CNS) Agents: The morpholine ring is a common feature in CNS-active drugs, where it can improve BBB penetration and modulate physicochemical properties.[1][3] Compounds containing benzylamine and morpholine moieties could be investigated for activity against various CNS targets, including receptors and enzymes implicated in neurodegenerative diseases or mood disorders.[1]

  • Enzyme Inhibitors: Substituted benzylamines have been explored as inhibitors for various enzymes. For instance, they have been identified as potential inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3, an enzyme involved in hormone synthesis.[8] The specific substitution pattern of this compound could confer selectivity and potency for other enzyme targets.

  • Antimicrobial Agents: Morpholine derivatives have a long history of use and investigation as antimicrobial and antifungal agents.[14][15] Novel benzylamines are also being synthesized and evaluated for antimycotic properties.[5] Therefore, this compound could serve as a starting point for developing new anti-infective agents.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of more complex, biologically active molecules. This guide provides a proposed, scientifically sound synthetic route and a discussion of its potential applications based on the well-documented roles of its constituent morpholine and benzylamine scaffolds in medicinal chemistry. The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the utility of this compound in drug discovery and development programs. Further experimental validation of its synthesis and biological activity is warranted.

References

The Biological Significance of 2-Morpholin-4-ylmethylbenzylamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2-Morpholin-4-ylmethylbenzylamine, a versatile chemical scaffold with significant potential in modern medicinal chemistry. While direct biological activity of the parent compound is not extensively documented, its true value lies in its role as a foundational structure for the synthesis of a diverse range of pharmacologically active agents. This document will delve into the synthetic rationale, the biological activities of its key derivatives, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Privileged Scaffold

This compound (CAS Number: 91271-82-8) is a chemical entity that combines three key structural motifs: a benzylamine core, a methylene linker, and a morpholine ring. While seemingly simple, this combination imparts favorable physicochemical properties that make it an attractive starting point for drug design. The morpholine ring, in particular, is considered a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility and metabolic stability, critical attributes for improving a compound's pharmacokinetic profile.

The primary utility of this compound is as a versatile intermediate in organic synthesis.[1] Researchers have leveraged this scaffold to develop novel therapeutic agents targeting a range of diseases, most notably in the fields of oncology and neurology.[1] This guide will focus on the derivatization of this core structure and the resultant biological activities, with a particular emphasis on the inhibition of key signaling pathways in cancer.

Synthetic Strategy: The Mannich Reaction

The synthesis of this compound and its analogs is often achieved through the Mannich reaction. This classic three-component condensation reaction involves an amine (in this case, morpholine), a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen atom (an aniline derivative).[2][3] The reaction proceeds via the formation of an Eschenmoser's salt precursor, which then undergoes electrophilic substitution onto the aromatic ring of the aniline.

The general workflow for synthesizing derivatives from this scaffold is a robust and versatile approach in medicinal chemistry.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization for Biological Activity Aniline Aniline Derivative Mannich Mannich Reaction Aniline->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Morpholine Morpholine Morpholine->Mannich Core This compound Scaffold Core2 Core Scaffold Mannich->Core Coupling Nucleophilic Substitution or Cross-Coupling Core2->Coupling Reagent Coupling Reagent (e.g., Quinazoline, Pyrimidine) Reagent->Coupling Derivative Biologically Active Derivative Coupling->Derivative

Caption: Synthetic workflow for creating active derivatives.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

A significant number of derivatives based on the this compound scaffold have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Derivatives incorporating the morpholine moiety have shown potent inhibitory activity against various PI3K isoforms. For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been evaluated as highly potent and selective inhibitors of the p110α isoform of PI3K.[6] The morpholine group in these compounds often forms key hydrogen bonds within the ATP-binding pocket of the kinase, contributing significantly to their inhibitory potency.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: A Case Study in Evaluating a Novel Derivative

To assess the biological activity of a novel derivative synthesized from the this compound scaffold, a series of in vitro assays are typically employed. Below are detailed, self-validating protocols for determining anti-proliferative effects and target engagement.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U87MG glioblastoma, PC3 prostate cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Biochemical Kinase Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[11]

Objective: To determine the IC50 of a test compound against a purified PI3K isoform (e.g., p110α).

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound stock solution

  • 384-well low-volume plates

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the PI3K reaction buffer and dilute the PI3K enzyme and lipid substrate to their working concentrations as per the manufacturer's guidelines.[11]

  • Compound Plating: Prepare serial dilutions of the test compound. Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of the enzyme/lipid substrate mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding 0.5 µL of ATP solution (e.g., final concentration of 25 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.[7][12]

Objective: To confirm that the test compound inhibits the PI3K/Akt/mTOR pathway in cells by measuring the phosphorylation levels of key proteins like Akt.

Materials:

  • Treated cell lysates from a cell culture experiment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band. Compare the normalized values across different treatment conditions to assess the effect of the compound on pathway signaling.

Data Presentation and Structure-Activity Relationship (SAR)

The data generated from the above assays should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Hypothetical Compound X

Assay TypeTarget/Cell LineEndpointResult
Biochemical AssayPI3KαIC5035 nM
Biochemical AssayPI3KβIC50250 nM
Biochemical AssayPI3KδIC50180 nM
Biochemical AssaymTORIC50>10 µM
Cell ViabilityU87MGIC50150 nM
Cell ViabilityPC3IC50220 nM

Structure-activity relationship (SAR) studies are crucial for optimizing the lead compound. For derivatives of the this compound scaffold, SAR analyses have revealed several key insights. For example, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the morpholine group was found to be a critical pharmacophore, likely forming a key hydrogen bond in the target's active site.[7] The substitution of this group led to a decrease in PI3Kα inhibitory activity.[7] Further modifications on other parts of the scaffold, such as the pyrimidine ring, can be explored to enhance potency, selectivity, and pharmacokinetic properties.[7][13]

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug discovery. While not a therapeutic agent in its own right, it provides a robust and synthetically accessible foundation for the development of potent and selective modulators of critical biological pathways. The extensive research into its derivatives, particularly as PI3K inhibitors, highlights the immense potential held within this structural class.

Future research should continue to explore the diversification of this scaffold. Systematic modifications, guided by computational modeling and SAR insights, could lead to the discovery of novel agents with improved efficacy, selectivity, and drug-like properties. The application of this scaffold is not limited to oncology; its inherent properties suggest that derivatives could be developed for neurological disorders, inflammatory conditions, and infectious diseases, making this compound a truly valuable asset in the medicinal chemist's toolbox.

References

2-Morpholin-4-ylmethylbenzylamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Morpholin-4-ylmethylbenzylamine Analogs as Pharmacological Probes and Therapeutic Scaffolds

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents due to its favorable physicochemical and metabolic properties.[1][2] This technical guide focuses on a specific, promising class of compounds: this compound derivatives and their analogs. These structures have emerged as a focal point of research, primarily as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulated choline metabolism of various cancers.[3][4] This whitepaper provides a comprehensive overview of the synthetic strategies for creating these molecules, a detailed analysis of their structure-activity relationships (SAR), and an exploration of their primary mechanism of action. Furthermore, we will present detailed, field-proven protocols for their synthesis and biological evaluation, including enzyme inhibition and anti-proliferative assays. By contextualizing this specific scaffold within the broader landscape of morpholine-containing kinase inhibitors, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore and advance this promising class of compounds.

Chapter 1: The Morpholine Moiety: A Cornerstone in Modern Drug Discovery

The six-membered heterocyclic compound, morpholine, is a recurring motif in a multitude of pharmacologically active agents.[5] Its unique properties, including high polarity, water solubility, and chemical stability, make it an attractive component for drug design. The nitrogen atom is basic, allowing for salt formation to improve solubility, while the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6] These attributes have led to the incorporation of morpholine in drugs spanning a wide array of therapeutic areas, such as the antibacterial agent Linezolid, the antidepressant Moclobemide, and the kinase inhibitor Gefitinib.[7][8]

The this compound core represents a specific and highly adaptable framework. This scaffold places the morpholine ring and a benzylamine group on a central aromatic ring, creating a structure ripe for chemical modification to probe biological interactions and optimize therapeutic efficacy. Research has predominantly centered on its potent anti-proliferative effects, which are linked to the inhibition of key enzymes in cellular signaling pathways.[3][9]

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of 2-morpholino-N-benzylamine derivatives is typically achieved through a multi-step process that allows for modular variation of different parts of the molecule. A common and effective strategy involves the initial installation of the morpholine ring onto a substituted aromatic core, followed by functional group manipulations to introduce the benzylamine side chain.

A representative synthesis begins with a substituted nitrobenzoic acid, such as 2-chloro-4-nitrobenzoic acid. An Ullmann coupling reaction is employed to introduce the morpholine moiety, displacing the chlorine atom. Subsequent steps involve esterification of the carboxylic acid, reduction of the nitro group to an amine, and finally, reductive amination to install the desired benzylamine group. This modular approach is highly advantageous for building a library of analogs for SAR studies.

G A Starting Material (e.g., 2-chloro-4-nitrobenzoic acid) B Ullmann Coupling (Morpholine, Base, Catalyst) A->B C Intermediate 1 (2-morpholino-4-nitrobenzoic acid) B->C D Fischer Esterification (Methanol, Acid Catalyst) C->D E Intermediate 2 (Methyl 2-morpholino-4-nitrobenzoate) D->E F Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) E->F G Intermediate 3 (Aniline Derivative) F->G H Reductive Amination (Substituted Benzaldehyde, NaBH(OAc)3) G->H I Final Product (2-morpholin-4-yl-methylbenzylamine analog) H->I

Caption: General synthetic workflow for 2-morpholin-benzylamine analogs.

Experimental Protocol: Synthesis of a 2-Morpholino-4-N-benzylamine Derivative

This protocol is adapted from methodologies reported for structurally related compounds.[3]

  • Step 1: Ullmann Coupling to Install Morpholine (Formation of Intermediate 6 in[3])

    • To a solution of 2-chloro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF), add morpholine (2.0-3.0 eq) and a base such as K₂CO₃ (2.0 eq).

    • Add a copper catalyst (e.g., CuI, 0.1 eq).

    • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the mixture, dilute with water, and acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to yield 2-morpholino-4-nitrobenzoic acid.

  • Step 2: Fischer Esterification (Formation of Methyl Benzoate 7 in[3])

    • Suspend the product from Step 1 in methanol.

    • Add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%).

    • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the methyl ester.

  • Step 3: Nitro Group Reduction

    • Dissolve the methyl ester from Step 2 in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent. For example, add SnCl₂·2H₂O (4.0-5.0 eq) and heat to 70 °C for 2-3 hours. Alternatively, perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

    • Monitor the reaction by TLC.

    • After completion, perform an appropriate workup. For the SnCl₂ method, basify the solution with NaOH and extract the product. For hydrogenation, filter off the catalyst.

    • Purify the resulting aniline derivative by column chromatography if necessary.

  • Step 4: Reductive Amination to Form the Benzylamine

    • Dissolve the aniline derivative from Step 3 in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Add the desired substituted benzaldehyde (1.1 eq) and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with a saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography to yield the target this compound derivative.

Chapter 3: Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Systematic modification of the 2-morpholinobenzylamine scaffold has yielded crucial insights into the structural requirements for biological activity, particularly for the inhibition of PC-PLC.[3][4]

  • The Morpholine Moiety: The morpholinyl nitrogen is considered essential for inhibitory activity. Replacing the morpholine with a tetrahydropyran (THP) ring, which lacks the nitrogen atom, results in a significant loss of potency, suggesting a critical interaction, possibly a hydrogen bond or ionic interaction, with the target enzyme.[3]

  • Central Ring Substitution Pattern: The relative positioning of the morpholine and N-benzylamine groups on the central aromatic ring is a key determinant of activity. A comparison between a 2,5-substitution pattern and a 2,4-substitution pattern revealed that the 2,5-analogs were significantly more potent as PC-PLC inhibitors.[3] This highlights the importance of the overall molecular geometry for fitting into the enzyme's active site.

  • Benzylamine N-Alkylation: Methylation of the benzylic nitrogen has been shown to be a highly effective strategy for increasing biological activity. N-methylated compounds were consistently among the most potent analogs in anti-proliferative assays, suggesting this modification may enhance binding affinity or improve cellular uptake.[3][4]

  • Aromatic Ring Substituents: Substitutions on the benzyl ring of the benzylamine moiety can fine-tune activity. Halogen substitutions, such as chlorine at the 3-position, are often well-tolerated and can contribute to improved potency.[3]

G HBA H-Bond Acceptor (Morpholine Oxygen) ESSENTIAL Essential Moiety (Morpholine Nitrogen) AROMATIC Aromatic Core (Optimal 2,5-substitution) METHYL Potency Enhancer (N-Methylation) SUB Fine-Tuning Region (Benzyl Ring Substituents) 0,0

Caption: Key pharmacophoric features for PC-PLC inhibition.

ModificationPosition/RegionEffect on PC-PLC InhibitionReference
Replacement of Morpholine with THPHeterocycleFull loss of inhibitory activity[3]
Substitution PatternCentral Ring2,5-substitution is ~3-fold more potent than 2,4-substitution[3]
N-MethylationBenzylamine LinkerSignificantly increases biological activity[3][4]
Benzyl Ring SubstitutionBenzylamine3-Cl substitution is favorable[3]

Table 1: Summary of key Structure-Activity Relationships.

Chapter 4: Primary Mechanism of Action: Inhibition of PC-PLC

Dysregulation of choline phospholipid metabolism is a recognized hallmark of cancer.[3] Cancer cells often exhibit elevated levels of phosphocholine and total choline, metabolites produced by phospholipase enzymes, including phosphatidylcholine-specific phospholipase C (PC-PLC).[4] This enzyme catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG), both of which are important signaling molecules that can promote cell proliferation and survival.

This compound analogs have been identified as direct inhibitors of PC-PLC.[3] By blocking the activity of this enzyme, these compounds disrupt the aberrant choline metabolism in cancer cells, leading to a reduction in pro-proliferative signaling and ultimately inducing cytostatic or cytotoxic effects. This targeted mechanism provides a clear rationale for their observed anti-proliferative activity in cancer cell lines.

G PC Phosphatidylcholine (PC) (Membrane Lipid) PCPC PC-PLC Enzyme PC->PCPC Hydrolysis PCholine Phosphocholine Proliferation Cell Proliferation & Survival PCholine->Proliferation DAG Diacylglycerol (DAG) DAG->Proliferation PCPC->PCholine PCPC->DAG Inhibitor 2-Morpholin-4-ylmethyl benzylamine Analog Inhibitor->PCPC

Caption: Inhibition of the PC-PLC signaling pathway.

Chapter 5: Preclinical Evaluation and Protocols

The evaluation of novel chemical entities requires a robust and reproducible set of assays. For this class of compounds, the key evaluations include direct enzyme inhibition and cell-based anti-proliferative activity.

Experimental Protocol: PC-PLC Enzyme Inhibition Assay

This protocol describes a general method to assess the direct inhibition of PC-PLC from Bacillus cereus (PC-PLCBC), a common model for the human enzyme.[3]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 0.05% Triton X-100).

    • Prepare the PC-PLC enzyme solution in assay buffer to a final concentration of ~0.5 U/mL.

    • Prepare a stock solution of the substrate, p-nitrophenylphosphorylcholine (p-NPPC), in water.

    • Prepare stock solutions of test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound solution (or DMSO for control).

    • Add 175 µL of the enzyme solution to each well and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of the p-NPPC substrate solution.

    • Monitor the increase in absorbance at 410 nm over time using a plate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition relative to the DMSO control: % Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100.

    • Plot % Inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Anti-proliferative Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability and proliferation of cancer cell lines (e.g., MDA-MB-231, HCT116).[3][4]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Compound TypeTarget/Cell LinePotency (IC₅₀ / % Inhibition)Reference
2,5-substituted benzoic acidPC-PLCBC89.3% inhibition[3]
2,4-substituted benzoic acidPC-PLCBC66.9% inhibition[3]
N-methylated analogsMDA-MB-231, HCT116Generally highest biological activity[3][4]

Table 2: Representative Biological Activity Data.

Chapter 6: Future Directions and Therapeutic Outlook

The this compound scaffold has been firmly established as a valuable starting point for the development of potent PC-PLC inhibitors with significant anti-proliferative activity. The high metabolic stability observed for this class further enhances its therapeutic potential.[3][9]

Future research should focus on several key areas:

  • In Vivo Efficacy: Promising lead compounds must be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: While PC-PLC is a primary target, the broad utility of the morpholine scaffold suggests these compounds may have other biological targets.[6] Kinase panel screening could reveal polypharmacological effects, particularly against PI3K/mTOR pathways, which could be advantageous in certain cancer contexts.

  • Expansion of Therapeutic Areas: The role of choline metabolism and related signaling pathways in other diseases, such as neurodegenerative disorders and inflammatory conditions, warrants investigation into the potential of these analogs beyond oncology.

  • Lead Optimization: Further refinement of the scaffold, particularly substitutions on the benzylamine and central aromatic rings, could lead to improved potency, selectivity, and drug-like properties.

References

An In-Depth Technical Guide to the Mechanism of Action of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Morpholine, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its designation as a "privileged structure" stems from its frequent appearance in a vast array of pharmacologically active compounds, including numerous approved drugs.[2] This prevalence is not coincidental; the morpholine ring confers a unique and advantageous set of physicochemical, metabolic, and biological properties upon a molecule.[3] Its facile synthesis and versatile nature allow it to be readily incorporated into diverse molecular frameworks, leading to compounds with a wide spectrum of therapeutic activities, from antibacterial and antifungal to anticancer and neuroprotective agents.[4]

The utility of the morpholine moiety extends beyond simply acting as a passive scaffold. It actively contributes to a molecule's mechanism of action by influencing its pharmacokinetic profile, enhancing potency, and enabling specific molecular interactions with biological targets like enzymes and receptors.[2][5] This guide will provide an in-depth exploration of the multifaceted mechanisms of action of morpholine-containing compounds, delve into the methodologies used to elucidate these mechanisms, and present case studies of key drugs that highlight the therapeutic power of this remarkable heterocycle.

Part 1: Physicochemical Properties and Their Mechanistic Implications

The efficacy of the morpholine scaffold is rooted in its distinct structural and electronic properties, which medicinal chemists leverage to fine-tune drug candidates.

  • Balanced Lipophilicity and Hydrophilicity: The presence of both a polar ether oxygen and a basic secondary amine within the same ring provides a well-balanced profile. This allows morpholine-containing drugs to maintain sufficient aqueous solubility for formulation and distribution while possessing the necessary lipophilicity to cross cellular membranes and the blood-brain barrier.[6][7]

  • Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted or certain substituted forms) can act as a hydrogen bond donor. These interactions are critical for anchoring a drug molecule within the active site of a target protein, contributing significantly to binding affinity and selectivity.

  • Conformational Flexibility: The morpholine ring typically adopts a stable "chair" conformation. This defined, three-dimensional structure can act as a rigid scaffold, orienting other functional groups on the molecule in the precise geometry required for optimal interaction with a biological target.[6]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can improve a drug's half-life and bioavailability.[3] When metabolism does occur, it often proceeds via predictable pathways, such as oxidation, into non-toxic derivatives.[6]

These intrinsic properties are not merely passive attributes; they are the causal factors behind the diverse mechanisms of action observed. By modulating solubility, membrane permeability, and the ability to form specific, high-affinity interactions, the morpholine ring is an active participant in the pharmacological effect of the final compound.

Part 2: Diverse Mechanisms of Action Across Therapeutic Areas

The versatility of the morpholine scaffold is evident in the broad range of biological pathways it can modulate. Morpholine derivatives exert their effects primarily through precise interactions with key proteins, leading to the inhibition of enzymes or the modulation of receptor activity.

Enzyme Inhibition

A predominant mechanism of action for morpholine compounds is the inhibition of critical enzymes involved in disease pathogenesis.

Many cancers are driven by the aberrant activity of protein kinases. Morpholine is a key component in several kinase inhibitors. For example, Gefitinib , used in the treatment of non-small cell lung cancer, targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] By blocking the ATP-binding site of EGFR, gefitinib inhibits its autophosphorylation and disrupts downstream pro-survival signaling cascades, including the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis and reduced proliferation of cancer cells.[2][9][10] The morpholine group in gefitinib is crucial for its solubility and pharmacokinetic properties, enabling effective targeting of the kinase.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Morpholine-Containing Kinase Inhibitors

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Gefitinib Gefitinib (Morpholine Compound) Gefitinib->RTK

Caption: Gefitinib, a morpholine-containing drug, inhibits EGFR, blocking the PI3K/Akt/mTOR pathway.

Morpholine antifungals, such as Amorolfine , provide a classic example of targeted enzyme inhibition.[11] They disrupt the integrity of the fungal cell membrane by interfering with the biosynthesis of ergosterol, a vital component analogous to cholesterol in mammals.[12] Specifically, amorolfine inhibits two key enzymes in the pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[4][6] This dual inhibition leads to the depletion of ergosterol and the toxic accumulation of aberrant sterol intermediates, ultimately resulting in fungal cell death.[7][11]

In the central nervous system, morpholine derivatives can modulate neurotransmitter levels. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[13][14] It blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[15] This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to underlie its therapeutic effect.[13][16]

Inhibition of Bacterial Protein Synthesis

A unique mechanism is exemplified by Linezolid , the first of the oxazolidinone class of antibiotics. Linezolid inhibits bacterial protein synthesis at a very early stage.[5] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[3][] This binding prevents the formation of a functional 70S initiation complex, which is a critical step for translation to begin.[1][5] Its novel binding site and mechanism mean it is effective against Gram-positive bacteria that have developed resistance to other classes of antibiotics.[18]

Part 3: Elucidating the Mechanism of Action: A Methodological Guide

Determining the precise mechanism of a novel morpholine compound requires a multi-faceted approach, integrating computational, biochemical, and cell-based assays.

Experimental Workflow Diagram: Mechanism of Action (MoA) Elucidation

MoA_Workflow Start Novel Morpholine Compound InSilico In Silico Screening (Molecular Docking) Start->InSilico Predict Targets CellBased Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Start->CellBased Determine Phenotype Biochemical Biochemical Assays (e.g., Kinase Inhibition) InSilico->Biochemical Guide Assay Selection Biochemical->CellBased Confirm Cellular Activity TargetValidation Target Validation (e.g., Western Blot, siRNA) CellBased->TargetValidation Verify Target Engagement & Pathway Modulation Conclusion Mechanism of Action Established TargetValidation->Conclusion

Caption: A typical workflow for determining the mechanism of action of a novel compound.

In Silico Approaches: Molecular Docking

Before extensive lab work, computational methods can predict how a morpholine compound might interact with known protein targets.

  • Objective: To predict the preferred binding pose and estimate the binding affinity of a ligand (the morpholine compound) to a receptor (the target protein).[19][20]

  • Core Principle: Algorithms "dock" the 3D structure of the ligand into the binding site of the protein's 3D structure, calculating the most energetically favorable conformations.[21][22] This can identify likely targets and guide the design of more potent derivatives.

Abbreviated Protocol for Molecular Docking:

  • Preparation of Receptor: Obtain the 3D crystal structure of the target protein from a database (e.g., RCSB PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.[21]

  • Preparation of Ligand: Generate a 3D structure of the morpholine compound and optimize its geometry to find a low-energy conformation.

  • Grid Generation: Define the binding site (the "docking box") on the receptor where the ligand is expected to bind.[21]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to sample various poses of the ligand within the docking box.[23]

  • Scoring and Analysis: The software scores the different poses based on a scoring function that estimates binding affinity. The top-ranked poses are then visualized and analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts).[20]

In Vitro Biochemical Assays: Kinase Inhibition

Biochemical assays directly measure the effect of a compound on an isolated protein target.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

  • Objective: To quantify the inhibitory effect of a morpholine compound on the activity of a specific kinase.

  • Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. This assay quantifies the amount of ADP generated in the reaction.[24]

  • Methodology:

    • Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, the specific peptide substrate for the kinase, and ATP. Dissolve the test morpholine compound in DMSO to create a stock solution and prepare serial dilutions.

    • Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound (or DMSO for control) to the assay buffer.

    • Initiation: Start the reaction by adding a defined concentration of ATP. Incubate the plate at a set temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[25]

    • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

    • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated during the kinase reaction back into ATP.

    • Luminescence Detection: The newly generated ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal, which is proportional to the initial amount of ADP. Read the luminescence on a plate reader.[25]

    • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays: Cytotoxicity

Cell-based assays are crucial for confirming that the biochemical activity observed translates into a desired physiological effect in a cellular context.

Experimental Protocol: MTT Cell Viability Assay

  • Objective: To assess the effect of a morpholine compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability or cytotoxicity.[26]

  • Principle: Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[27][28] The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[29]

    • Compound Treatment: Treat the cells with serial dilutions of the morpholine compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[29]

    • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[28]

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[29]

    • Absorbance Measurement: Measure the absorbance of the resulting solution on a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC₅₀ value.

Part 4: Case Studies - From Scaffold to Clinic

The following table summarizes the mechanisms for key FDA-approved drugs containing the morpholine scaffold, illustrating the diverse roles it plays.

Drug NameTherapeutic ClassPrimary Molecular Target(s)Mechanism of ActionRole of Morpholine Moiety
Gefitinib AnticancerEGFR Tyrosine KinaseInhibits ATP binding, blocking downstream PI3K/Akt signaling and inducing apoptosis.[2][8]Pharmacokinetic modulator (improves solubility and metabolic profile).
Linezolid AntibioticBacterial 50S Ribosomal Subunit (23S rRNA)Binds to the ribosome and prevents the formation of the 70S initiation complex, halting protein synthesis.[5][]Integral part of the pharmacophore, essential for binding to the ribosomal target.
Amorolfine AntifungalΔ14-reductase & Δ7-Δ8-isomeraseInhibits two key steps in the ergosterol biosynthesis pathway, disrupting fungal cell membrane integrity.[4][6]Key structural component for interaction with the target enzymes.
Reboxetine AntidepressantNorepinephrine Transporter (NET)Selectively blocks the reuptake of norepinephrine from the synaptic cleft, enhancing noradrenergic signaling.[13][30]Acts as a scaffold to correctly orient the pharmacophoric elements for NET binding.

Conclusion

The morpholine ring is far more than a simple linker or solubilizing agent; it is a privileged scaffold that actively contributes to the pharmacological profile of a drug. Its unique combination of physicochemical properties allows it to serve multiple roles: as a key interacting element with a biological target, as a rigid scaffold for orienting other functional groups, and as a powerful modulator of pharmacokinetic properties. The diverse mechanisms of action, ranging from the precise inhibition of bacterial protein synthesis and fungal membrane biosynthesis to the modulation of critical signaling pathways in cancer and neuroscience, underscore its remarkable versatility. As drug discovery continues to evolve, the rational incorporation of the morpholine moiety, guided by a deep understanding of its mechanistic contributions, will undoubtedly continue to yield novel and effective therapeutics for a wide range of human diseases.

References

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Six-Membered Ring

In the vast lexicon of chemical structures employed in medicinal chemistry, few scaffolds offer the blend of simplicity, versatility, and profound pharmacological impact as the morpholine ring. This saturated heterocycle, containing both an ether and a secondary amine functional group, is a cornerstone in the design of numerous blockbuster drugs. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and a favorable safety profile—make it a privileged structure in the development of novel therapeutics. This guide provides a comprehensive overview of the morpholine moiety's role in drug design, exploring its synthesis, key biological activities, and impact on pharmacokinetic and pharmacodynamic profiles, with a focus on practical applications for researchers in the field.

Part 1: The Chemistry and Synthesis of Morpholine-Containing Compounds

The synthetic accessibility of the morpholine scaffold is a key driver of its widespread use. A variety of synthetic routes allow for the facile incorporation of this moiety into a diverse range of molecular architectures.

Reductive Amination: A Workhorse Reaction

One of the most common and efficient methods for the synthesis of N-substituted morpholines is reductive amination. This reaction involves the coupling of morpholine with an aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added morpholine (1.1 eq).

  • Formation of Imine/Enamine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion or enamine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the starting materials and the reducing agent. Dichloromethane and 1,2-dichloroethane are good choices for a wide range of substrates.

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups.

Nucleophilic Substitution: A Versatile Approach

N-Alkylation of morpholine via nucleophilic substitution is another widely used method. This involves the reaction of morpholine with an alkyl halide or a related electrophile.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of morpholine (1.2 eq) in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) is added a base (e.g., potassium carbonate or triethylamine, 2.0 eq).

  • Addition of Electrophile: The alkyl halide (1.0 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the electrophile.

  • Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Part 2: The Pharmacological Significance of the Morpholine Moiety

The morpholine ring is not merely a passive scaffold; it actively contributes to the biological activity and pharmacokinetic properties of a drug molecule.

Impact on Physicochemical Properties and Pharmacokinetics

The presence of the morpholine ring often imparts favorable physicochemical properties that translate to improved pharmacokinetic profiles.

PropertyContribution of the Morpholine Moiety
Aqueous Solubility The nitrogen and oxygen atoms can act as hydrogen bond acceptors, increasing water solubility.
Metabolic Stability The morpholine ring is generally resistant to metabolic degradation, particularly oxidation.
Lipophilicity (LogP) The morpholine moiety has a relatively low LogP, helping to balance the overall lipophilicity of a molecule.
pKa The nitrogen atom in the morpholine ring is basic, with a pKa typically in the range of 7-8, allowing for salt formation and improved solubility.
Key Therapeutic Areas and Representative Drugs

The morpholine scaffold is found in a wide array of approved drugs across various therapeutic areas.

  • Oncology:

    • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group enhances its solubility and pharmacokinetic profile.

    • Erlotinib (Tarceva®): Another EGFR inhibitor where the morpholine-containing side chain plays a crucial role in its activity.

  • Infectious Diseases:

    • Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The morpholine ring is essential for its antibacterial activity.

    • Amorolfine: An antifungal agent where the morpholine ring is a key component of its structure.

  • Central Nervous System (CNS) Disorders:

    • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant.

    • Pramipexole (Mirapex®): A dopamine agonist used in the treatment of Parkinson's disease, where the morpholine is part of a related piperazine ring system.

Signaling Pathway Example: Gefitinib Inhibition of EGFR

EGFR_Inhibition cluster_cell Tumor Cell EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Ligand Binding Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream Gefitinib Gefitinib Gefitinib->P_EGFR Inhibition ATP ATP ATP->P_EGFR

Caption: Gefitinib competitively inhibits ATP binding to the EGFR kinase domain.

Part 3: Structure-Activity Relationship (SAR) Studies

The morpholine ring offers multiple points for chemical modification, allowing for the fine-tuning of a compound's biological activity and properties.

Workflow for SAR Exploration

SAR_Workflow Start Identify Hit Compound with Morpholine Scaffold Step1 Synthesize Analogs: - N-substitution - Ring modification - Positional isomers Start->Step1 Step2 In Vitro Assays: - Target binding - Functional activity Step1->Step2 Step3 ADME Profiling: - Solubility - Permeability - Metabolic stability Step2->Step3 Decision Analyze SAR Data Step3->Decision Decision->Step1 Iterate Step4 Lead Optimization Decision->Step4 End Candidate Selection Step4->End

Caption: Iterative cycle for optimizing morpholine-containing lead compounds.

Conclusion: A Privileged Scaffold with a Bright Future

The morpholine moiety continues to be a valuable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, synthetic tractability, and proven track record in approved drugs ensure its continued prominence in the quest for novel and improved therapeutics. A thorough understanding of its chemical and pharmacological characteristics is essential for any researcher aiming to leverage this powerful scaffold in their drug discovery programs.

An In-depth Technical Guide to the Safe Handling of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Morpholin-4-ylmethylbenzylamine (CAS No. 91271-82-8). Aimed at researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with field-proven methodologies. The core objective is to foster a proactive safety culture by explaining the causality behind experimental choices and providing self-validating protocols. Adherence to the procedures outlined herein is critical for minimizing risks associated with skin and eye irritation, allergic reactions, and other potential hazards inherent to this compound.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's properties is paramount to predicting its behavior and handling it safely. This compound is an organic compound featuring a benzylamine core and a morpholine moiety.

PropertyValueSource
IUPAC Name (2-(Morpholin-4-ylmethyl)phenyl)methanamineN/A
CAS Number 91271-82-8[1]
Molecular Formula C12H18N2O[1]
Molecular Weight 206.29 g/mol [1]
Appearance Data not available; likely a liquid or low-melting solidN/A
Solubility Data not available; likely soluble in organic solventsN/A
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[2]N/A

Section 2: Hazard Identification and Risk Assessment

This compound is classified as an irritant and requires careful handling to avoid adverse health effects. The primary risks are associated with direct contact.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/Irritation 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation.[1]
Skin Sensitization 1H317: May cause an allergic skin reaction.[1]

Toxicological Summary:

  • Acute Effects: Direct contact can cause significant skin and eye irritation.[1] Inhalation of aerosols or mists may lead to respiratory irritation.

  • Sensitization: The compound is a skin sensitizer, meaning that repeated exposure can lead to the development of an allergic skin reaction (contact dermatitis).[1] Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a response.

  • Chronic Effects: Data on long-term exposure is limited. However, related chemical structures like morpholine are known to be corrosive and can cause damage to the respiratory tract, eyes, and skin upon prolonged exposure.[3][4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for safe handling. The causality is simple: engineering controls provide the primary barrier, while PPE protects against residual or unexpected exposure.

3.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any vapors or aerosols.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[5][6]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure cuffs are snug to prevent skin exposure.

  • Respiratory Protection: In situations where engineering controls are insufficient or during emergency response, a full-face respirator with appropriate cartridges should be used.[5]

Section 4: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed to be self-validating systems. Each step includes an implicit or explicit check to ensure safety is maintained throughout the workflow.

4.1 SOP: Weighing and Preparing Solutions

  • Preparation: Before retrieving the compound, verify that the chemical fume hood is operational and the sash is at the appropriate working height. Don personal protective equipment (lab coat, goggles, gloves).

  • Retrieval: Transport the stock container in a secondary, shatter-proof container from its storage location to the fume hood.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the approximate amount of solid to a tared weigh boat or directly into the receiving vessel. If it is a liquid, use a calibrated pipette.

  • Solution Preparation: Add the solvent to the vessel containing the compound. If necessary, cap and gently swirl or stir to dissolve. Avoid heating, as this may increase vaporization.

  • Cleanup: Securely close the stock container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the designated solid chemical waste container.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling Verify_Controls Verify Fume Hood & Ventilation Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Retrieve Retrieve Compound (Secondary Containment) Don_PPE->Retrieve Weigh Weigh / Dispense Retrieve->Weigh Prepare Prepare Solution Weigh->Prepare Decontaminate Decontaminate Workspace & Equipment Prepare->Decontaminate Dispose Dispose of Waste (Segregated Streams) Decontaminate->Dispose Store Return Compound to Secure Storage Dispose->Store

Caption: General workflow for handling this compound.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[2]

Section 6: Spill, Leak, and Emergency Procedures

Immediate and correct response to an incident can significantly mitigate potential harm.

6.1 First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation or a rash occurs, seek medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

6.2 Spill Response

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for chemical waste.

    • Clean the spill area thoroughly.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.[5][6]

    • Shut off all ignition sources.[6]

    • Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Emergency Spill Response Flowchart

Start Spill Detected Assess Assess Size & Location Start->Assess Small_Spill Small Spill (Inside Fume Hood) Assess->Small_Spill Small & Contained Large_Spill Large Spill or Outside Containment Assess->Large_Spill Large or Uncontained Absorb Absorb with Inert Material Small_Spill->Absorb Evacuate Evacuate Area Alert Others Large_Spill->Evacuate Collect Collect Waste (Non-Sparking Tools) Absorb->Collect Decontaminate_Area Decontaminate Area Collect->Decontaminate_Area End Response Complete Decontaminate_Area->End Alert_EHS Contact EHS / Emergency Response Evacuate->Alert_EHS

Caption: Decision flowchart for responding to a chemical spill.

Section 7: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Procedure: All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.

  • Containers: Use designated, clearly labeled, and sealed containers. Do not mix this waste with other waste streams unless specifically instructed by your institution's EHS department.

  • Regulations: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Engage a licensed professional waste disposal service for final disposal.[2]

References

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzylamine: Molecular Structure and Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Morpholin-4-ylmethylbenzylamine, a molecule integrating the pharmacologically significant benzylamine and morpholine scaffolds. The guide delves into the compound's molecular architecture, proposes a detailed synthetic protocol, and explores its potential Structure-Activity Relationships (SAR). By dissecting the individual contributions of the benzylamine core, the morpholine ring, and the interconnecting methylene linker, this document aims to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics. The insights presented herein are grounded in established medicinal chemistry principles and supported by references to relevant scientific literature.

Introduction

The confluence of privileged structures in a single molecular entity is a well-established strategy in medicinal chemistry for the generation of novel drug candidates with enhanced biological activity and favorable pharmacokinetic profiles. This compound represents such a molecule, incorporating the versatile benzylamine and morpholine moieties. The benzylamine framework is a common feature in a variety of biologically active compounds, including neurotransmitter reuptake inhibitors and enzyme inhibitors[1]. The morpholine ring, a heterocyclic amine, is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and to modulate biological activity through specific interactions with target proteins[2][3][4]. The strategic placement of the morpholine-methyl group at the ortho position of the benzylamine core suggests a molecule designed for specific spatial interactions within a biological target. This guide will explore the nuances of its structure and the anticipated impact of structural modifications on its biological function.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with an aminomethyl group and a morpholin-4-ylmethyl group at the 1 and 2 positions, respectively.

Key Structural Features:

  • Benzylamine Core: The fundamental scaffold providing a primary amine and an aromatic ring, which can participate in various receptor interactions including hydrogen bonding, ionic interactions, and π-π stacking.

  • Morpholine Ring: A saturated heterocycle containing both an ether linkage and a secondary amine function. Its presence is known to enhance the aqueous solubility and bioavailability of drug candidates[4]. The nitrogen atom of the morpholine ring is basic, while the oxygen atom can act as a hydrogen bond acceptor[5].

  • Methylene Linker: A single carbon bridge connecting the morpholine ring to the benzylamine core. This linker provides rotational flexibility, allowing the morpholine and benzylamine moieties to adopt various conformations for optimal target binding[6][7][8].

Physicochemical Properties:

PropertyValueSource
Molecular Formula C12H18N2O--INVALID-LINK--
Molecular Weight 206.29 g/mol --INVALID-LINK--
CAS Number 91271-82-8--INVALID-LINK--

The presence of two basic nitrogen atoms and a polar oxygen atom suggests that this compound will exhibit good aqueous solubility at physiological pH. The combination of a lipophilic benzene ring and a hydrophilic morpholine moiety provides a balanced physicochemical profile, which is often desirable for drug candidates targeting the central nervous system (CNS)[2][9].

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-(morpholinomethyl)benzaldehyde and ammonia (or an ammonia equivalent) as key precursors. The 2-(morpholinomethyl)benzaldehyde can be envisioned to be synthesized from 2-formylbenzonitrile or 2-bromobenzaldehyde. A more direct approach involves the reductive amination of 2-aminobenzaldehyde with morpholine, followed by reduction of the resulting imine and subsequent protection/deprotection steps if necessary. A feasible forward synthesis is outlined below.

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate_A N-(2-(morpholinomethyl)benzylidene)amine Target->Intermediate_A Reduction Precursor_A 2-(Morpholinomethyl)benzaldehyde Intermediate_A->Precursor_A Precursor_B Ammonia Intermediate_A->Precursor_B Intermediate_B 2-Formylbenzylamine (Protected) Precursor_A->Intermediate_B Oxidation Precursor_C Morpholine Intermediate_B->Precursor_C Alkylation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Morpholinomethyl)benzaldehyde

This intermediate can be prepared from 2-bromobenzaldehyde and morpholine via a nucleophilic substitution reaction, followed by oxidation. A more direct approach is the reductive amination of phthalaldehyde with morpholine.

  • Reaction: Reductive amination of o-phthalaldehyde with morpholine.

  • Reagents and Solvents: o-Phthalaldehyde, morpholine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM).

  • Procedure:

    • Dissolve o-phthalaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add morpholine (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the corresponding enamine/iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath if necessary.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(morpholinomethyl)benzaldehyde.

Step 2: Synthesis of this compound

  • Reaction: Reductive amination of 2-(morpholinomethyl)benzaldehyde with an ammonia source.

  • Reagents and Solvents: 2-(Morpholinomethyl)benzaldehyde, ammonium acetate or ammonia in methanol, sodium cyanoborohydride or hydrogen gas with a palladium catalyst, methanol.

  • Procedure:

    • Dissolve 2-(morpholinomethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Add a solution of ammonia in methanol (excess) or ammonium acetate (5-10 eq).

    • Stir the mixture for 1-2 hours at room temperature to allow for imine formation.

    • For chemical reduction, add sodium cyanoborohydride (1.5 eq) portion-wise. Monitor the reaction by TLC.

    • Alternatively, for catalytic hydrogenation, add Palladium on carbon (10 mol%) to the methanolic solution and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete.

    • Upon completion, if using chemical reduction, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound will be dictated by the interplay of its three main structural components. The following SAR analysis is inferred from studies on analogous compounds.

SAR_Hypothesis cluster_benzylamine SAR of Benzylamine Core cluster_linker SAR of Methylene Linker cluster_morpholine SAR of Morpholine Ring Molecule This compound Benzylamine Core Methylene Linker Morpholine Ring Aromatic_Subs Aromatic Substituents: - Electron-donating/withdrawing groups - Halogens - Impact on pKa and lipophilicity Molecule:f1->Aromatic_Subs Amine_Mods Amine Modifications: - N-alkylation/acylation - Conversion to secondary/tertiary amine - Affects H-bonding and basicity Molecule:f1->Amine_Mods Linker_Length Linker Length: - Increasing/decreasing length - Alters distance and orientation - Affects binding affinity Molecule:f2->Linker_Length Linker_Rigidity Linker Rigidity: - Introduction of double bonds or rings - Constrains conformation - Can enhance selectivity Molecule:f2->Linker_Rigidity Ring_Subs Ring Substitutions: - Alkyl groups on carbon atoms - Affects steric profile and lipophilicity Molecule:f3->Ring_Subs Ring_Analogs Ring Analogs: - Replacement with piperidine, piperazine, etc. - Modulates polarity and H-bonding capacity Molecule:f3->Ring_Analogs

Caption: Key areas for Structure-Activity Relationship (SAR) exploration.

The Benzylamine Core

The benzylamine moiety is a critical pharmacophore. The primary amine is likely to be protonated at physiological pH, enabling ionic interactions with acidic residues in a target's binding site.

  • Aromatic Ring Substitution: The substitution pattern on the benzene ring is a key determinant of activity. The ortho-substitution pattern in the parent molecule creates a specific steric and electronic environment.

    • Electronic Effects: Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the aromatic ring can modulate the pKa of the benzylic amine and influence the molecule's overall electronic properties, which can impact binding affinity[10][11].

    • Steric Effects: Varying the size of the ortho-substituent will directly impact the allowed conformations of the molecule and its ability to fit into a binding pocket.

  • Amine Modification:

    • N-Alkylation: Methylation or ethylation of the primary amine to a secondary amine could alter its hydrogen bonding capacity and basicity, potentially leading to changes in selectivity for different targets.

    • N-Acylation: Conversion of the amine to an amide would remove its basicity and introduce a hydrogen bond donor and acceptor, drastically changing its interaction profile.

The Morpholine Ring

The morpholine ring is often considered a "pharmacokinetic-friendly" functional group.

  • Improved Physicochemical Properties: The morpholine moiety generally increases aqueous solubility and can improve metabolic stability compared to more lipophilic amines[2][4][9]. Its presence can be crucial for achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile[12][13].

  • Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the biological target[5]. The nitrogen atom, being less basic than that in piperidine, is less likely to be protonated but can still participate in hydrogen bonding.

  • Conformational Effects: The chair conformation of the morpholine ring can influence the overall three-dimensional shape of the molecule, which can be critical for receptor recognition[9].

  • Ring Modifications:

    • Replacing the morpholine with a piperidine ring would increase lipophilicity and basicity.

    • Substitution with a piperazine ring would introduce an additional site for substitution or interaction.

The Methylene Linker

The methylene linker connecting the morpholine and benzylamine moieties provides conformational flexibility.

  • Linker Length: The length of the linker is critical for positioning the morpholine ring relative to the benzylamine core.

    • Shortening or removing the linker would create a more rigid structure, which could either enhance or abolish activity depending on the target's requirements.

    • Lengthening the linker (e.g., to an ethylene or propylene chain) would increase flexibility and the accessible conformational space, which could be beneficial for binding to targets with larger or more flexible binding sites[6][7][8].

  • Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating it into a cyclic system or by introducing a double bond, would restrict the molecule's conformation. This can be a useful strategy to lock the molecule into a bioactive conformation and improve selectivity[14].

Potential Biological Targets and Therapeutic Applications

Given the structural features of this compound, it is plausible that this molecule could interact with a range of biological targets.

  • Central Nervous System (CNS) Targets: The balanced lipophilicity and the presence of the benzylamine scaffold suggest potential activity at CNS targets such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters[2][9][15][16][17]. Many CNS-active drugs contain either a benzylamine or a morpholine moiety.

  • Enzyme Inhibition: The ability of the amine and morpholine groups to form hydrogen bonds and ionic interactions makes enzyme inhibition a likely mechanism of action. Potential targets could include kinases, proteases, or oxidoreductases[3][18].

  • Antimicrobial or Anticancer Activity: Both morpholine and benzylamine derivatives have been reported to possess antimicrobial and anticancer properties[19].

Conclusion and Future Directions

This compound is a molecule of significant interest due to its hybrid structure, which combines the favorable properties of both benzylamine and morpholine. This technical guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and a comprehensive, albeit inferred, Structure-Activity Relationship analysis.

Future research in this area should focus on:

  • Synthesis and Characterization: The synthesis of this compound and a library of its analogs with systematic modifications to the benzylamine core, morpholine ring, and methylene linker.

  • Biological Screening: Evaluation of the synthesized compounds in a diverse panel of biological assays to identify their primary biological targets and potential therapeutic applications.

  • Computational Modeling: The use of molecular docking and other computational techniques to rationalize the observed SAR data and to guide the design of more potent and selective analogs.

By systematically exploring the chemical space around this scaffold, researchers can unlock its full therapeutic potential and contribute to the development of novel and effective medicines.

References

The Morpholine Scaffold: A Privileged Structure for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Strategic Value of the Morpholine Heterocycle in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in numerous approved drugs and clinical candidates is not coincidental but rather a result of its unique and advantageous physicochemical properties.[2][3] The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to parent molecules.[2][5][6] Its nitrogen atom provides a versatile synthetic handle for substitution, while the overall structure can engage in crucial hydrogen bonding and hydrophobic interactions within biological targets.[3][5][7][8]

This guide provides an in-depth exploration of the key therapeutic targets successfully modulated by morpholine-containing derivatives. We will dissect the mechanistic basis for their activity across major disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, providing field-proven insights for researchers and drug development professionals.

Part 1: Oncology - Targeting Aberrant Cell Signaling

Cancer is characterized by uncontrolled cell proliferation driven by dysregulated signaling pathways.[9] Morpholine derivatives have emerged as powerful tools for inhibiting key nodes in these networks, most notably protein kinases.[3]

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Growth

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer.[10][11] The morpholine ring has proven to be an integral pharmacophore for potent inhibitors of this pathway.

Mechanism of Inhibition: The oxygen atom of the morpholine ring is crucial for high-potency inhibition, often acting as a key hydrogen bond acceptor that anchors the inhibitor to the hinge region of the kinase's ATP-binding pocket.[7] This interaction is exemplified in pan-Class I PI3K inhibitors like ZSTK474 and dual PI3K/mTOR inhibitors such as PKI-587.[7][10][11] The substitution of the morpholine group often leads to a significant reduction in inhibitory activity, highlighting its importance for target engagement.[12]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Morpholine-Based PI3K/mTOR Inhibitors (e.g., ZSTK474, PKI-587) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling and inhibition.
Epidermal Growth Factor Receptor (EGFR): Halting Proliferation Signals

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation.[13][14][15][16] Mutations leading to EGFR overexpression are common in certain cancers, such as non-small cell lung cancer (NSCLC).[13][14]

Gefitinib (Iressa®): Gefitinib is a selective EGFR tyrosine kinase inhibitor containing a morpholine moiety.[13] It competitively and reversibly binds to the ATP-binding site within the EGFR's intracellular domain.[13][15][16] This blockade prevents receptor autophosphorylation and subsequent activation of pro-survival signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, ultimately leading to inhibition of cell proliferation and induction of apoptosis.[13][17]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Cutting Off Tumor Blood Supply

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. A recent study detailed the development of morpholine-benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors.[9] Computational and enzymatic assays demonstrated that these compounds effectively bind within the ATP-binding pocket of VEGFR-2, with one derivative showing inhibitory potency comparable to the reference drug sorafenib.[9]

Compound ClassTarget(s)Example(s)Potency (IC₅₀)Reference(s)
Morpholino-TriazinesPI3K, mTORZSTK474, PKI-587Low to sub-nanomolar[7][10][12]
AnilinoquinazolinesEGFRGefitinib~2-800 nM (cell-dependent)[13]
Morpholine-Benzimidazole-OxadiazolesVEGFR-2Compound 5h0.049 µM[9]

Part 2: Infectious Diseases - Novel Mechanisms to Combat Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Morpholine derivatives have provided a unique class of antibiotics with a distinct mechanism of action.

Bacterial Ribosome: Inhibiting Protein Synthesis at Initiation

Linezolid (Zyvox®): Linezolid is the first clinically approved oxazolidinone antibiotic and contains a morpholine ring that undergoes metabolic oxidation.[18] It is primarily used to treat infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[18][19][20]

Unique Mechanism of Action: Unlike most protein synthesis inhibitors that block the elongation step, Linezolid acts earlier by preventing the formation of a functional 70S initiation complex.[18][19][21] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit, a unique binding site that prevents the association of the 50S subunit with the 30S subunit-mRNA-tRNA complex.[18][20][21][22] This distinct mechanism means that cross-resistance with other classes of protein synthesis inhibitors is uncommon.[19][22]

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome cluster_initiation Initiation cluster_elongation Elongation mRNA mRNA IC30 30S Initiation Complex mRNA->IC30 tRNA fMet-tRNA tRNA->IC30 S30 30S Subunit S30->IC30 S50 50S Subunit IC70 70S Initiation Complex S50->IC70 IC30->IC70 Protein Polypeptide Chain IC70->Protein Proceeds to Elongation Linezolid Linezolid Linezolid->S50 Binds to 23S rRNA Linezolid->IC70 Prevents Formation

Caption: Linezolid's inhibition of protein synthesis.
Fungal Ergosterol Biosynthesis

Certain morpholine derivatives, such as the agricultural fungicide Tridemorph and the human topical antifungal Amorolfine, act by inhibiting ergosterol biosynthesis in the fungal cell membrane.[23] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function. These morpholine compounds typically inhibit two enzymes in the pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.

Part 3: Central Nervous System (CNS) Disorders - Modulating Neurotransmission

The physicochemical properties of the morpholine ring, including its balanced lipophilicity and pKa value, make it well-suited for developing drugs that can cross the blood-brain barrier.[1][5][6][8][24][25]

Neurokinin-1 (NK-1) Receptor: Blocking the Emesis Reflex

Aprepitant (Emend®): Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptors.[26][27][28][29] It is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[26][27]

Mechanism of Action: Substance P is a neuropeptide found in high concentrations in the brain's vomiting center.[28] When it binds to NK-1 receptors, it triggers the vomiting reflex.[28][30] Aprepitant crosses the blood-brain barrier and occupies these NK-1 receptors, physically blocking substance P from binding and thereby inhibiting the emetic signal.[28][29][30] It has little to no affinity for the serotonin (5-HT₃) or dopamine receptors targeted by other antiemetics.[26]

Norepinephrine Transporter (NET): Enhancing Noradrenergic Tone

Reboxetine (Edronax®): Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[31][32][33] It is among the first antidepressants with high specificity for the noradrenergic system.[33]

Mechanism of Action: In depression, the levels of certain neurotransmitters, including norepinephrine, can be diminished.[31] Reboxetine works by binding to the norepinephrine transporter (NET) on presynaptic neurons.[31] This blocks the reuptake of norepinephrine from the synaptic cleft, increasing its concentration and enhancing its signaling at postsynaptic adrenergic receptors, which is believed to underlie its therapeutic effect.[31][34]

Other CNS Targets in Neurodegeneration

Research has shown that morpholine derivatives have potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes.[1][35] These targets include:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine.

  • Monoamine Oxidases (MAO-A and MAO-B): Inhibiting these enzymes increases levels of monoamine neurotransmitters like dopamine and serotonin.[1][35]

Part 4: Experimental Protocols & Methodologies

The validation of morpholine derivatives against their putative targets requires robust and reproducible experimental workflows.

Workflow for Target Validation of a Novel Kinase Inhibitor

Experimental_Workflow cluster_workflow Kinase Inhibitor Validation Workflow Start Synthesized Morpholine Derivative Assay1 In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Assay1 Data1 Determine IC₅₀ Assay1->Data1 Assay2 Cell-Based Phosphorylation Assay (e.g., Western Blot) Data1->Assay2 Data2 Confirm Inhibition of Downstream Signaling Assay2->Data2 Assay3 Cell Viability Assay (e.g., MTT) Data2->Assay3 Data3 Determine GI₅₀/ Antiproliferative Effect Assay3->Data3 End Lead Candidate Data3->End

Caption: A typical workflow for validating a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. An inhibitor will reduce the amount of ADP produced. The luminescence-based readout provides high sensitivity and a broad dynamic range for accurately determining inhibitor potency (IC₅₀).

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, the kinase-specific substrate, ATP, and varying concentrations of the morpholine test compound in a suitable kinase buffer. Include "no inhibitor" positive controls and "no kinase" negative controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in step 2 into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for assessing the potency of a new antibacterial compound like a Linezolid derivative.

Methodology:

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the morpholine test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture of the test organism (e.g., S. aureus).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The morpholine scaffold is a truly privileged structure in drug discovery, contributing to the successful development of therapeutics against a wide array of molecular targets. Its ability to enhance pharmacokinetic properties while serving as a potent pharmacophore for enzymes, receptors, and transporters underscores its versatility. From inhibiting kinase-driven proliferation in cancer and halting bacterial protein synthesis to modulating CNS neurotransmission, morpholine derivatives continue to provide a rich foundation for the design of next-generation medicines. A deep understanding of the structure-activity relationships and mechanisms of action discussed herein is critical for leveraging this remarkable heterocycle to its full potential in future drug development endeavors.

References

Methodological & Application

Application Notes & Protocols: 2-Morpholin-4-ylmethylbenzylamine as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a privileged scaffold. Its inclusion in drug candidates is a strategic decision aimed at optimizing physicochemical properties crucial for therapeutic success. The morpholine ring, with its weak basicity and flexible chair-like conformation, enhances aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB)[1]. These attributes make it an invaluable component in the design of agents targeting the central nervous system (CNS) and other challenging biological systems[1][2].

The compound 2-Morpholin-4-ylmethylbenzylamine is a bespoke chemical intermediate that masterfully combines the benefits of the morpholine ring with the reactive potential of a primary benzylamine. The primary amine serves as a versatile synthetic handle for constructing a diverse array of downstream molecules, while the ortho-substituted morpholinomethyl group acts as a key structural element that can influence binding affinity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Data

While a dedicated Safety Data Sheet (SDS) for this compound is not broadly available, its properties can be inferred from its structure, and safety protocols should be based on analogous compounds containing morpholine and benzylamine functionalities.

Table 1: Physicochemical and Safety Data

PropertyValueSource/Note
IUPAC Name (2-((morpholin-4-yl)methyl)phenyl)methanamineN/A
CAS Number Not assigned.Closely related to CAS 91271-82-8[3] and 204078-48-8[4]
Molecular Formula C₁₂H₁₈N₂OCalculated
Molecular Weight 206.29 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds
Hazard Profile Irritant . May cause skin and serious eye irritation.[3]Based on analogous compounds.
Handling Precautions Wear protective gloves, clothing, and eye/face protection.[5]Standard laboratory practice.
Use only in a well-ventilated area or under a chemical fume hood.[6]Standard laboratory practice.
Avoid breathing vapors or mist.[6]Standard laboratory practice.
Storage Store in a tightly closed container in a cool, dry, well-ventilated place.Standard laboratory practice.

Disclaimer: This information is provided for guidance only. Users must perform their own risk assessment and consult relevant safety data for all reagents used.

Synthesis of this compound: A Two-Stage Protocol

The synthesis of the title compound is efficiently achieved via a two-stage process starting from 2-bromobenzaldehyde. The first stage involves a nucleophilic substitution to install the morpholinomethyl group, followed by a reductive amination to convert the aldehyde to the target primary benzylamine.

G cluster_0 Stage 1: Nucleophilic Substitution cluster_1 Stage 2: Reductive Amination A 2-Bromobenzaldehyde C Intermediate: 2-(Morpholin-4-ylmethyl)benzaldehyde A->C Pd Catalyst, Buchwald-Hartwig Amination or SₙAr variant B Morpholine B->C F Target Product: This compound C->F D Ammonium Acetate D->F E Sodium Cyanoborohydride (NaBH₃CN) E->F

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-(Morpholin-4-ylmethyl)benzaldehyde

Causality: This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is chosen for its high efficiency and functional group tolerance in forming the C-N bond between the aromatic ring and the morpholine nitrogen, which is superior to classical SNAr reactions that would require harsh conditions.

Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene via syringe, followed by 2-bromobenzaldehyde (1.0 equivalent).

  • Finally, add morpholine (1.2 equivalents) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C under an argon atmosphere for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction to room temperature and quench by adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(Morpholin-4-ylmethyl)benzaldehyde as a pure product.

Protocol 2: Synthesis of this compound

Causality: Reductive amination is a robust method for converting aldehydes to amines. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the iminium ion intermediate formed in situ, without reducing the starting aldehyde. Ammonium acetate serves as the ammonia source.

Materials:

  • 2-(Morpholin-4-ylmethyl)benzaldehyde (from Protocol 1)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol

  • Dichloromethane (DCM) for extraction

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(Morpholin-4-ylmethyl)benzaldehyde (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a separate container, carefully prepare a solution of sodium cyanoborohydride (1.5 equivalents) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: Cyanide gas may be evolved if the solution becomes acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours.

  • In-Process Control: Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product amine.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to pH > 10 with 1 M NaOH solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude this compound.

  • Validation: The product can often be used directly in the next step. If necessary, further purification can be achieved via silica gel chromatography (using a DCM/Methanol/Triethylamine solvent system). Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in Bioactive Scaffold Synthesis

The primary amine of this compound is a nucleophilic handle perfectly positioned for elaboration into more complex, drug-like molecules. A common application is its use in the synthesis of substituted pyrimidines, a core structure in many kinase inhibitors[7][8].

G A This compound C Substituted Pyrimidine Product (Kinase Inhibitor Scaffold) A->C SₙAr Reaction (Nucleophilic Aromatic Substitution) DIPEA, NMP, 120 °C B 2,4-Dichloro-5-cyanopyrimidine B->C

References

Topic: Analytical Strategies for the Detection and Quantification of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide for the analytical determination of 2-Morpholin-4-ylmethylbenzylamine (CAS No. 91271-82-8), a benzylamine derivative with potential applications as a pharmaceutical intermediate and building block in organic synthesis.[1] Given the importance of purity, stability, and pharmacokinetic assessment in drug development, robust and validated analytical methods are paramount. This guide details three distinct, field-proven analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative approach for volatile impurity profiling. Each section explains the underlying scientific principles, provides detailed step-by-step protocols, and presents expected performance characteristics to guide researchers, quality control analysts, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a tertiary amine incorporating both a morpholine and a benzylamine moiety. Its structure suggests specific analytical challenges and opportunities. The benzyl group contains a chromophore suitable for UV detection, while the tertiary amine is readily ionizable, making it an excellent candidate for mass spectrometry. Understanding its fundamental properties is the first step in robust method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91271-82-8[2]
Molecular Formula C₁₂H₁₈N₂O[2]
Molecular Weight 206.29 g/mol [2]
Boiling Point 318.4°C[1]
MDL Number MFCD06655814[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Principle

The HPLC-UV method is the workhorse for routine quality control, offering a balance of speed, robustness, and cost-effectiveness. We employ a reversed-phase chromatography approach, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The inclusion of a low concentration of acid (e.g., formic acid) in the mobile phase is critical; it protonates the tertiary amine on the analyte, ensuring a consistent charge state. This prevents peak tailing, a common issue with amines on silica-based columns, resulting in sharp, symmetrical peaks suitable for accurate quantification. Detection is achieved by monitoring the UV absorbance of the benzene ring in the analyte.

Detailed Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade, ~99%)

  • This compound reference standard

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Mobile Phase B.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

C. HPLC Instrument Parameters

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detector Wavelength: 254 nm (or scan for optimal wavelength)

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient from 10% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.5 min: Return to 10% B

    • 12.5-15 min: Re-equilibration at 10% B

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Create Calibration Curve Standards S2->S3 H1 Inject Sample (10 µL) S3->H1 H2 C18 Column Separation (Gradient Elution) H1->H2 H3 UV Detection (254 nm) H2->H3 D1 Integrate Peak Area H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: Workflow for quantification via HPLC-UV.

Expected Performance

The proposed HPLC method should be validated according to ICH guidelines. Expected performance characteristics are summarized below.

Table 2: Typical HPLC-UV Method Validation Parameters

ParameterExpected ResultNotes
Linearity (R²) > 0.999Over a range of 1-100 µg/mL.[3]
LOD ~0.1 - 0.5 µg/mLDetermined at a signal-to-noise ratio of 3:1.[4]
LOQ ~0.5 - 1.5 µg/mLDetermined at a signal-to-noise ratio of 10:1.[4]
Precision (%RSD) < 2%For both repeatability and intermediate precision.[5][6]
Accuracy (% Recovery) 98.0% - 102.0%Assessed by spiking a known amount of analyte into a blank matrix.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Scientific Principle

For high-sensitivity and high-selectivity applications, such as quantifying low levels of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[7] The method couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first ionized, typically using Electrospray Ionization (ESI) in positive mode to form the protonated molecule [M+H]⁺. This precursor ion is then isolated in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass.

Detailed Experimental Protocol

A. Reagents and Materials

  • All reagents from the HPLC method.

  • Methanol (LC-MS Grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used (e.g., a related benzylamine derivative).

  • Human Plasma (or other relevant biological matrix)

B. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample/standard/QC, add 150 µL of cold acetonitrile containing the internal standard.[8]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial or 96-well plate for analysis.[9]

C. LC-MS/MS Instrument Parameters

  • LC System: Use a UPLC system for faster analysis and better peak resolution.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A rapid 5-minute gradient is typically sufficient.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI, Positive.

  • MRM Transitions (Predicted):

    • Analyte: Precursor Ion [M+H]⁺: m/z 207.1 → Product Ions: m/z 120.1 (loss of morpholine methylene), m/z 86.1 (morpholine fragment). The most intense transition is used for quantification.

    • Internal Standard: To be determined based on the selected IS.

Visualization: LC-MS/MS Bioanalysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample (50 µL) P2 Add Acetonitrile with Internal Standard P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 L1 UPLC Separation P4->L1 L2 ESI+ Ionization L1->L2 L3 MRM Detection (Q1/Q3) L2->L3 D1 Integrate Analyte/IS Peak Area Ratios L3->D1 D2 Regression Analysis D1->D2 D3 Calculate Concentration D2->D3

Caption: Bioanalytical workflow using LC-MS/MS.

Expected Performance

LC-MS/MS methods offer significantly lower detection limits compared to HPLC-UV.

Table 3: Typical LC-MS/MS Method Validation Parameters

ParameterExpected ResultNotes
Linearity (R²) > 0.995Over at least 3 orders of magnitude.[8]
LOD ~0.01 - 0.1 ng/mLHighly dependent on instrument sensitivity.
LOQ ~0.05 - 0.5 ng/mLTypically the lowest point on the calibration curve with acceptable precision and accuracy.[9]
Precision (%RSD) < 15%(20% at LOQ).
Accuracy (% Bias) Within ±15%(20% at LOQ).
Matrix Effect Monitored and minimizedShould be within acceptable limits across different lots of matrix.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principle

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the polarity and relatively high boiling point (318.4°C) of this compound, direct analysis can be challenging, potentially leading to poor peak shape and thermal degradation.[1] A common strategy to overcome this is derivatization, where a polar functional group (like an amine) is converted into a less polar, more volatile derivative.[10][11] For instance, acylation with an agent like trifluoroacetic anhydride (TFAA) or silylation with BSTFA can significantly improve its chromatographic behavior. Following separation on the GC column, the compound is ionized (typically via Electron Impact, EI), and the resulting fragmentation pattern serves as a chemical fingerprint for identification.

Detailed Experimental Protocol

A. Reagents and Materials

  • Ethyl Acetate (GC Grade)

  • Derivatization Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA).

  • Pyridine (GC Grade, catalyst for some reactions)

  • Analyte reference standard.

B. Derivatization and Sample Preparation

  • Prepare a solution of the analyte in ethyl acetate (e.g., 100 µg/mL).

  • Transfer 100 µL of this solution to a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[12]

  • Cool to room temperature before injection.

C. GC-MS Instrument Parameters

  • GC Column: DB-5ms or similar nonpolar column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Visualization: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing G1 Aliquot Sample in Ethyl Acetate G2 Evaporate to Dryness G1->G2 G3 Add Derivatization Reagent (e.g., BSTFA) G2->G3 G4 Heat at 70°C for 30 min G3->G4 C1 Inject Derivatized Sample G4->C1 C2 GC Separation on DB-5ms Column C1->C2 C3 EI Ionization & Mass Analysis C2->C3 D1 Extract Ion Chromatograms C3->D1 D2 Compare Mass Spectra to Library/Standard D1->D2 D3 Quantify/Identify Analyte D2->D3

Caption: Workflow for analysis via GC-MS with derivatization.

Method Comparison and Recommendations

Choosing the appropriate analytical method depends entirely on the application's requirements for sensitivity, selectivity, throughput, and available instrumentation.

Table 4: Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity ModerateVery HighHigh
Primary Use Case Routine QC, purity, assayBioanalysis, trace analysisVolatile impurities, confirmation
Sample Prep Simple (dilution)Moderate (protein precipitation, SPE)Complex (derivatization often needed)
Cost/Throughput Low cost, high throughputHigh cost, moderate throughputModerate cost, moderate throughput

Recommendations:

  • For routine quality control and purity assessment of the neat substance or in simple formulations, HPLC-UV is the most practical and efficient choice.

  • For pharmacokinetic studies, metabolite identification, or trace-level quantification in complex biological matrices, LC-MS/MS is the required and most authoritative method.

  • GC-MS should be considered as a complementary technique, particularly for identifying volatile or semi-volatile process impurities that may not be amenable to LC analysis.

References

Application Notes and Protocols for the Investigation of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Morpholine-Containing Compound

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1][2] 2-Morpholin-4-ylmethylbenzylamine is a synthetic compound that marries the morpholine core with a benzylamine moiety, suggesting a rich potential for biological activity. While specific data on this exact molecule is emerging, its structural similarity to other biologically active morpholine derivatives allows us to propose a rational experimental design for its characterization.

This guide provides a comprehensive framework for researchers to explore the therapeutic potential of this compound. We will delve into hypothesized mechanisms of action based on its structural components and provide detailed, field-proven protocols for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent.

Hypothesized Biological Activities and Mechanisms of Action

The structure of this compound suggests several potential avenues for biological activity. The benzylamine portion can interact with a variety of biological targets, including enzymes and receptors, while the morpholine ring can influence pharmacokinetic properties and also participate in molecular interactions.[2] Based on the known activities of related morpholine-containing compounds, we can hypothesize the following starting points for investigation:

  • Anticancer Activity: Many morpholine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism could involve the inhibition of protein kinases, which are often dysregulated in cancer.

  • Anti-inflammatory Effects: The morpholine scaffold is present in compounds known to modulate inflammatory pathways.[1] Potential mechanisms include the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases.

  • Antimicrobial Properties: The nitrogen-containing heterocyclic structure of morpholine is a common feature in antimicrobial agents.[4][5] this compound could potentially disrupt microbial cell walls or interfere with essential enzymatic processes.

Experimental Design: A Phased Approach to Characterization

A systematic and tiered approach is recommended to efficiently characterize the biological activities of this compound.

experimental_workflow cluster_phase1 Phase 1: Preliminary Screening cluster_phase2 Phase 2: Dose-Response & Selectivity cluster_phase3 Phase 3: Mechanism of Action Studies p1_1 Cytotoxicity Screening (e.g., MTT Assay) p2_1 IC50/EC50 Determination p1_1->p2_1 Active p1_2 Antimicrobial Screening (e.g., MIC Assay) p1_2->p2_1 p1_3 Anti-inflammatory Screening (e.g., Griess Assay) p1_3->p2_1 p2_2 Selectivity Profiling (Normal vs. Cancer Cells) p2_1->p2_2 p3_1 Target Identification (e.g., Kinase Profiling) p2_2->p3_1 p3_2 Pathway Analysis (e.g., Western Blot) p3_1->p3_2 p3_3 Cellular Assays (e.g., Apoptosis, Cell Cycle) p3_2->p3_3

Caption: Phased experimental workflow for characterizing this compound.

Application Note 1: Investigation of Anticancer Properties

Rationale: The prevalence of the morpholine moiety in kinase inhibitors and other anticancer agents provides a strong rationale for evaluating this compound in this context.[2] The initial step is to assess its general cytotoxicity against a panel of cancer cell lines.

Protocol 1.1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of this compound on cultured cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Lines HeLa (cervical), MCF-7 (breast), A549 (lung), HEK293 (normal)
Seeding Density 5,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Positive Control Doxorubicin (1 µM)

Application Note 2: Evaluation of Antimicrobial Activity

Rationale: The structural features of this compound are reminiscent of known antimicrobial compounds.[4][5] Therefore, it is prudent to screen for activity against a panel of pathogenic bacteria and fungi.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against various microorganisms.

Materials:

  • This compound (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures to the mid-logarithmic phase.

    • Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare two-fold serial dilutions of this compound in the appropriate broth medium in a 96-well plate.

    • Include a positive control (a known antibiotic like ciprofloxacin or fluconazole) and a negative control (broth with inoculum and DMSO).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Microorganism Medium Incubation Positive Control
S. aureusMueller-Hinton Broth37°C, 24hCiprofloxacin
E. coliMueller-Hinton Broth37°C, 24hCiprofloxacin
C. albicansRPMI-164035°C, 48hFluconazole

Application Note 3: Assessment of Anti-inflammatory Potential

Rationale: Given the role of morpholine-containing structures in modulating inflammatory responses, investigating the effect of this compound on inflammatory mediators is a logical step.[1] A common in vitro model involves stimulating macrophages and measuring the production of nitric oxide (NO), a key inflammatory molecule.

Protocol 3.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol uses the Griess assay to quantify nitrite, a stable product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound (stock solution in DMSO)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the inhibitory effect of this compound on NO production.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS NFkB->iNOS induces transcription NO Nitric Oxide iNOS->NO Compound 2-Morpholin-4- ylmethylbenzylamine Compound->IKK potential inhibition Compound->NFkB potential inhibition

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion and Future Directions

The experimental framework provided here offers a robust starting point for elucidating the biological profile of this compound. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, such as kinase profiling, cell cycle analysis, apoptosis assays, and in vivo efficacy studies in relevant animal models. The versatility of the morpholine scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics.

References

The Morpholine Scaffold as a Privileged Motif in Neurological Research: Application Notes for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholine Ring in CNS Drug Discovery

In the intricate landscape of neurological drug development, the identification of chemical scaffolds that confer advantageous properties is paramount. The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in both approved and experimental drugs targeting the central nervous system (CNS) is not coincidental. The morpholine moiety offers a unique combination of features: it enhances aqueous solubility, modulates lipophilicity for improved blood-brain barrier penetration, and provides a synthetically tractable handle for molecular elaboration.[3] Furthermore, the nitrogen atom's pKa is often in a physiologically relevant range, influencing compound ionization and target engagement.[3]

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the neurological research applications of a novel or under-investigated compound featuring this key scaffold, using 2-Morpholin-4-ylmethylbenzylamine as a representative example. While specific literature on this particular molecule is sparse[4][5], its structural components—a morpholine ring linked to a benzylamine core—suggest potential interactions with various CNS targets. This document outlines a logical, scientifically rigorous workflow for its characterization, from initial in vitro screening to in vivo model validation.

Physicochemical Properties and Initial Assessment

Before embarking on biological assays, a thorough physicochemical characterization of the target compound is essential. These properties are critical determinants of a compound's "drug-likeness" and its suitability for CNS applications.

PropertyValue (Predicted/Measured)Significance in Neurological Research
Molecular Weight 206.29 g/mol [4]Below 500 Da, favorable for oral bioavailability and CNS penetration (Lipinski's Rule of Five).
logP (Lipophilicity) ~1.5 - 2.5 (Predicted)An optimal range for balancing aqueous solubility with the ability to cross the blood-brain barrier.
pKa (Basicity) ~8.5 - 9.5 (Predicted for benzylamine N), ~7.0 (Predicted for morpholine N)Influences ionization state at physiological pH, affecting solubility, cell permeability, and target binding. The morpholine nitrogen's pKa can be particularly advantageous for CNS drugs.[3]
Polar Surface Area (PSA) ~35-45 Ų (Predicted)Typically, PSA < 90 Ų is associated with good blood-brain barrier penetration.
Aqueous Solubility To be determinedCrucial for formulation and achieving effective concentrations in both in vitro and in vivo systems.
Chemical Stability To be determinedAssessment of stability at different pH values and temperatures is critical for experimental design and data interpretation.

Hypothetical Mechanism of Action & Target Prioritization

Given the structural motifs present in this compound, several potential neurological pathways and targets can be hypothesized, drawing parallels from other morpholine-containing compounds. The benzylamine moiety is a common feature in compounds targeting monoamine transporters or receptors, while the morpholine ring is found in drugs with diverse mechanisms.[6][7][8]

A logical first step is to screen the compound against a panel of common CNS targets to identify a primary mechanism of action.

Proposed Initial Target Screening Workflow

G compound This compound (Test Compound) receptor_panel Primary CNS Target Panel (Radioligand Binding Assays) compound->receptor_panel GPCRs, Transporters ion_channel_panel Ion Channel Panel (Automated Patch-Clamp) compound->ion_channel_panel K+, Na+, Ca2+ channels enzyme_panel Enzyme Inhibition Panel (e.g., MAO, PI3K, CA) compound->enzyme_panel Key Neurological Enzymes hit_validation Hit Validation & Dose-Response (Functional Assays) receptor_panel->hit_validation Identify Initial Hits ion_channel_panel->hit_validation Identify Initial Hits enzyme_panel->hit_validation Identify Initial Hits downstream Downstream Mechanistic Studies & In Vivo Model Selection hit_validation->downstream

Caption: Initial target screening workflow for a novel CNS compound.

Detailed Application Protocols

The following protocols are representative methodologies that can be adapted to investigate the neurological effects of this compound or similar novel morpholine derivatives.

Protocol 1: In Vitro Assessment of Neuronal Viability

Rationale: Before assessing functional effects, it is crucial to determine the compound's cytotoxicity profile in a relevant cell line to establish a non-toxic working concentration range. The SH-SY5Y neuroblastoma cell line is a common model for neuroprotective and neurotoxicity studies.

Methodology:

  • Cell Culture: Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 100 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., 100 µM staurosporine) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C.

  • Viability Assay (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: In Vitro Evaluation of KCNQ2/3 Potassium Channel Modulation

Rationale: Some morpholine-containing compounds have been identified as modulators of KCNQ potassium channels, which are implicated in disorders like epilepsy and migraine.[9] This protocol describes how to assess the activity of a test compound on these channels.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293 or CHO) co-expressing human KCNQ2 and KCNQ3 channel subunits.

  • Automated Patch-Clamp Electrophysiology:

    • Harvest cells and prepare a single-cell suspension.

    • Use an automated patch-clamp platform (e.g., QPatch or Patchliner) for high-throughput analysis.

    • Establish a whole-cell patch configuration. The intracellular solution should contain (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. The extracellular solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to -50 mV for 1 second to elicit KCNQ2/3 currents. Repeat this step at regular intervals (e.g., every 15 seconds).

  • Compound Application: After establishing a stable baseline current, perfuse the cells with the extracellular solution containing the test compound at various concentrations (e.g., 1, 3, 10, 30 µM).

  • Data Acquisition and Analysis:

    • Measure the peak current amplitude at the -50 mV step before and after compound application.

    • Calculate the percentage enhancement of the current for each concentration.

    • Plot the concentration-response curve and fit with the Hill equation to determine the EC₅₀ (half-maximal effective concentration).

Protocol 3: In Vivo Assessment of Antinociceptive Effects in a Neuropathic Pain Model

Rationale: Tachykinin antagonists, some of which feature a morpholine core, have been investigated for pain relief.[8] The spinal nerve ligation (SNL) model in rats is a standard preclinical model of neuropathic pain. This protocol is based on established methodologies for evaluating potential analgesics.[10]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (200-250g).[10]

  • Surgical Procedure (Spinal Nerve Ligation):

    • Anesthetize the rats with isoflurane.

    • Under aseptic conditions, expose the L5 spinal nerve and tightly ligate it with silk suture.[10]

    • In sham-operated animals, the nerve is exposed but not ligated.

    • Allow animals to recover for 7-10 days, during which they will develop mechanical allodynia.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline with 5% Tween 80).

    • Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses (e.g., 3, 10, 30 mg/kg). Administer vehicle to the control group.

  • Behavioral Testing (Mechanical Allodynia):

    • Assess the paw withdrawal threshold using von Frey filaments at baseline (before drug administration) and at set time points post-administration (e.g., 30, 60, 120 minutes).

    • Apply filaments of increasing stiffness to the plantar surface of the hind paw and record the force at which the paw is withdrawn.

    • Use the up-down method to determine the 50% paw withdrawal threshold.[10]

  • Data Analysis:

    • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

    • Analyze data using a two-way ANOVA with post-hoc tests.

Visualizing Potential Pathways and Workflows

Diagrams are essential for conceptualizing complex biological interactions and experimental plans.

Potential PI3K/Akt/mTOR Signaling Modulation

The morpholine ring is a key feature of several PI3K inhibitors.[11][12] If initial screening suggests activity against this pathway, further investigation is warranted.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates downstream Cell Survival, Proliferation, Neuroprotection mTORC1->downstream TestCmpd 2-Morpholin-4-yl... (Test Compound) TestCmpd->PI3K Potential Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Conclusion and Future Directions

The morpholine scaffold remains a highly valuable asset in the development of novel therapeutics for neurological disorders. For a compound like this compound, the path from initial characterization to a potential lead candidate requires a systematic and hypothesis-driven approach. The protocols and workflows detailed in this guide provide a robust framework for such an investigation. By leveraging knowledge from structurally related compounds and employing a battery of validated in vitro and in vivo assays, researchers can efficiently elucidate the mechanism of action and therapeutic potential of new morpholine derivatives, ultimately contributing to the advancement of treatments for debilitating neurological conditions.

References

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Morpholine Ring

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning them the designation of "privileged structures."[1] The simple, saturated six-membered heterocycle, morpholine, is a quintessential example of such a scaffold. Its unassuming structure, a tetrahydro-1,4-oxazine, belies a unique combination of physicochemical properties that make it an invaluable tool for drug designers.[2] This guide will provide an in-depth exploration of the applications of morpholine derivatives in drug discovery, with a focus on practical, field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The utility of the morpholine ring stems from a delicate balance of features. Its nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the ether oxygen imparts polarity and can also act as a hydrogen bond acceptor.[3] This duality contributes to a favorable lipophilic-hydrophilic balance, often enhancing the aqueous solubility and permeability of drug candidates.[4] Furthermore, the chair-like conformation of the morpholine ring offers a rigid scaffold that can appropriately orient pharmacophoric groups for optimal target engagement.[4] These properties have led to the incorporation of the morpholine moiety into a wide array of approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[1]

This document will delve into two major areas where morpholine derivatives have made a significant impact: oncology, with a focus on kinase inhibitors, and CNS disorders, with an emphasis on neurotransmitter reuptake inhibitors. We will explore the rationale behind their design, provide detailed synthetic and biological evaluation protocols, and analyze structure-activity relationships (SAR) to elucidate the principles guiding their optimization.

I. Morpholine Derivatives in Oncology: Targeting Kinase Signaling Pathways

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. The morpholine ring has proven to be a particularly effective component of many kinase inhibitors, often serving to enhance potency, selectivity, and pharmacokinetic properties.[2] A prime example is its incorporation into inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, a critical signaling cascade that governs cell growth, proliferation, and survival.[5][6]

A. The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Cancer

The PI3K/AKT/mTOR pathway is a central node in cellular signaling, integrating signals from growth factors and other stimuli to regulate a multitude of cellular processes.[7] Its aberrant activation is a frequent event in human cancers, driving tumor progression and resistance to therapy.[8]

Diagram of the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN->PIP2 PDK1->AKT Phosphorylation (Thr308) TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Synthesis_Workflow Start Anthranilamide + Aromatic Aldehyde Step1 Step 1: Cyclization (Iodine, Reflux) Start->Step1 Intermediate1 Quinazolin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Chlorination (SOCl2, Reflux) Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (Morpholine, DIPEA, Reflux) Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification Final_Product 4-Morpholino-quinazoline Derivative Purification->Final_Product

References

A Robust Reversed-Phase HPLC Method for the Analysis of 2-Morpholin-4-ylmethylbenzylamine: Development and Validation Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Morpholin-4-ylmethylbenzylamine. The inherent polarity and basic nature of this compound present unique chromatographic challenges, such as poor retention and peak tailing. This guide explains the causal logic behind the strategic selection of the stationary phase, mobile phase composition, and detector settings to overcome these issues. The protocol provides step-by-step instructions for method execution and a comprehensive validation procedure based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in research and pharmaceutical development environments.[1][2]

Introduction: Rationale and Methodological Strategy

This compound is a bifunctional organic molecule featuring a primary aromatic amine (benzylamine moiety) and a tertiary aliphatic amine (morpholine moiety). Its utility as a building block in medicinal chemistry and drug discovery necessitates a reliable analytical method for purity assessment and quantification.[3] High-performance liquid chromatography (HPLC) is the preeminent technique for such analyses in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4][5]

The primary challenge in the HPLC analysis of this analyte lies in its physicochemical properties. With two basic nitrogen centers (pKa values can be estimated to be around 8.5-9.5), the molecule's ionization state is highly dependent on pH.[6] Furthermore, its structure imparts significant polarity, which can lead to insufficient retention on traditional non-polar stationary phases.[7]

Therefore, a reversed-phase HPLC method was selected as it offers great flexibility in mobile phase modification.[8][9] The strategy is centered on two key principles:

  • Controlling Analyte Ionization: By maintaining the mobile phase at a low pH (e.g., pH 3.0), both amine functional groups will be consistently protonated. This suppresses the unwanted interactions between the analyte and residual silanols on the silica-based stationary phase, leading to improved peak symmetry and predictable retention.[6][10]

  • Enhancing Retention: A C18 stationary phase is chosen for its hydrophobic character. The mobile phase composition, a gradient of an aqueous buffer and an organic modifier (acetonitrile), is optimized to ensure adequate retention and elution of the polar, now-ionized analyte within a reasonable runtime.

The following diagram outlines the core properties of the analyte that dictate the analytical strategy.

Analyte This compound MW: 206.29 g/mol Formula: C12H18N2O Benzylamine Group Morpholine Group UV Chromophore (Benzene Ring) Two Basic Nitrogen Centers (pKa ~8.5-9.5) Strategy HPLC Method Strategy Reversed-Phase (RP-HPLC) C18 Stationary Phase Control Ionization Enhance Retention Analyte:f0->Strategy:s0 Aromatic & Basic Analyte:f1->Strategy:s0 Polar & Basic Rationale2 Benzene ring allows for sensitive UV detection. Analyte->Rationale2 Property Rationale1 Low pH mobile phase ensures consistent protonation of basic nitrogens, preventing peak tailing. Strategy:s0->Rationale1 Justification

Caption: Key properties of this compound and the resulting HPLC strategy.

Experimental Protocol

This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector (e.g., Agilent 1260/1290 Infinity II, Waters ACQUITY Arc).

  • Chromatographic Column: A C18 reversed-phase column with dimensions suitable for analytical work.

    • Recommended Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade or higher).

    • Phosphoric acid (o-phosphoric acid, ~85%).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 20 mM solution.

    • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter and degas before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

    • Filter through a 0.45 µm PTFE membrane filter if necessary.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This composition ensures the sample solvent is compatible with the mobile phase, preventing peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the diluent. This concentration is suitable for assay and purity determinations.

Chromatographic Conditions

The following parameters should be configured on the HPLC system.

ParameterRecommended Setting
Column Waters XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 10% B; 18-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm (provides high sensitivity for the benzene ring)
Injection Volume 10 µL
Run Time 25 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.[11]

  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the results against the following criteria:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Analytical Workflow Visualization

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solutions sst_check Perform SST (5 injections) prep_standard->sst_check prep_sample Prepare Sample Solutions inject_samples Inject Samples prep_sample->inject_samples equilibrate->sst_check sst_pass Pass sst_check->sst_pass Criteria Met sst_fail Fail (Troubleshoot) sst_check->sst_fail Criteria Not Met sst_pass->inject_samples integrate Integrate Peaks inject_samples->integrate calculate Calculate Results (Assay, Purity) integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC analysis from preparation to reporting.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12][13] The following protocols outline the experiments required to validate this HPLC method.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[14]

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Inject the Working Standard Solution.

    • Inject a sample solution of this compound.

    • If available, inject solutions of known related substances or stressed (e.g., acid, base, peroxide, heat, light) samples.

  • Acceptance Criteria:

    • The diluent shows no significant peaks at the retention time of the analyte.

    • The analyte peak is resolved from all other peaks (impurities, degradants) with a resolution (Rs) of ≥ 2.0.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over the desired range.

  • Procedure:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by a recovery study.[14]

  • Procedure:

    • Prepare a placebo (if a formulated product) or sample matrix.

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare each level in triplicate (total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery for each level should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The %RSD for the series of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure (Signal-to-Noise approach):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that results in a signal-to-noise ratio (S/N) of approximately 10 for the LOQ.

    • Determine the concentration that results in a signal-to-noise ratio (S/N) of approximately 3 for the LOD.

  • Acceptance Criteria:

    • LOQ: S/N ≈ 10. Precision at this concentration should be acceptable (e.g., %RSD ≤ 10%).

    • LOD: S/N ≈ 3.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Procedure:

    • Analyze the Working Standard Solution while making small, deliberate changes to the method parameters, one at a time.

    • Examples of variations:

      • Flow rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).

      • Column Temperature (± 5 °C, i.e., 25 °C and 35 °C).

      • Mobile Phase A pH (± 0.2 units, i.e., pH 2.8 and 3.2).

  • Acceptance Criteria:

    • System suitability parameters (tailing factor, %RSD) must still be met under all varied conditions.

    • The change in analyte retention time and peak area should be minimal and predictable.

Validation Parameter Relationships

cluster_quant Quantitative Limits ValidatedMethod Validated Method Specificity Specificity (Selectivity) Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range Accuracy Accuracy (Trueness) Range->Accuracy Precision Precision (Repeatability) Range->Precision Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness Robustness (Reliability) Robustness->ValidatedMethod LOQ LOQ LOQ->Linearity LOD LOD

Caption: Inter-relationships of core parameters for method validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The strategic control of mobile phase pH is critical to achieving excellent peak shape and reliable retention for this polar, basic compound. By adhering to the outlined experimental and validation protocols, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control, stability studies, and research applications, ensuring data of the highest integrity.

References

Application Notes and Protocols for the Cardiovascular Profiling of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the investigation of 2-Morpholin-4-ylmethylbenzylamine in cardiovascular research. While direct studies on this specific molecule are not extensively published, its chemical structure, incorporating both a morpholine and a benzylamine moiety, suggests a strong potential for cardiovascular activity, particularly through modulation of adrenergic signaling pathways. This document outlines a logical, multi-tiered approach to systematically characterize the compound's effects, from initial in vitro screening to in vivo models of cardiovascular function. The protocols provided are designed to be self-validating and are supported by established methodologies in cardiovascular pharmacology.

Introduction: Rationale for Investigation

The chemical scaffold of this compound presents a compelling case for its investigation as a potential cardiovascular agent. The morpholine ring is a common feature in a variety of biologically active compounds, with some derivatives known to exhibit effects such as vasodilation through inhibition of Kv1.5 potassium channels.[1] Furthermore, the benzylamine structure is integral to many adrenergic agents, with structure-activity relationship studies revealing its importance for both beta-mimetic and beta-blocking activities.[2] The combination of these two functional groups in this compound suggests a plausible interaction with cardiovascular targets like adrenergic receptors.

Given the high prevalence of cardiovascular diseases and the continuous need for novel therapeutics, a systematic evaluation of compounds like this compound is warranted.[3] This guide proposes a research cascade to elucidate its potential mechanism of action and physiological effects.

Proposed Mechanism of Action and Investigational Workflow

Based on its structural characteristics, a primary hypothetical mechanism of action for this compound is the modulation of adrenergic receptors, potentially as an antagonist. Adrenergic signaling plays a crucial role in regulating heart rate, cardiac contractility, and vascular tone. Dysregulation of this system is a hallmark of many cardiovascular pathologies, including hypertension and heart failure.

The following workflow is proposed to systematically investigate this hypothesis:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Ex Vivo Analysis cluster_2 Phase 3: In Vivo Modeling Receptor Binding Assays Receptor Binding Assays Functional Cell-Based Assays Functional Cell-Based Assays Receptor Binding Assays->Functional Cell-Based Assays Determine affinity Cardiac Myocyte Contraction Assays Cardiac Myocyte Contraction Assays Functional Cell-Based Assays->Cardiac Myocyte Contraction Assays Assess functional antagonism/agonism Langendorff Perfused Heart Langendorff Perfused Heart Cardiac Myocyte Contraction Assays->Langendorff Perfused Heart Isolated Aortic Ring Vasoreactivity Isolated Aortic Ring Vasoreactivity Langendorff Perfused Heart->Isolated Aortic Ring Vasoreactivity Evaluate integrated cardiac effects Telemetry in Rodent Models Telemetry in Rodent Models Isolated Aortic Ring Vasoreactivity->Telemetry in Rodent Models Pressure-Overload Induced Hypertrophy Model Pressure-Overload Induced Hypertrophy Model Telemetry in Rodent Models->Pressure-Overload Induced Hypertrophy Model Assess systemic effects

Caption: Proposed investigational workflow for this compound.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the compound's interaction with specific molecular targets in a controlled, cell-free or single-cell environment.

Adrenergic Receptor Binding Assays

Objective: To determine the binding affinity of this compound for α- and β-adrenergic receptor subtypes.

Principle: Competitive radioligand binding assays are used to measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing specific human adrenergic receptor subtypes (e.g., β1, β2, α1A).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors) and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Parameter Description
IC50 Concentration of competitor that displaces 50% of the radioligand.
Ki Equilibrium dissociation constant, an indicator of binding affinity.
Functional Cell-Based Assays (cAMP Assay)

Objective: To determine whether this compound acts as an agonist or antagonist at β-adrenergic receptors by measuring its effect on cyclic AMP (cAMP) production.

Principle: β-adrenergic receptors are Gs-protein coupled receptors. Their activation leads to an increase in intracellular cAMP. An antagonist will block the cAMP increase induced by a known agonist (e.g., isoproterenol).

Protocol:

  • Cell Culture: Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol to stimulate cAMP production and incubate for a further 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. A rightward shift in the isoproterenol dose-response curve in the presence of the compound indicates competitive antagonism.

Phase 2: Ex Vivo Analysis

This phase assesses the compound's effects on intact, isolated cardiovascular tissues, providing insights into its integrated physiological actions.

Langendorff Perfused Isolated Heart

Objective: To evaluate the direct effects of this compound on cardiac function, including heart rate, contractility, and coronary flow, in the absence of systemic influences.[4]

Protocol:

  • Heart Isolation: Anesthetize a rodent (e.g., rat or mouse) and rapidly excise the heart.

  • Cannulation and Perfusion: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer.

  • Parameter Measurement: Insert a balloon into the left ventricle to measure isovolumetric pressure. Record heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Compound Administration: After a stabilization period, infuse this compound into the perfusion buffer at increasing concentrations.

  • Data Recording and Analysis: Continuously record all parameters. Analyze the dose-dependent effects of the compound on cardiac function. To test for adrenergic antagonism, assess the ability of the compound to block the effects of a β-agonist like isoproterenol.

Isolated Aortic Ring Vasoreactivity

Objective: To determine the effect of this compound on vascular tone and its potential to modulate vasoconstriction and vasodilation.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a rodent and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Tension Recording: Connect the rings to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • Pre-constrict the rings with a vasoconstrictor like phenylephrine (an α1-agonist).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasodilatory effect.

    • To test for antagonistic effects, pre-incubate the rings with the compound before constructing a dose-response curve to phenylephrine.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Phase 3: In Vivo Modeling

The final phase involves administering the compound to living animals to assess its systemic cardiovascular effects and therapeutic potential in a disease model.

Telemetry in Conscious, Freely Moving Rodents

Objective: To continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious animals to determine the systemic cardiovascular effects of this compound.

Protocol:

  • Transmitter Implantation: Surgically implant a telemetry transmitter in the abdominal aorta of rats or mice.

  • Recovery: Allow the animals to recover for at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters for 24-48 hours.

  • Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Data Acquisition and Analysis: Continuously record data for at least 24 hours post-dosing. Analyze changes in blood pressure, heart rate, and ECG intervals compared to baseline.

Pressure-Overload Induced Cardiac Hypertrophy Model

Objective: To evaluate the potential of this compound to prevent or reverse pathological cardiac hypertrophy.[5]

Principle: Surgical constriction of the aorta (transverse aortic constriction, TAC) in mice induces a pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure. This model is relevant for studying antihypertrophic therapies.[5]

Protocol:

  • Surgical Model: Perform TAC surgery on mice.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • TAC + Vehicle

    • TAC + this compound (preventative or therapeutic regimen)

  • Treatment Administration: Administer the compound daily for a specified period (e.g., 4 weeks).

  • Functional Assessment: Perform serial echocardiography to assess cardiac function and dimensions.

  • Terminal Analysis: At the end of the study, euthanize the animals and harvest the hearts. Measure heart weight to body weight ratio.

  • Histological and Molecular Analysis: Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis. Conduct molecular analysis (e.g., qPCR, Western blotting) to measure markers of hypertrophy (e.g., ANP, BNP, β-MHC).[6]

Data Interpretation and Summary

The data from these experiments should be integrated to build a comprehensive profile of this compound.

Experiment Key Readouts Potential Interpretation
Receptor Binding Ki values for adrenergic receptorsHigh affinity for β-receptors suggests potential for β-blockade.
cAMP Assay Inhibition of isoproterenol-induced cAMPConfirms functional antagonism at β-receptors.
Langendorff Heart Decreased heart rate and contractilitySuggests direct negative chronotropic and inotropic effects.
Aortic Ring Inhibition of phenylephrine-induced contractionIndicates α1-adrenergic antagonist activity.
Telemetry Reduced blood pressure and heart rateConfirms systemic hypotensive and bradycardic effects.
TAC Model Reduced heart weight/body weight ratio, improved cardiac functionDemonstrates therapeutic potential in pathological hypertrophy.

Conclusion

The structured, hypothesis-driven approach outlined in these application notes provides a robust framework for elucidating the cardiovascular pharmacology of this compound. By systematically progressing from in vitro target identification to in vivo efficacy models, researchers can efficiently characterize its mechanism of action and therapeutic potential. The insights gained from these studies will be crucial in determining the future development of this compound as a novel cardiovascular drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Morpholinomethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-(morpholinomethyl)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Synthesis Overview: A Strategic Approach

The target molecule, 2-(morpholinomethyl)benzylamine, is a useful building block in medicinal chemistry, often incorporated into larger structures to modulate solubility and pharmacological properties. While several theoretical routes exist, a robust and scalable two-step synthesis starting from 2-methylbenzonitrile offers high yields and predictable outcomes. This pathway involves:

  • Step 1: Nucleophilic Substitution: Introduction of the morpholine moiety via a nucleophilic attack on an activated benzylic position.

  • Step 2: Nitrile Reduction: Conversion of the benzonitrile group to the primary benzylamine.

This strategy is advantageous because it avoids the selectivity issues that would arise from using starting materials with multiple amine groups, such as 2-aminobenzylamine.[1][2]

Reaction Pathway

The overall transformation proceeds as follows:

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Reduction 2-Methylbenzonitrile 2-Methylbenzonitrile 2-(Bromomethyl)benzonitrile 2-(Bromomethyl)benzonitrile 2-Methylbenzonitrile->2-(Bromomethyl)benzonitrile  NBS, AIBN  CCl4, Reflux 2-(Morpholinomethyl)benzonitrile 2-(Morpholinomethyl)benzonitrile 2-(Bromomethyl)benzonitrile->2-(Morpholinomethyl)benzonitrile  Morpholine, K2CO3  Acetonitrile, Reflux 2-(Morpholinomethyl)benzylamine 2-(Morpholinomethyl)benzylamine 2-(Morpholinomethyl)benzonitrile->2-(Morpholinomethyl)benzylamine  1. LiAlH4, THF  2. H2O Work-up

Caption: Overall synthetic workflow for 2-(Morpholinomethyl)benzylamine.

Detailed Experimental Protocol

This protocol provides a reliable method for the gram-scale synthesis of the target compound.

Reagent Stoichiometry Table
StepReagentM.W. ( g/mol )Equiv.Moles (mmol)Mass/Volume
1a 2-Methylbenzonitrile117.151.050.05.86 g
N-Bromosuccinimide (NBS)177.981.0552.59.34 g
AIBN164.210.021.0164 mg
Carbon Tetrachloride---100 mL
1b 2-(Bromomethyl)benzonitrile196.041.0~50.0(Crude from 1a)
Morpholine87.121.260.05.23 g (5.2 mL)
Potassium Carbonate138.211.575.010.37 g
Acetonitrile---100 mL
2 2-(Morpholinomethyl)benzonitrile202.251.040.08.09 g
Lithium Aluminum Hydride (LiAlH₄)37.951.560.02.28 g
Anhydrous THF---150 mL
Step-by-Step Methodology

Step 1: Synthesis of 2-(Morpholinomethyl)benzonitrile (Intermediate)

  • Benzylic Bromination: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylbenzonitrile (1.0 eq), N-bromosuccinimide (1.05 eq), and AIBN (0.02 eq) to carbon tetrachloride.

  • Heat the mixture to reflux (approx. 77°C) under inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)benzonitrile as an oil. This lachrymatory compound is often used directly in the next step without further purification.

  • Nucleophilic Substitution: Dissolve the crude 2-(bromomethyl)benzonitrile in acetonitrile. Add potassium carbonate (1.5 eq) followed by the dropwise addition of morpholine (1.2 eq).

  • Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(morpholinomethyl)benzonitrile.

Step 2: Synthesis of 2-(Morpholinomethyl)benzylamine (Final Product)

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

  • Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2-(morpholinomethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until the nitrile starting material is consumed (monitor by TLC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Stir vigorously for 30 minutes. This procedure granulates the aluminum salts, making them easy to filter.

  • Isolation: Filter the resulting white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure. The resulting oil can be purified by column chromatography or converted to its hydrochloride salt by dissolving in ether and adding a solution of HCl in ether/isopropanol, which often yields a crystalline solid that can be recrystallized.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part A: Issues in Step 1 - Synthesis of 2-(Morpholinomethyl)benzonitrile

Question: My yield for the substitution reaction (Step 1b) is very low. What are the likely causes?

Answer: Low yield in this step is a frequent problem and can be traced to several factors. The key is to determine if the issue lies with the starting bromide or the substitution reaction itself.

  • Cause 1: Incomplete Bromination. The initial bromination (Step 1a) may be incomplete. Unreacted 2-methylbenzonitrile will not participate in the substitution, lowering the overall yield.

    • Solution: Ensure the radical initiator (AIBN) is fresh. Before starting the substitution, run a quick ¹H NMR of your crude bromide to check for the disappearance of the methyl singlet (around 2.5 ppm) and the appearance of the bromomethyl singlet (around 4.5 ppm).

  • Cause 2: Poor Nucleophile/Base Combination. Morpholine acts as both the nucleophile and, to some extent, a base. The added K₂CO₃ is crucial for neutralizing the HBr formed.

    • Solution: Use dry morpholine and a finely powdered, anhydrous potassium carbonate to maximize surface area and reactivity. Ensure efficient stirring.

  • Cause 3: Side Reactions. Benzyl bromides can undergo self-condensation or elimination. A common side product is the dimer formed by the product amine reacting with another molecule of the starting bromide.

    • Solution: Use a slight excess of morpholine (1.1-1.2 equivalents) to favor the desired reaction. Consider adding the benzyl bromide solution slowly to a solution of morpholine and base, rather than the other way around. This keeps the concentration of the electrophile low.

G cluster_solutions start Low Yield in Step 1b q1 Is the starting bromide pure? (Check ¹H NMR) start->q1 sol1 Troubleshoot Bromination (Step 1a): • Use fresh AIBN. • Ensure adequate reflux time. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes sol2 Optimize Substitution Conditions: • Use anhydrous reagents (Morpholine, K2CO3). • Use a more polar solvent (e.g., DMF). • Add NaI as a catalyst. sol3 Minimize Side Reactions: • Use 1.2 eq. of Morpholine. • Employ slow/reverse addition of bromide. q2->sol2 No q2->sol3 Yes

Caption: Troubleshooting decision tree for low yield in Step 1.

Part B: Issues in Step 2 - Nitrile Reduction

Question: My nitrile reduction is incomplete or giving significant side products. What can I do?

Answer: The reduction of the nitrile is a critical step that is highly dependent on the choice of reducing agent and reaction conditions.

  • Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture and can be deactivated by exposure to air.

    • Solution: Use freshly opened LiAlH₄ or titrate older batches to determine their active hydride content. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere.

  • Cause 2: Insufficient Stoichiometry or Reaction Time. Nitrile reduction requires a sufficient excess of hydride.

    • Solution: Use at least 1.5 equivalents of LiAlH₄. Monitor the reaction by TLC (staining with ninhydrin can help visualize the newly formed primary amine) and ensure it has gone to completion before initiating work-up.

  • Cause 3: Alternative Reducing Agents. While LiAlH₄ is effective, it presents handling challenges. Catalytic hydrogenation is an alternative.

    • Solution: Hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas can also effect this transformation. However, this may require high pressure and can sometimes be poisoned by the tertiary amine functionality in the molecule. It is a "greener" but potentially more challenging alternative to optimize.

G reagent Reducing Agent LiAlH₄ H₂/Catalyst (e.g., Ra-Ni) outcome_l LiAlH₄ Outcome Pros: • High reactivity, fast • Reliable at lab scale Cons: • Moisture sensitive • Exothermic, requires care • Pyrophoric solid reagent:l->outcome_l  Select for speed/potency outcome_h H₂/Catalyst Outcome Pros: • 'Greener' process • Easier work-up Cons: • May require high pressure • Catalyst poisoning possible • Potentially slower reagent:h->outcome_h  Select for scale/safety

Caption: Comparison of reducing agents for the nitrile reduction step.

FAQs: Characterization & Purification

Q: What are the key signals to look for in the ¹H NMR spectrum of the final product, 2-(morpholinomethyl)benzylamine?

A: The ¹H NMR spectrum provides definitive structural confirmation. Look for these characteristic signals (shifts are approximate, in CDCl₃):

Proton(s)EnvironmentApprox. δ (ppm)MultiplicityIntegration
Ar-H Aromatic7.2 - 7.4m4H
Ar-CH₂ -NH₂Benzylic (amine)~3.9s2H
Ar-CH₂ -NBenzylic (morpholine)~3.6s2H
-O-CH₂ -Morpholine (adjacent to O)~3.7t4H
-N-CH₂ -Morpholine (adjacent to N)~2.5t4H
-NH₂ Primary Amine~1.6br s2H

Q: My final product is a non-crystalline oil. How can I best purify and handle it?

A: This is a common issue with poly-aminated compounds. You have two excellent options:

  • Flash Column Chromatography: The product is basic, so it may streak on standard silica gel. It is often beneficial to pre-treat the silica with triethylamine (e.g., by adding 1-2% Et₃N to your eluent system) to neutralize acidic sites and improve peak shape.

  • Salt Formation: The most reliable method for obtaining a stable, crystalline, and easy-to-handle solid is to form the hydrochloride salt. Dissolve the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration and recrystallized.

References

2-Morpholin-4-ylmethylbenzylamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholin-4-ylmethylbenzylamine

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments. This guide is structured to address the common stability and degradation challenges encountered by researchers working with this bifunctional molecule. We will explore the chemical liabilities of its core structure—a primary benzylamine linked to a benzylic morpholine—and provide actionable troubleshooting strategies and protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?

A1: The structure of this compound contains two key moieties susceptible to degradation: the primary benzylamine and the tertiary benzylic amine within the morpholine substituent. The most significant degradation pathway is oxidation .

  • Oxidation of the Benzylamine: The primary amine and its adjacent benzylic carbon are prone to oxidation. This can lead to the formation of the corresponding imine, which can further hydrolyze to 2-morpholin-4-ylmethylbenzaldehyde, and subsequently be oxidized to the carboxylic acid.[1][2][3]

  • Oxidation of the Tertiary Amine: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.

  • Photodegradation: The aromatic benzyl ring is a chromophore that can absorb UV light. This energy absorption can lead to photolytic cleavage or the generation of reactive radical species, accelerating degradation.[4] Therefore, prolonged exposure to light, especially UV, should be avoided.

Q2: What are the optimal storage and handling conditions for this compound?

A2: To minimize degradation, particularly from oxidation, the following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.[5][6]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[7][8]

  • Container: Use tightly sealed containers to prevent moisture and air ingress.[5][6]

Q3: Is this compound sensitive to pH? How should I prepare solutions?

A3: The molecule has two basic nitrogen centers: the primary amine (pKa ~9-10) and the tertiary morpholine amine (pKa ~8.5)[9]. It is stable in neutral and mildly acidic solutions where it exists as a protonated salt. However, strongly acidic or basic conditions, especially when combined with heat, can catalyze degradation. For solution-based experiments, use freshly prepared solutions. If solutions must be stored, they should be kept at 2-8°C for no more than 24-48 hours, protected from light, and blanketed with an inert gas if possible.

Q4: What are the most likely impurities or degradants I should monitor in my analysis?

A4: Based on the primary degradation pathways, you should develop analytical methods (e.g., HPLC, LC-MS) capable of separating the parent compound from these potential degradants:

  • 2-Morpholin-4-ylmethylbenzaldehyde: A primary oxidation product.

  • 2-Morpholin-4-ylmethylbenzoic acid: A further oxidation product.

  • This compound N-oxide: Resulting from oxidation of the morpholine nitrogen.

  • Dimeric impurities: Formed via imine intermediates.

Below is a diagram illustrating the most probable oxidative degradation pathways.

Degradation_Pathways cluster_main Potential Oxidative Degradation of this compound Parent This compound Imine Intermediate Imine Parent->Imine Oxidation [O] N_Oxide 2-Morpholin-4-ylmethyl- benzylamine N-Oxide Parent->N_Oxide Oxidation [O] (on Morpholine N) Aldehyde 2-Morpholin-4-ylmethyl- benzaldehyde Imine->Aldehyde Hydrolysis (H₂O) Acid 2-Morpholin-4-ylmethyl- benzoic acid Aldehyde->Acid Oxidation [O]

Caption: Potential oxidative degradation pathways.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem: I see new, unexpected peaks in my HPLC/LC-MS analysis after sample preparation or a short period of storage. What is happening?

Answer: The appearance of new peaks is a classic sign of sample degradation. The most common culprit for this compound is oxidation. Follow this troubleshooting workflow:

Troubleshooting_Workflow Start New Peaks Observed in Chromatogram Check_Oxidation Was the sample handled in air? Was the solvent sparged with inert gas? Start->Check_Oxidation Check_Light Was the sample protected from light during handling and storage? Check_Oxidation->Check_Light No Oxidation_Solution Root Cause: Oxidation Solution: Prepare fresh samples, use degassed solvents, work under inert gas if possible. Check_Oxidation->Oxidation_Solution Yes Check_Temp Was the sample stored at the correct temperature (e.g., in an autosampler)? Check_Light->Check_Temp Yes Light_Solution Root Cause: Photodegradation Solution: Use amber vials, cover racks with foil, and minimize light exposure. Check_Light->Light_Solution No Temp_Solution Root Cause: Thermal Degradation Solution: Use a cooled autosampler (4°C). Analyze samples immediately after preparation. Check_Temp->Temp_Solution No End Problem Resolved Check_Temp->End Yes Oxidation_Solution->End Light_Solution->End Temp_Solution->End Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Alkaline Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal (Solution) 60°C Start->Thermal Photo Photolytic ICH Q1B Light Exposure Start->Photo Control Prepare Control Sample (Stock solution, protected from light, RT) Start->Control Monitor Monitor Degradation (e.g., HPLC at 2, 4, 8, 24 hrs) Acid->Monitor Base->Monitor Oxidation->Monitor Thermal->Monitor Photo->Monitor Analyze Analyze All Samples (HPLC, LC-MS) Control->Analyze Quench Quench Reaction (Neutralize acid/base, dilute, cool down) Monitor->Quench Quench->Analyze Report Compare stressed samples to control. Identify and quantify degradants. Analyze->Report

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylmethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a successful and optimized synthesis.

Overview of Synthetic Strategy: Reductive Amination

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination procedure. This common and reliable method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[1] For the synthesis of this compound, a practical approach is the reductive amination of 2-aminobenzaldehyde with morpholine-4-carbaldehyde, followed by reduction.

Reaction Scheme:

This method is generally favored for its operational simplicity and the ability to avoid the common issue of over-alkylation that can occur with direct alkylation methods.[1]

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism of reductive amination.

Reductive Amination Mechanism 2-Aminobenzaldehyde 2-Aminobenzaldehyde Iminium Ion Iminium Ion 2-Aminobenzaldehyde->Iminium Ion + Morpholine - H2O Morpholine Morpholine This compound This compound Iminium Ion->this compound + Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) H2O H2O Troubleshooting Workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Yield Inefficient_Imine_Formation Inefficient Imine Formation Low_Yield->Inefficient_Imine_Formation Reducing_Agent_Issue Reducing Agent Inactivity/Side Reaction Low_Yield->Reducing_Agent_Issue Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Optimize_pH Adjust pH to 4-6 Inefficient_Imine_Formation->Optimize_pH Remove_Water Use dehydrating agent (e.g., molecular sieves) Inefficient_Imine_Formation->Remove_Water Check_Reducing_Agent Use fresh, high-quality reducing agent (e.g., NaBH(OAc)3) Reducing_Agent_Issue->Check_Reducing_Agent Verify_Stoichiometry Ensure correct molar ratios of reactants Incorrect_Stoichiometry->Verify_Stoichiometry Purify_Reagents Purify starting materials if necessary Impure_Reagents->Purify_Reagents

References

Technical Support Center: Navigating Morpholine Derivative Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Derivative Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common pitfalls encountered in the synthesis, purification, and characterization of morpholine-containing compounds. As a versatile scaffold in medicinal chemistry, the morpholine moiety is integral to numerous bioactive molecules; however, its unique properties can present specific experimental challenges.[1][2][3] This resource offers practical, in-depth solutions to overcome these hurdles, ensuring the integrity and success of your research.

Section 1: Synthesis and Reaction Conditions

The N-acylation of morpholine is a fundamental transformation, yet it is often plagued by issues of low yield and side product formation. This section addresses these common synthetic challenges.

Frequently Asked Questions (FAQs): N-Acylation

Q1: My N-acylation of morpholine with an acyl chloride is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in morpholine N-acylation are frequently traced back to a few key factors. Firstly, morpholine is less nucleophilic than structurally similar secondary amines like piperidine due to the electron-withdrawing effect of the ether oxygen. Secondly, the presence of moisture can hydrolyze the acyl chloride, reducing the amount of reagent available for the desired reaction.

To enhance your yield, consider the following troubleshooting steps:

  • Base Selection: The addition of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is crucial. This base will neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting morpholine.

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis of the acyl chloride.[4]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they effectively dissolve both the morpholine and the acylating agent.[4]

  • Reaction Temperature: While many acylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

Q2: I'm observing the formation of multiple products in my acylation reaction. What are the potential side reactions and how can I minimize them?

A2: The formation of multiple products often indicates competing side reactions. In the context of morpholine acylation, potential side reactions include over-acylation if the acylating agent is used in large excess, or side reactions involving other functional groups on your starting materials.

To suppress these side reactions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent to the reaction mixture can also help control the reaction and minimize unwanted byproducts.

  • Protecting Groups: If your morpholine derivative contains other reactive functional groups (e.g., hydroxyl or other amino groups), consider using appropriate protecting groups to prevent them from reacting with the acylating agent.

  • Temperature Control: As mentioned previously, maintaining an optimal reaction temperature is key. Some side reactions may be favored at higher temperatures.

Experimental Protocol: General Procedure for N-Acylation of Morpholine

This protocol outlines a general method for the N-acylation of morpholine using an acyl chloride.

Materials:

  • Morpholine (1.0 eq.)

  • Acyl chloride (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of morpholine (1.0 eq.) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl morpholine.

  • Purify the crude product by column chromatography or recrystallization.

Section 2: Purification Challenges

The purification of morpholine derivatives can be complicated by their physical properties, such as hygroscopicity and polarity.

Frequently Asked Questions (FAQs): Purification

Q1: My morpholine derivative is highly soluble in water, making extraction difficult. How can I improve the recovery from an aqueous workup?

A1: The high water solubility of many morpholine derivatives can lead to significant product loss during aqueous extractions. To improve recovery, you can "salt out" the product by saturating the aqueous layer with a salt like sodium chloride before extraction. This decreases the solubility of the organic compound in the aqueous phase. Additionally, performing multiple extractions with a suitable organic solvent (e.g., DCM or ethyl acetate) will enhance recovery. For particularly water-soluble compounds, continuous liquid-liquid extraction may be a viable option.

Q2: I am struggling to find a suitable solvent system for purifying my N-acyl morpholine derivative by column chromatography. What are some good starting points?

A2: N-acyl morpholines are generally polar compounds. A good starting point for column chromatography on silica gel is a solvent system of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. For more polar derivatives, a system of methanol in DCM may be more effective.[5] Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

Table 1: Recommended Solvent Systems for Column Chromatography of Morpholine Derivatives

Compound PolarityRecommended Solvent System (Silica Gel)Notes
Low to MediumHexanes/Ethyl AcetateStart with a low percentage of ethyl acetate and increase the gradient.
Medium to HighDichloromethane/MethanolStart with a low percentage of methanol.
Basic CompoundsAdd 0.5-1% Triethylamine to the eluentHelps to prevent peak tailing.

Q3: My morpholine starting material and some of my derivatives are hygroscopic. How should I handle and purify these compounds?

A3: Hygroscopic compounds readily absorb moisture from the atmosphere, which can affect their physical state, reactivity, and accurate weighing.[6][7][8]

  • Handling: Handle hygroscopic compounds in a glove box or under a stream of dry inert gas. Use freshly opened anhydrous solvents and dried glassware.

  • Purification: For hygroscopic liquids, distillation under reduced pressure is often effective. For solids, recrystallization from a non-polar solvent or a mixture of a polar and non-polar solvent can be used.[9][10] Ensure the purified compound is dried thoroughly under high vacuum.

  • Storage: Store hygroscopic compounds in a desiccator over a strong drying agent (e.g., P₂O₅) or in a sealed container under an inert atmosphere.

Diagram: Troubleshooting Purification Workflow

cluster_issues Common Issues cluster_solutions Solutions start Purification Challenge issue Identify Issue start->issue poor_extraction Poor Extraction (High Water Solubility) issue->poor_extraction Aqueous Workup chrom_issues Chromatography Issues (Tailing, Poor Separation) issue->chrom_issues Chromatography hygroscopic Hygroscopic Compound issue->hygroscopic Handling/Storage salt_out Salt Out (e.g., NaCl) poor_extraction->salt_out multiple_extractions Multiple Extractions poor_extraction->multiple_extractions solvent_system Optimize Solvent System (e.g., Hex/EtOAc, DCM/MeOH) chrom_issues->solvent_system add_base Add Base to Eluent (e.g., Triethylamine) chrom_issues->add_base dry_conditions Handle Under Dry Conditions hygroscopic->dry_conditions proper_storage Store in Desiccator hygroscopic->proper_storage

Caption: A logical workflow for troubleshooting common purification issues.

Section 3: Characterization and Analysis

Accurate characterization is essential to confirm the structure and purity of your morpholine derivatives. NMR spectroscopy is a primary tool for this purpose, but spectra of morpholine-containing compounds can sometimes be complex.

Frequently Asked Questions (FAQs): NMR Interpretation

Q1: The ¹H NMR spectrum of my morpholine derivative shows broad, ill-defined peaks for the ring protons. What is causing this and how can I get a better spectrum?

A1: Broad peaks in the ¹H NMR spectrum of a morpholine derivative are often due to a slow conformational exchange (chair-to-chair interconversion) on the NMR timescale. This can be influenced by the solvent and temperature.

To obtain a sharper, more resolved spectrum:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, leading to sharper, averaged signals. Conversely, cooling the sample can slow the exchange enough to resolve the signals for the individual conformers (axial and equatorial protons).

  • Solvent Change: The choice of solvent can influence the conformational equilibrium. Trying a different deuterated solvent may result in a more resolved spectrum at room temperature.

Q2: The methylene protons on the morpholine ring in my ¹H NMR spectrum appear as complex multiplets, not simple triplets. Why is this?

A2: The protons on the morpholine ring form a complex spin system (often an AA'XX' or AA'BB' system), which typically does not follow the simple n+1 rule for splitting.[11][12] The protons on the carbons adjacent to the nitrogen are chemically non-equivalent to the protons on the carbons adjacent to the oxygen. Furthermore, in a fixed chair conformation, the axial and equatorial protons on the same carbon are also non-equivalent and will have different chemical shifts and coupling constants to neighboring protons. This results in complex multiplet patterns rather than simple triplets. 2D NMR techniques like COSY and HSQC can be invaluable for definitively assigning these protons.[13][14]

Diagram: Morpholine Ring Proton Environments

cluster_morpholine Morpholine Ring Protons cluster_factors Factors Influencing Chemical Shift & Multiplicity N_protons Protons adjacent to Nitrogen (Hα) ~2.7-2.9 ppm O_protons Protons adjacent to Oxygen (Hβ) ~3.6-3.8 ppm electronegativity Electronegativity of Heteroatom (O > N) electronegativity->N_protons less deshielding electronegativity->O_protons deshields conformation Chair Conformation (Axial vs. Equatorial) conformation->N_protons leads to complex multiplets conformation->O_protons leads to complex multiplets substituents N-Substituents (Electron-withdrawing/donating) substituents->N_protons affects chemical shift

Caption: Factors influencing the NMR signals of morpholine ring protons.

Section 4: Stability, Handling, and Storage

The stability and proper handling of morpholine derivatives are crucial for obtaining reliable experimental results and ensuring safety.

Frequently Asked Questions (FAQs): Stability and Handling

Q1: Are N-acyl morpholines stable for long-term storage?

A1: Generally, N-acyl morpholines (amides) are stable compounds. However, their stability can be influenced by the nature of the acyl group and the storage conditions. Amides are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep them in a cool, dry place, protected from light. If the compound is hygroscopic, store it in a desiccator.

Q2: What are the key safety precautions I should take when working with morpholine and its derivatives?

A2: Morpholine is a flammable, corrosive, and toxic liquid.[15] Always handle morpholine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.

References

Technical Support Center: Purification of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Morpholin-4-ylmethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful isolation and purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

I. Understanding the Molecule: Key Physicochemical Properties

This compound possesses both a primary aromatic amine (the benzylamine moiety) and a tertiary aliphatic amine (the morpholine moiety). This dual basicity is a critical consideration for developing an effective purification strategy. The aromatic nature of the compound and the presence of the polar morpholine group influence its solubility and chromatographic behavior.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an oil and I'm struggling with the initial work-up. How can I effectively remove non-basic organic impurities?

Answer: An acid-base extraction is the most effective initial purification step for basic compounds like this compound.[1][2][3] This technique leverages the ability of the amine functional groups to be protonated, rendering the molecule water-soluble and allowing for the separation from neutral or acidic impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the organic solution to a separatory funnel and extract with an aqueous acidic solution, such as 1 M hydrochloric acid (HCl).[4][5] The basic amine will be protonated to form the corresponding ammonium salt, which will partition into the aqueous layer. It is advisable to perform this extraction multiple times (e.g., 3 x 50 mL for a 100 mL organic solution) to ensure complete transfer of the desired product.

  • Separation of Layers: Carefully separate the aqueous layer containing the protonated product from the organic layer, which now contains non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH 9-10, confirmed with pH paper).[1][5] This will deprotonate the ammonium salt, regenerating the free amine which will often precipitate out or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) multiple times to recover the purified amine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Question 2: I'm observing significant streaking and poor separation during silica gel column chromatography. What is causing this and how can I fix it?

Answer: The basic nature of your amine compound is the primary cause of streaking on a standard silica gel column. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[6] These acidic sites can strongly and sometimes irreversibly interact with the basic amine, leading to tailing, poor separation, and even product loss on the column.[6][7]

Solutions to Mitigate Streaking:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[6][8] This competing base will neutralize the acidic sites on the silica gel, allowing your compound to elute more symmetrically.

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Typically added at a concentration of 0.5-2% (v/v) to the mobile phase.

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the mobile phase, for example, a gradient of ethyl acetate in hexanes with a small, constant percentage of the ammonia/methanol solution.

  • Alternative Stationary Phases:

    • Basic Alumina: Using basic alumina instead of silica gel can be an excellent alternative as it provides a basic stationary phase, thus avoiding the acid-base interaction.[8]

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and offer a deactivated surface that is ideal for the purification of basic compounds.[6][7]

  • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase flash chromatography can be a powerful alternative.[7][8] A common mobile phase system would be a gradient of acetonitrile in water, often with a modifier like triethylamine to improve peak shape.[7]

Parameter Silica Gel Basic Alumina Amine-Functionalized Silica Reverse-Phase (C18)
Stationary Phase Acidity AcidicBasicDeactivated/BasicNeutral
Typical Mobile Phase Hexanes/Ethyl Acetate + Et₃NHexanes/Ethyl AcetateHexanes/Ethyl AcetateWater/Acetonitrile + modifier
Best For General purpose, cost-effectiveBasic compoundsBasic and sensitive compoundsPolar and ionizable compounds

Question 3: My final product has a persistent colored impurity. What is the likely source and how can I remove it?

Answer: Colored impurities in amine-containing compounds are often due to oxidation of the aromatic amine moiety. Aniline and its derivatives are susceptible to air oxidation, which can form highly colored polymeric byproducts.[8]

Strategies for Removal of Oxidation Byproducts:

  • Charcoal Treatment: Before final concentration or crystallization, dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes can effectively adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield. Perform a small-scale test first.

  • Fresh Solvents: Always use freshly distilled or high-purity solvents for chromatography and work-up, as solvent impurities can also contribute to discoloration.

  • Inert Atmosphere: If possible, perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing colored impurities, as they are often excluded from the crystal lattice of the pure compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials and potential byproducts in the synthesis of this compound?

While the specific synthetic route can vary, a common approach involves the reductive amination of 2-aminobenzaldehyde with morpholine, followed by further functionalization, or the reaction of 2-aminobenzylamine with a morpholine-containing electrophile. Potential impurities could include unreacted starting materials, over-alkylated products, and byproducts from side reactions.[9] A thorough analysis of the synthetic pathway is crucial for identifying potential impurities.

Q2: What is a good starting point for developing a TLC method for this compound?

A good starting mobile phase for TLC analysis on a silica gel plate would be a mixture of a non-polar and a polar solvent, such as 80:20 or 90:10 Hexane:Ethyl Acetate. To account for the basicity of the compound and prevent streaking, add 1% triethylamine to the mobile phase. The polarity can then be adjusted based on the observed Rf value.

Q3: How can I best crystallize this compound?

Crystallization is highly dependent on the specific impurity profile. However, a general approach is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[10] Common solvent systems for amines include isopropanol, ethanol, ethyl acetate/hexanes, or toluene. A systematic screening of solvents is recommended.

Experimental Workflow for Purification

PurificationWorkflow Start Crude Product AcidBase Acid-Base Extraction Start->AcidBase Initial Cleanup TLC TLC Analysis AcidBase->TLC Assess Purity & Separation Column Column Chromatography TLC->Column Develop Separation Conditions PurityCheck Purity Check (TLC/NMR) Column->PurityCheck Collect & Analyze Fractions Recrystallize Recrystallization (Optional) PurityCheck->Recrystallize If Further Purification Needed FinalProduct Pure Product PurityCheck->FinalProduct If Pure Recrystallize->FinalProduct

Caption: A typical workflow for the purification of this compound.

IV. References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from --INVALID-LINK--

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Amine workup : r/Chempros - Reddit. (2022). Retrieved from --INVALID-LINK--

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from --INVALID-LINK--

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Retrieved from --INVALID-LINK--

  • Is there an easy way to purify organic amines? - Biotage. (2023). Retrieved from --INVALID-LINK--

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Retrieved from --INVALID-LINK--

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023). Retrieved from --INVALID-LINK--

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024). Retrieved from --INVALID-LINK--

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved from --INVALID-LINK--

  • benign and proficient procedure for preparation of quinoline derivatives. (2023). Retrieved from --INVALID-LINK--

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - Neliti. (2022). Retrieved from --INVALID-LINK--

  • Development of a bench-scale pharmaceutical synthesis - DORAS. (2017). Retrieved from --INVALID-LINK--

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

References

avoiding side reactions with 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 2-Morpholin-4-ylmethylbenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and proactively avoid common side reactions.

Section 1: Core Chemical Principles & Reactivity Profile

This compound possesses two distinct amine functionalities: a primary arylamine (-CH₂NH₂) and a tertiary aliphatic amine (the morpholine nitrogen). Understanding the interplay of their electronic and steric properties is fundamental to controlling reaction outcomes.

  • Primary Benzylamine: This is the more nucleophilic and less sterically hindered of the two nitrogens. It will be the primary site of reaction for most electrophiles (e.g., acyl chlorides, alkyl halides, aldehydes/ketones in reductive aminations). However, its reactivity can also lead to undesired over-alkylation.[1]

  • Tertiary Morpholine Nitrogen: While generally less reactive than the primary amine due to greater steric hindrance and involvement in the stable ring structure, it can still participate in reactions. Under forcing conditions or with highly reactive electrophiles, it can undergo quaternization. Its basicity also allows it to act as an internal base, potentially influencing reaction pathways.

  • Benzylic C-H Bonds: The methylene bridge C-H bonds are susceptible to oxidation or deprotonation under specific catalytic conditions, although this is less common in typical synthetic transformations.[2]

Below is a reactivity map illustrating the key functional sites of the molecule.

Caption: Reactivity map of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is giving a mixture of mono- and di-alkylated products on the primary amine. How can I improve selectivity?

This is a classic problem of over-reactivity. The mono-alkylated product can sometimes be as, or even more, nucleophilic than the starting material, leading to a second reaction with your electrophile.[1]

Causality: The primary amine readily reacts with an alkyl halide to form a secondary amine. This secondary amine can then compete with the starting material to react with another molecule of the alkyl halide, yielding a tertiary amine.

Solutions:

  • Stoichiometry Control: Use a significant excess of this compound relative to the electrophile. Le Châtelier's principle dictates that this will statistically favor the mono-substituted product. A 3-5 fold excess is a good starting point.

  • Slow Addition: Add the electrophile slowly to the reaction mixture at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second addition.

  • Protecting Group Strategy: If selectivity remains elusive, consider temporarily protecting the primary amine with a group like Boc (tert-butyloxycarbonyl). You can then perform your desired reaction on another part of the molecule and deprotect the amine in a final step.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of the starting material, even from a new bottle. What could they be?

Benzylamines as a class are susceptible to degradation upon exposure to air.[3] This is the most likely cause.

Potential Side Products & Their Origin:

ImpurityChemical OriginConsequence
N-Formyl Derivative Reaction with atmospheric CO₂ followed by reduction or rearrangement.Inactive impurity, reduces available starting material.
Carbamate Salt Direct reaction with atmospheric CO₂.Can affect solubility and reactivity; may appear as a different peak in HPLC.[3]
Oxidative Products Air oxidation of the benzylamine.Can lead to imines, which may further hydrolyze to benzaldehyde derivatives, causing a cascade of impurities.[3][4]

Troubleshooting & Prevention:

  • Always Handle Under Inert Gas: Use nitrogen or argon to flush vials and reaction vessels.

  • Use Anhydrous Solvents: Moisture can facilitate degradation pathways.

  • Confirm Purity Before Use: Run a quick TLC or HPLC on your starting material if it has been stored for a while.

  • Storage: The recommended storage condition is 2-8°C under an inert atmosphere to minimize degradation.[5]

Q3: My reaction is clean by TLC, but I'm struggling with purification. The compound seems to be sticking to the silica gel column.

Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor recovery.

Solutions:

  • Base-Treated Silica: Pre-treat your silica gel with a base. A common method is to prepare the slurry in your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites.

  • Reverse-Phase Chromatography: If feasible, switch to C18 reverse-phase chromatography. Elution is based on polarity, avoiding the acid-base interaction issue. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

  • Alternative Sorbents: Consider using neutral alumina as your stationary phase, which is less acidic than silica.

Section 3: Troubleshooting Workflow for Failed Reactions

When a reaction doesn't proceed as expected, a systematic approach is crucial. The following workflow can help diagnose the root cause.

G cluster_analysis Step 1: Initial Analysis cluster_diagnosis Step 2: Diagnosis cluster_solution Step 3: Corrective Action start Unexpected Reaction Outcome (Low Yield, Multiple Spots on TLC) a1 Analyze Crude Reaction Mixture (LC-MS, 1H NMR) start->a1 a2 Is Starting Material (SM) Consumed? a1->a2 d1 NO: Reaction Stalled a2->d1 No d2 YES: SM Consumed a2->d2 Yes s1 Check Reagent Quality & Purity. Verify Reaction Conditions (Temp, Time, Atmosphere). Increase Catalyst/Reagent Load. d1->s1 d3 Identify Side Products. Are they from SM degradation or over-reaction? d2->d3 s2 Degradation -> Improve Inert Atmosphere/Solvent Purity. Over-reaction -> Adjust Stoichiometry, Temp, Addition Rate. d3->s2

Caption: Systematic workflow for troubleshooting reactions.

Section 4: Protocols & Methodologies

Protocol 1: High-Selectivity N-Alkylation

This protocol is optimized to favor mono-alkylation of the primary amine.

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.

  • Reagent Addition: To the flask, add this compound (3.0 eq). Dissolve it in anhydrous acetonitrile.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). This mild, heterogeneous base minimizes side reactions.

  • Cooling: Cool the stirring suspension to 0 °C in an ice bath.

  • Substrate Addition: Prepare a solution of the alkyl halide (1.0 eq) in a small volume of anhydrous acetonitrile. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump. Causality: Slow addition maintains a low concentration of the electrophile, preventing over-alkylation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Filter off the K₂CO₃. Concentrate the filtrate under reduced pressure. The crude product can then be purified by base-washed column chromatography.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method is designed to produce sharp, symmetrical peaks for the basic amine compound.

Instrumentation & Columns:

  • HPLC System: Standard system with UV/PDA detector.[6]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water. Causality: The acid ensures the amine is protonated to a single species (R-NH₃⁺), preventing peak splitting and tailing that occurs when both the free base and its conjugate acid are present in equilibrium.[3]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Method Parameters:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp 30 °C
Detection λ 254 nm
Gradient 5% B to 95% B over 10 min, hold 2 min, return to 5% B

This generic method provides a robust starting point for purity analysis and in-process reaction monitoring. For rigorous impurity profiling, coupling this method with mass spectrometry (LC-MS) is highly recommended.[7][8]

References

Technical Support Center: Scaling Up the Synthesis of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylmethylbenzylamine. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this multi-step synthesis from the bench to pilot scale. We will address common experimental hurdles in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory.

The synthetic route discussed here is a robust and scalable three-step process starting from 2-methylbenzonitrile (o-tolunitrile).

Overall Synthetic Pathway

The synthesis proceeds through three key transformations: benzylic bromination, nucleophilic substitution with morpholine, and subsequent nitrile reduction.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitrile Reduction A 2-Methylbenzonitrile B 2-(Bromomethyl)benzonitrile A->B  NBS, AIBN    CCl4, Reflux   C 2-(Bromomethyl)benzonitrile D 2-(Morpholinomethyl)benzonitrile C->D  Morpholine, K2CO3    Acetonitrile, Reflux   E 2-(Morpholinomethyl)benzonitrile F This compound E->F  LiAlH4, THF    or H2, Ra-Ni  

Caption: Three-step synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized by each major step of the synthesis.

Step 1: Benzylic Bromination of 2-Methylbenzonitrile

This free-radical halogenation is often the source of impurity issues that can propagate through the synthesis.

Q1: My bromination reaction is showing low conversion of the starting material, even after prolonged reaction times. What should I investigate?

A1: Low conversion in a radical bromination typically points to issues with initiation or the presence of inhibitors.

  • Initiator Quality: The radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, degrades over time. Ensure you are using a fresh batch or one that has been stored correctly (refrigerated, protected from light).

  • Solvent Purity: Use a high-purity, dry, non-polar solvent like carbon tetrachloride or cyclohexane. Solvents like chloroform are not suitable as they can participate in radical reactions. Ensure the solvent is free of radical scavengers, such as stabilizers (like BHT in some THF grades) or dissolved oxygen. Degassing the solvent by sparging with nitrogen or argon before the reaction can be beneficial.

  • Reaction Temperature: The reaction must be maintained at a temperature sufficient for the initiator to decompose at a steady rate (e.g., ~75-80 °C for AIBN in CCl4). Inconsistent heating on a larger scale can lead to stalls.

Q2: I'm observing a significant amount of a dibrominated byproduct, 2-(dibromomethyl)benzonitrile. How can I control this over-reaction?

A2: Formation of the dibrominated species is a common problem when scaling up. The key is to control the local concentration of bromine and the stoichiometry.

  • NBS Stoichiometry: Use N-bromosuccinimide (NBS) as the bromine source. It provides a low, constant concentration of Br₂ in the reaction mixture, which disfavors over-bromination. Do not exceed 1.0-1.05 equivalents of NBS.

  • Slow Addition: On larger scales, instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction to maintain a low concentration of the radical species.

  • Monitoring: Closely monitor the reaction by GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from being further brominated.

Step 2: Nucleophilic Substitution with Morpholine

This step involves the formation of the C-N bond. Reaction kinetics and side reactions are the primary concerns during scale-up.

Q1: The substitution reaction is very slow and requires extended reflux. How can I increase the reaction rate without generating more impurities?

A1: Sluggish reaction rates are often due to solvent choice or insufficient activation.

  • Solvent Effects: A polar aprotic solvent like acetonitrile or DMF is generally preferred over less polar solvents like THF. These solvents effectively solvate the cation of the inorganic base (e.g., K⁺ from K₂CO₃) and increase the nucleophilicity of the morpholine.

  • Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is crucial. It acts as a scavenger for the HBr formed during the reaction, preventing the protonation and deactivation of the morpholine nucleophile. Ensure at least 2.0 equivalents of base are used to drive the reaction to completion.

  • Temperature: While higher temperatures increase the rate, they can also promote side reactions. A controlled reflux in acetonitrile (~82 °C) is typically a good balance.

Q2: My work-up is complicated by the formation of a quaternary ammonium salt byproduct. What causes this and how can it be avoided?

A2: The desired product, 2-(morpholinomethyl)benzonitrile, is a tertiary amine and can react with the starting material, 2-(bromomethyl)benzonitrile, to form a quaternary ammonium salt. This is a classic issue of the product being more nucleophilic than the reactant.

  • Controlled Addition: The most effective strategy is to add the 2-(bromomethyl)benzonitrile solution slowly to a heated mixture of morpholine and base. This ensures that the bromide is always in the presence of a large excess of morpholine, making it statistically more likely to react with morpholine rather than the product.

  • Stoichiometry: Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) to outcompete the product amine for the electrophilic bromide.

Step 3: Nitrile Reduction to Primary Amine

The choice of reducing agent for the nitrile group is one of the most critical decisions for a successful and safe scale-up.

Q1: I'm trying to decide between LiAlH₄ and catalytic hydrogenation for the nitrile reduction at a multi-gram scale. What are the pros and cons?

A1: This is a critical process decision balancing efficiency, safety, and equipment requirements. The choice depends heavily on your facility's capabilities.

FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Catalyst)
Pros - High reactivity and reliability. - Fast reaction times. - Works at atmospheric pressure.- "Greener" process with water as the only byproduct. - Safer for very large scales (no pyrophoric solids). - Catalyst can sometimes be recycled. - Simpler work-up (filtration).
Cons - Highly pyrophoric; reacts violently with water. - Exothermic and difficult-to-control quench. - Generates large volumes of aluminum salt waste. - Requires anhydrous conditions.- Requires specialized high-pressure reactor (autoclave). - Catalyst (e.g., Raney Nickel) can be pyrophoric. - Potential for catalyst poisoning from impurities. - Can be slower than hydride reduction.
Best For Lab to small pilot scale (grams to ~1 kg) where pressure reactors are unavailable.Pilot to manufacturing scale (kg to tons) where safety and waste are primary concerns.

Q2: My LiAlH₄ reduction work-up is problematic, resulting in a gelatinous aluminum salt mixture that is difficult to filter. How can I improve this?

A2: This is a very common issue with LiAlH₄ reductions. The key is a controlled, stoichiometric quench. The Fieser work-up is a highly reliable method. For a reaction using 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% (w/v) aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture at room temperature for 30-60 minutes. This procedure should result in a granular, easily filterable precipitate of aluminum salts.

Q3: I'm attempting the reduction using Raney Nickel (Ra-Ni) and hydrogen, but the reaction is incomplete. What factors should I check?

A3: Catalytic hydrogenation success hinges on catalyst activity and reaction conditions.

  • Catalyst Activity: Raney Nickel is often stored under water and must be handled carefully. Use an active grade of catalyst and ensure it has not been exposed to air for extended periods, which can deactivate it. The catalyst loading is also critical; start with 5-10% by weight relative to the nitrile.

  • Catalyst Poisoning: The nitrile substrate must be pure. Sulfur-containing compounds and other amines can act as catalyst poisons. Ensure the product from Step 2 is thoroughly purified.

  • Reaction Conditions: Ensure adequate hydrogen pressure (typically 50-500 psi) and efficient stirring to facilitate mass transfer of hydrogen gas to the catalyst surface. Anhydrous ammonia is often added to the reaction mixture to suppress the formation of secondary amine byproducts.

Final Product Purification

Q1: What is the most scalable method for purifying the final product, this compound?

A1: Column chromatography is not viable for large quantities. The two best options are vacuum distillation or salt formation/crystallization.

  • Vacuum Distillation: As a high-boiling liquid, the free base can be purified by distillation under high vacuum. This is very effective at removing non-volatile impurities and residual solvent.

  • Salt Crystallization: The product is a basic amine and can be converted to a crystalline salt (e.g., hydrochloride or maleate) by treating a solution of the base (e.g., in isopropanol or ethyl acetate) with the corresponding acid. The salt often has much better handling properties than the free-base oil and can be purified to very high levels by recrystallization. The free base can be regenerated by treatment with a base if needed.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions, especially on a larger scale, should be preceded by a thorough safety review and risk assessment.

Protocol 1: Synthesis of 2-(Bromomethyl)benzonitrile
  • To a 1 L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-methylbenzonitrile (58.5 g, 0.5 mol) and carbon tetrachloride (500 mL).

  • Add N-Bromosuccinimide (NBS, 93.5 g, 0.525 mol, 1.05 eq).

  • Add AIBN (1.64 g, 0.01 mol, 2 mol%).

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring under a nitrogen atmosphere. The reaction is often initiated with a heat lamp if necessary.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 200 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid. It can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(Morpholinomethyl)benzonitrile
  • To a 1 L flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add morpholine (65.3 g, 0.75 mol, 1.5 eq), anhydrous potassium carbonate (138 g, 1.0 mol, 2.0 eq), and acetonitrile (600 mL).

  • Heat the stirred suspension to reflux.

  • Dissolve the crude 2-(bromomethyl)benzonitrile (from Step 1, ~0.5 mol) in 100 mL of acetonitrile and add it dropwise to the refluxing mixture over 1 hour.

  • Maintain the reflux for an additional 3-5 hours, monitoring by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with water (3 x 200 mL) to remove excess morpholine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product as an oil.

Protocol 3: Synthesis of this compound (via LiAlH₄)
  • WARNING: LiAlH₄ is pyrophoric and reacts violently with water. Handle with extreme caution in an inert atmosphere.

  • Set up a 2 L, dry, three-necked flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Suspend LiAlH₄ (28.5 g, 0.75 mol, 1.5 eq) in anhydrous THF (500 mL) under nitrogen.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-(morpholinomethyl)benzonitrile (from Step 2, ~0.5 mol) in 250 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4 hours.

  • Cool the reaction back to 0 °C.

  • Perform the Fieser work-up: slowly add water (28.5 mL), followed by 15% NaOH solution (28.5 mL), and finally water (85.5 mL).

  • Stir the resulting slurry vigorously for 1 hour at room temperature.

  • Filter the granular solid through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude final product as an oil. Purify by vacuum distillation.

Troubleshooting Flowchart: Incomplete Nitrile Reduction (Catalytic Hydrogenation)

G Start Reaction Incomplete/Stalled CheckPressure Is H2 pressure stable? Start->CheckPressure CheckStirring Is stirring efficient? CheckPressure->CheckStirring Yes Leak System has a leak. Fix seals and repressurize. CheckPressure->Leak No CheckCatalyst Was catalyst fresh/active? CheckStirring->CheckCatalyst Yes MassTransfer Poor mass transfer. Increase stirring rate. CheckStirring->MassTransfer No CheckPurity Is starting material pure? CheckCatalyst->CheckPurity Yes AddCatalyst Catalyst may be deactivated. Filter and add fresh catalyst (Use caution with pyrophoric solids). CheckCatalyst->AddCatalyst No Poisoned Catalyst is poisoned. Repurify starting nitrile. CheckPurity->Poisoned No Success Re-run reaction. CheckPurity->Success Yes Leak->Success MassTransfer->Success AddCatalyst->Success Poisoned->Success

Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation.

addressing inconsistencies in 2-Morpholin-4-ylmethylbenzylamine assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholin-4-ylmethylbenzylamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during analytical and biological assays involving this compound. My goal is to provide you with the mechanistic insights and robust protocols necessary to ensure data integrity and reproducibility.

Part 1: Troubleshooting Guide for Common Assay Inconsistencies

Users of this compound often report issues related to analytical reproducibility and variable biological activity. These problems typically stem from the compound's physicochemical properties, namely its basicity and potential for low aqueous solubility.

Issue 1: Poor Reproducibility and Peak Tailing in Reverse-Phase HPLC Analysis

One of the most frequently reported issues is inconsistent retention times and asymmetric peak shapes (tailing) during HPLC analysis.[1][2]

Potential Causes:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the morpholine and benzylamine moieties can interact with acidic residual silanol groups on the surface of standard silica-based C18 columns. This secondary interaction, in addition to the primary hydrophobic retention mechanism, leads to peak tailing and shifting retention times.[3]

  • pH-Dependent Protonation: this compound has two basic centers: the benzylamine (estimated pKa ~9.3-9.7) and the morpholine nitrogen (pKa ~8.4).[4] Small fluctuations in the mobile phase pH around these pKa values can change the compound's protonation state and overall charge, drastically altering its retention behavior.[5]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[6]

Recommended Solutions:

  • Mobile Phase Optimization:

    • Buffering: Use a well-buffered mobile phase to maintain a consistent pH. A phosphate or acetate buffer at a concentration of 20-25 mM is recommended.

    • pH Adjustment: To ensure a single, consistent protonation state and minimize silanol interactions, adjust the mobile phase pH to be at least 2 units below the lowest pKa (~pH < 6.4) or, if the column chemistry allows, 2 units above the highest pKa (~pH > 11.7). For most silica-based columns, operating at a lower pH (e.g., pH 3.0 with 0.1% formic or trifluoroacetic acid) is preferable to protonate the amines and suppress silanol activity.[6]

  • Use of End-Capped Columns: Employ a high-quality, end-capped C18 column where residual silanols have been chemically deactivated. This is a primary strategy to reduce peak tailing for basic compounds.

  • Sample Concentration: If peak shape improves upon sample dilution, column overload is a likely cause. Determine the linear range of your column for this analyte.

Workflow for Diagnosing HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Splitting) check_method Is Mobile Phase Adequately Buffered? start->check_method check_column Is Column End-Capped? check_method->check_column Yes add_buffer Action: Add Buffer (e.g., 20mM Phosphate) or 0.1% TFA/FA. check_method->add_buffer No check_conc Dilute Sample 10x. Does Shape Improve? check_column->check_conc Yes change_column Action: Switch to End-Capped or Hybrid Column. check_column->change_column No lower_ph Action: Lower pH to < 4 to Ensure Full Protonation. check_conc->lower_ph No reduce_load Action: Reduce Sample Concentration/Injection Volume. check_conc->reduce_load Yes solution Problem Resolved add_buffer->solution lower_ph->solution change_column->solution reduce_load->solution

Caption: Troubleshooting workflow for HPLC peak shape issues.

Issue 2: Inconsistent Results in Biological Assays (Enzymatic & Cell-Based)

Variability in IC50 values or other activity readouts is a common challenge, often linked to the compound's behavior in aqueous assay buffers.[7]

Potential Causes:

  • Poor Aqueous Solubility: While the compound may be soluble in a DMSO stock, its kinetic solubility in aqueous buffers can be low.[8] Diluting the DMSO stock into buffer can cause the compound to precipitate, leading to an actual concentration that is much lower than the nominal concentration and highly variable.[9][10]

  • Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), some small molecules form colloidal aggregates that can non-specifically inhibit enzymes or interfere with assay components, leading to false positives.[11]

  • Non-Specific Binding (NSB): Lipophilic compounds can adsorb to plastic surfaces (e.g., assay plates, pipette tips), reducing the effective concentration of the compound available to interact with the biological target.[12]

  • Assay Interference: The benzylamine scaffold can possess intrinsic fluorescence or act as a quencher, interfering with fluorescence-based readouts (e.g., FP, FRET).[13][14][15]

Recommended Solutions:

  • Verify Compound Solubility:

    • Protocol for Kinetic Solubility Assessment (Nephelometry): A rapid way to assess solubility is by nephelometry, which measures light scattering from undissolved particles.[16]

      • Prepare a 10 mM stock of this compound in 100% DMSO.

      • In a clear 96-well plate, add 198 µL of your aqueous assay buffer to multiple wells.

      • Add 2 µL of the DMSO stock to the first well (final concentration 100 µM, 1% DMSO) and mix thoroughly.

      • Perform serial dilutions across the plate.

      • Measure light scattering at a suitable wavelength (e.g., 620 nm) in a plate reader. The concentration at which scattering significantly increases above the baseline indicates the limit of kinetic solubility.

  • Mitigate Aggregation and NSB:

    • Include Detergents: Add a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01% v/v) to the assay buffer. This helps to break up aggregates and reduce non-specific binding.[17]

    • Run Activity Controls: Confirm hits in the presence and absence of detergent. True inhibitors should show similar potency, while the activity of aggregators is often significantly attenuated by detergents.

  • Control for Assay Interference:

    • Protocol for Autofluorescence Check:

      • Prepare a plate with serial dilutions of the compound in assay buffer.

      • Do not add the fluorescent probe or enzyme/substrate system.

      • Read the plate at the same excitation/emission wavelengths used in your assay.

      • A significant signal indicates compound autofluorescence, which must be subtracted from the assay data.[14]

    • Use Orthogonal Assays: If possible, confirm hits using a different detection modality (e.g., a colorimetric or label-free method) to rule out technology-specific artifacts.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper handling is critical for reproducibility.[18]

  • Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final DMSO percentage in your assay.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[19] Store at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[19] Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.

Q2: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What is the likely cause?

A2: This is a common issue that often points to problems with cell permeability or compound stability in the complex environment of cell culture medium.[7] The compound may not be effectively crossing the cell membrane to reach its target, or it could be rapidly metabolized by the cells or degraded in the medium. Consider performing cell permeability assays (e.g., PAMPA) or stability studies in culture medium using LC-MS to investigate these possibilities.

Q3: Could this compound interfere with assays by chelating metal ions?

A3: Yes, this is a possibility. The nitrogen and oxygen atoms in the morpholine ring, along with the benzylamine nitrogen, can act as ligands for metal ions. If your assay involves metalloenzymes or requires specific divalent cations (e.g., Mg²⁺, Zn²⁺) for activity, the compound could potentially chelate these ions and cause inhibition that is not related to direct binding to the target protein. To test for this, you can perform the assay with varying concentrations of the essential metal ion in the presence of your compound. If the compound's IC50 value changes significantly with the metal ion concentration, chelation may be a contributing factor.

Q4: What quantitative data should I be aware of for this compound?

A4: Key physicochemical properties influence assay behavior.

PropertyValue (Estimated/Reported)Significance for Assays
Molecular Weight 206.29 g/mol [20]Essential for calculating molar concentrations.
pKa (Morpholine) ~8.4[4]Influences charge state and solubility in buffers near physiological pH.
pKa (Benzylamine) ~9.3-9.7[4][5]The primary basic center; dictates behavior in HPLC and buffers.
cLogP ~1.5 - 2.0 (Estimated)Indicates moderate lipophilicity, suggesting potential for non-specific binding and low aqueous solubility.

References

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Analysis: Evaluating 2-Morpholin-4-ylmethylbenzylamine Against Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Value of the Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, is a recurring motif in a vast array of approved drugs and clinical candidates.[3][4] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile, which can be crucial for oral bioavailability and CNS penetration.[5][6]

The functional versatility of the morpholine ring allows it to serve multiple roles within a pharmacophore: it can act as a key interacting element with a biological target, a rigid scaffold to orient other functional groups, or a modulator of key drug-like properties.[1][6] Consequently, the synthesis and evaluation of novel morpholine derivatives remain a vibrant area of research, driving the discovery of new therapeutic agents across diverse disease areas including oncology, neurodegenerative disorders, and infectious diseases.[7][8][9]

This guide provides a framework for the comparative evaluation of a novel morpholine derivative, using 2-Morpholin-4-ylmethylbenzylamine as a representative case study. We will explore the critical experiments and data analysis required to benchmark its performance against other established or structurally related morpholine compounds. The objective is not merely to present data, but to dissect the causality behind experimental choices and to build a robust, self-validating protocol for assessing new chemical entities.

Section 1: Designing the Comparative Framework

A meaningful comparison requires a multi-faceted approach, assessing not just primary potency but also selectivity and fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. When evaluating a novel compound like this compound, the choice of comparators is critical. They should ideally include:

  • A Structurally Simple Analog: To establish a baseline and understand the contribution of the core scaffold. (e.g., 4-Benzylmorpholine).

  • An Isomeric or Regioisomeric Analog: To probe the importance of substituent placement. (e.g., 4-Morpholin-4-ylmethylbenzylamine).

  • A Clinically Relevant Drug: A marketed drug containing a morpholine moiety that acts on a similar target class, providing a high-level benchmark. (e.g., Gefitinib, a PI3K/EGFR inhibitor).

The following workflow provides a logical progression for a comprehensive comparative analysis.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Physicochemical & PK Profiling cluster_3 Phase 4: Data Analysis & SAR synthesis Synthesis of Analogs purification Purification & QC (HPLC, NMR, MS) synthesis->purification primary_assay Primary Target Assay (e.g., Kinase Inhibition) purification->primary_assay solubility Kinetic Solubility purification->solubility selectivity_assay Selectivity Profiling (Off-target Assays) primary_assay->selectivity_assay cell_assay Cellular Potency Assay (e.g., MTT, p-Akt) primary_assay->cell_assay data_integration Data Integration & Comparison cell_assay->data_integration permeability Permeability Assay (PAMPA) solubility->permeability metabolic Metabolic Stability (Microsomes) permeability->metabolic metabolic->data_integration sar Structure-Activity Relationship (SAR) data_integration->sar sar->synthesis Iterative Design

Caption: High-level workflow for comparative analysis of novel morpholine derivatives.

Section 2: Core Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. Below are detailed methodologies for key comparative assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for assessing the anti-proliferative effects of compounds on cancer cell lines. It measures the metabolic activity of viable cells.[10]

Causality: The choice of cell line is paramount. For a broad comparison, a panel is recommended, such as a lung cancer line (A549), breast cancer (MCF-7), and a colon cancer line (HCT-116), as morpholine derivatives have shown activity against these types.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours.

  • Formazan Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals.[10] Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

Many morpholine derivatives are potent kinase inhibitors.[11][12] A biochemical assay is crucial to determine direct target engagement and potency.

Causality: This assay isolates the compound's effect on the target enzyme from complex cellular systems, confirming its mechanism of action. Using a well-characterized enzyme like PI3Kα provides a standard for comparison.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the PI3Kα enzyme, and the test compounds at various concentrations.

  • Initiation: Start the reaction by adding the substrate (e.g., PIP₂) and ATP. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product (e.g., PIP₃) formed. This is often done using a luminescence-based assay (e.g., ADP-Glo™), where the amount of ADP produced is quantified and is inversely proportional to kinase inhibition.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value from the resulting dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, non-cell-based method to predict passive membrane permeability, a key factor for oral absorption.

Causality: Early assessment of permeability helps to flag potential bioavailability issues. The PAMPA model is a cost-effective way to prioritize compounds before advancing to more complex Caco-2 cell assays or in vivo studies.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compounds to a donor plate (e.g., at 200 µM in a pH 7.4 buffer).

  • Assay Assembly: Place the filter plate on top of an acceptor plate containing fresh buffer. Then, place the donor plate on top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

  • Concentration Measurement: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known physical parameters of the assay system.

Section 3: Hypothetical Data & Comparative Analysis

To illustrate the application of these protocols, let's consider a hypothetical dataset comparing our lead compound, This compound (Cmpd-1) , against its regioisomer 4-Morpholin-4-ylmethylbenzylamine (Cmpd-2) and the clinical drug Gefitinib .

Table 1: Comparative In Vitro Potency

Compound Target PI3Kα IC₅₀ (nM) A549 Cell IC₅₀ (µM) MCF-7 Cell IC₅₀ (µM)
Cmpd-1 PI3Kα 85 1.2 2.5
Cmpd-2 PI3Kα 450 8.9 15.7

| Gefitinib | EGFR/PI3K | 2100 | 0.5 | > 20 |

Table 2: Comparative Physicochemical & Permeability Data

Compound cLogP Kinetic Solubility (µM, pH 7.4) PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Cmpd-1 2.8 150 8.5 (High)
Cmpd-2 2.8 125 7.9 (High)

| Gefitinib | 3.2 | 25 | 5.2 (Medium) |

Section 4: Structure-Activity Relationship (SAR) Insights

The data above, though hypothetical, allows for a powerful SAR analysis.

  • Positional Isomerism: The shift of the morpholinomethyl group from the 2-position (Cmpd-1) to the 4-position (Cmpd-2) on the benzyl ring results in a ~5-fold loss in biochemical potency against PI3Kα and an even greater loss in cellular activity. This strongly suggests that the spatial arrangement of the morpholine relative to the benzylamine is critical for target engagement. The ortho-substitution in Cmpd-1 may lock the molecule into a more favorable conformation for binding within the kinase active site.

  • Physicochemical Properties: Both isomers exhibit excellent solubility and high permeability, classic hallmarks of the morpholine scaffold's contribution to drug-like properties.[5] They outperform Gefitinib in this regard, which is known to have lower solubility.

  • Cellular vs. Biochemical Potency: Cmpd-1 is potent in the biochemical assay and translates this to low micromolar activity in cells. Gefitinib, while less potent on PI3Kα specifically, shows superior potency in the A549 cell line, likely due to its primary and potent inhibition of EGFR, upon which this cell line is dependent. This highlights the importance of understanding the specific dependencies of your cellular model.

Caption: Key pharmacophoric regions of this compound.

Conclusion

The evaluation of a new chemical entity like this compound is a systematic process of comparative analysis. By benchmarking against rationally chosen comparators using robust and reproducible protocols, we can build a clear picture of a compound's potential. Our hypothetical analysis demonstrates that while this compound shows promise as a PI3Kα inhibitor with excellent physicochemical properties, its biological activity is highly sensitive to the geometric arrangement of its substituents. This guide provides the strategic framework and experimental detail necessary for researchers to conduct their own rigorous comparative studies, accelerating the journey from a novel molecule to a potential drug candidate.

References

A Comparative Guide to the Efficacy of 2-Morpholin-4-ylmethylbenzylamine Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzylamine scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of pharmacological activities.[1][2][3] The strategic incorporation of a morpholine moiety can further enhance the pharmacological profile, improving properties like solubility and metabolic stability.[4][5] This guide provides an in-depth comparative analysis of the efficacy of 2-Morpholin-4-ylmethylbenzylamine analogs, drawing upon key findings from preclinical studies. We will delve into the structure-activity relationships (SAR), experimental methodologies used for their evaluation, and present a synthesized overview of their performance against various biological targets.

The Rationale for Analog Development: Targeting Disease Pathways

The core structure, this compound, presents a versatile template for chemical modification. Researchers have explored analogs of this scaffold with the aim of optimizing potency, selectivity, and pharmacokinetic properties for a range of therapeutic areas, including oncology and infectious diseases.[6] The morpholine ring, a privileged structure in medicinal chemistry, is often introduced to improve the physicochemical properties of a molecule, which can lead to better oral bioavailability and in vivo efficacy.[4]

A significant area of investigation for related morpholino-benzylamine structures has been the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[6][7] Dysregulation of the PC-PLC pathway can lead to increased levels of the second messenger diacylglycerol (DAG), which in turn activates downstream signaling cascades like the PKC, NF-κB, and MAPK pathways, all of which are crucial for tumor growth and metastasis.[6] Therefore, the development of potent and selective PC-PLC inhibitors is a promising strategy for cancer therapy.

Experimental Workflow for Efficacy Evaluation

A robust evaluation of drug candidates requires a multi-faceted approach, combining in vitro enzymatic assays, cell-based proliferation assays, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Assessment cluster_2 ADMET & Safety Profiling Synthesis Analog Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzymatic Assay (e.g., PC-PLC Inhibition) Characterization->Enzyme_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT, ³H-Thymidine) Enzyme_Assay->Cell_Assay Cytotoxicity Cytotoxicity Assay (e.g., against normal cell lines) Cell_Assay->Cytotoxicity Microsomal_Stability Microsomal Stability Assay Cytotoxicity->Microsomal_Stability

Figure 1: A generalized experimental workflow for the evaluation of novel benzylamine analogs.

Detailed Protocol: Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay is a widely used method to assess the antiproliferative activity of compounds by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • Radiolabeling: ³H-Thymidine is added to each well, and the plates are incubated for an additional period (e.g., 4-6 hours) to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated ³H-thymidine is quantified using a scintillation counter.

  • Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) is then determined.

Comparative Efficacy of 2-Morpholino-4-N-benzylamine Analogs

Research into structurally related 2-morpholino-4-N-benzylamine derivatives has provided valuable insights into their structure-activity relationships as antiproliferative agents.[6] The following table summarizes the antiproliferative activity of a selection of these analogs against the MDA-MB-231 breast cancer cell line.

Compound IDR Group (Acyl Moiety)Cell Proliferation (%) at 10 µM (MDA-MB-231)
3a OMe65.3 ± 4.5
3b OH58.7 ± 3.2
12a NHOH45.1 ± 2.8
12b NHOH (with N-benzyl methylation)28.9 ± 1.9

Data synthesized from published studies on 2-morpholino-4-N-benzylamine derivatives.[6]

The data clearly indicates that modifications to the acyl group and the N-benzylamine linker significantly impact the antiproliferative efficacy of these compounds. The hydroxamic acid derivatives (e.g., 12a) generally exhibit greater potency than their methyl ester (3a) or carboxylic acid (3b) counterparts.[6] Furthermore, methylation of the benzylic nitrogen (as in compound 12b) leads to a substantial increase in biological activity.[7]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on benzylamine and morpholine derivatives allows for the formulation of key SAR principles that can guide future drug design efforts.

SAR cluster_Core Core Scaffold cluster_Modifications Key Modification Points cluster_Activity Impact on Efficacy Core This compound Acyl Acyl Group (R) Benzyl_Sub Benzyl Ring Substituents N_Alkyl N-Alkylation Morpholine_Analog Morpholine Analogs Potency Increased Potency Acyl->Potency Hydroxamic acid > Carboxylic acid Selectivity Improved Selectivity Benzyl_Sub->Selectivity Halogen substitution can be beneficial N_Alkyl->Potency N-methylation enhances activity PK Enhanced PK Properties Morpholine_Analog->PK

Figure 2: A summary of the structure-activity relationships for this compound analogs.

  • The Morpholine Moiety: The presence of the morpholine ring is generally considered favorable for improving the pharmacokinetic profile of the compounds.[4]

  • The Acyl Group: As demonstrated in the comparative data, the nature of the acyl group at the 1-position of the central aromatic ring is a critical determinant of antiproliferative activity. Hydroxamic acid derivatives have shown particular promise.[6]

  • N-Benzylamine Substitutions: Halogen substitutions on the N-benzyl ring can influence potency and selectivity.[8] Furthermore, N-methylation of the benzylamine linker has been identified as a key modification for enhancing biological activity.[7]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The comparative analysis of their efficacy highlights the importance of systematic structural modifications to optimize their biological activity. Future research should focus on further exploring the SAR of these compounds, including the synthesis of a broader range of analogs with diverse substituents. In vivo efficacy studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates identified in vitro. Additionally, a comprehensive evaluation of their safety and toxicological profiles will be necessary before they can be considered for clinical development.

References

A Comparative Guide to the Biological Validation of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Characterizing a Novel Benzylamine Derivative

Senior Application Scientist Commentary: The landscape of drug discovery is continuously evolving, with novel psychoactive substances (NPS) presenting unique challenges to researchers.[1][2] Unlike well-documented compounds, molecules such as 2-Morpholin-4-ylmethylbenzylamine lack a substantial body of published data. This guide, therefore, serves a dual purpose: it is both a comparative analysis based on structural hypotheses and a practical roadmap for researchers and drug development professionals tasked with validating the biological effects of such uncharacterized molecules.

Our approach is grounded in a logical, multi-tiered validation process. We begin with an analysis of the compound's structure to form a testable hypothesis about its biological targets. From there, we outline a series of in vitro experiments, progressing from initial target binding to functional activity and cellular effects. Throughout this guide, we will compare the hypothetical performance of this compound to well-characterized compounds that act on the proposed target systems. This comparative methodology provides a crucial benchmark for interpreting experimental outcomes.

Structural Analysis and Hypothesis Generation

Predicting biological activity from chemical structure alone is a complex challenge, but structural motifs can provide critical clues to guide initial investigations.[3][4][5]

The structure of this compound contains two key pharmacophores:

  • Benzylamine Core: This scaffold is present in numerous biologically active compounds, including antidepressants and antihypertensives.[6][7][8] It is a common structural feature in ligands that interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9]

  • Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry. Its inclusion can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability, making it a common feature in central nervous system (CNS) drug candidates.[10][[“]][12]

Based on these features, a primary hypothesis is that This compound acts as a modulator of monoamine transporters . To validate this, we will compare its hypothetical activity against GBR-12909 , a well-characterized and selective dopamine reuptake inhibitor, which will serve as our primary alternative for comparison.

Tier 1: Primary Target Engagement and Selectivity

The first crucial step is to determine if the compound binds to the hypothesized target and to assess its selectivity. A broad radioligand binding assay panel is the gold standard for this initial screen.[13][14]

Experimental Protocol: Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor or transporter.[15][16]

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET and compare it to the selectivity profile of GBR-12909.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, SERT, or NET.[9]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein) with a fixed concentration of a specific radioligand.[15][17]

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Competition: Add increasing concentrations of either this compound or GBR-12909 (the competitor ligands).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[15]

  • Termination: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.[15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the competitor concentration. Use non-linear regression to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand), and then convert this to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15]

Comparative Data: Hypothetical Binding Affinities

The table below illustrates a hypothetical outcome comparing the binding profiles.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT Selectivity (vs. SERT/NET)
This compound 50850120017x / 24x
GBR-12909 (Reference) 1525003500167x / 233x

This is hypothetical data for illustrative purposes.

Interpretation: In this hypothetical scenario, this compound shows preferential binding to the dopamine transporter, but with lower affinity and selectivity compared to the highly selective reference compound, GBR-12909. This initial screen validates DAT as a primary target and provides the rationale for proceeding to functional assays.

Tier 2: Functional Activity Assessment

Demonstrating that a compound binds to a target is not sufficient; its functional effect must be characterized. For transporters, the key functional assay measures the inhibition of substrate uptake.[9]

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Assay

This assay directly measures the ability of a compound to block the transport of dopamine into nerve terminals (synaptosomes).[18][19]

Objective: To determine the functional potency (IC₅₀) of this compound as an inhibitor of dopamine uptake and compare it to GBR-12909.

Methodology:

  • Synaptosome Preparation: Isolate crude synaptosomes from rodent striatal tissue.[19]

  • Pre-incubation: Pre-incubate the synaptosomes in a 96-well plate with increasing concentrations of this compound or GBR-12909 for 5-10 minutes at room temperature.[20][21]

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.[20][21]

  • Incubation: Allow the uptake to proceed for a short, timed interval (e.g., 1-3 minutes) at room temperature.[20][21]

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.[20][21]

  • Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of dopamine uptake at each drug concentration relative to a vehicle control. Determine the IC₅₀ value using non-linear regression.

Comparative Data: Hypothetical Functional Potency
CompoundDopamine Uptake Inhibition IC₅₀ (nM)
This compound 120
GBR-12909 (Reference) 35

This is hypothetical data for illustrative purposes.

Visualizing the Mechanism

The following diagram illustrates the proposed mechanism of action at the synapse.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Release Release DAT Dopamine Transporter (DAT) Synapse Synaptic Cleft (Dopamine) DAT->Synapse Reuptake Release->Synapse Release Receptor Dopamine Receptor Synapse->Receptor Binding Compound 2-Morpholin-4-yl methylbenzylamine Compound->DAT Inhibition

Mechanism of dopamine reuptake inhibition.

Tier 3: Cellular-Level Validation and Cytotoxicity

After identifying a primary target and confirming functional activity, it is essential to assess the compound's effects in a cellular context, starting with general cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Objective: To determine the concentration of this compound that reduces the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) by 50% (CC₅₀).

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-48 hours).[22][23]

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[23][24] This allows viable cells to convert the MTT into formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ value from the dose-response curve.

Comparative Data: Hypothetical Cytotoxicity
CompoundCytotoxicity (CC₅₀, µM) in SH-SY5Y cellsTherapeutic Index (CC₅₀ / DAT IC₅₀)
This compound 25~208
GBR-12909 (Reference) 40~1142

This is hypothetical data for illustrative purposes. IC₅₀ is converted to µM for index calculation (0.12 µM).

Interpretation: A higher therapeutic index is desirable, indicating a wider margin between the concentration required for a therapeutic effect and the concentration that causes toxicity. In this hypothetical case, while this compound is more cytotoxic than GBR-12909, it still displays a significant window of apparent safety, warranting further investigation.

Overall Validation Workflow

The following diagram outlines the logical progression of the validation process described.

A Hypothesis Generation (Structural Analysis) B Tier 1: Target Engagement (Radioligand Binding Assay) A->B Identify potential targets C Tier 2: Functional Activity (Dopamine Uptake Assay) B->C Confirm functional effect on primary target D Tier 3: Cellular Viability (MTT Cytotoxicity Assay) C->D Assess therapeutic window E Further Studies (In Vivo Models, ADME/Tox) D->E Proceed if safety margin is acceptable

Tiered workflow for novel compound validation.

Conclusion

This guide presents a structured and comparative framework for the initial biological validation of an uncharacterized compound, this compound. By hypothesizing its activity based on structural motifs and systematically testing this hypothesis through a tiered in vitro assay cascade, researchers can efficiently characterize its primary mechanism of action, functional potency, and cellular toxicity. The direct comparison to a well-known reference compound like GBR-12909 at each stage is critical for contextualizing the data and making informed decisions about the compound's potential for further development. This rigorous, evidence-based approach is fundamental to advancing novel chemical entities from the bench toward potential therapeutic applications.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of morpholine is a critical aspect of ensuring pharmaceutical quality and safety. Morpholine, a versatile organic compound, serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), such as the anticancer agent gefitinib and the antibiotic linezolid.[1] However, its potential presence as a residual impurity necessitates the use of robust, validated analytical methods.

This guide provides an in-depth technical comparison of two prevalent analytical techniques for morpholine quantification: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-MS/MS). Beyond a simple outlining of methodologies, this document delves into the causality behind experimental choices and presents a framework for the cross-validation of these methods, ensuring data integrity and inter-method reliability.

The Analytical Challenge of Morpholine

The primary challenge in the analysis of morpholine stems from its physicochemical properties. It is a colorless, hygroscopic, polar, and highly water-soluble liquid with a low molecular weight.[2][3] These characteristics present significant hurdles for traditional analytical techniques:

  • Gas Chromatography (GC): Direct analysis by GC is difficult due to morpholine's high polarity and low volatility.[4] Polar analytes tend to interact strongly with many GC stationary phases, leading to poor peak shape and low sensitivity.

  • Reversed-Phase Liquid Chromatography (RPLC): Morpholine exhibits poor retention on conventional RPLC columns (e.g., C18) because it is too polar to effectively partition into the non-polar stationary phase.[2]

To overcome these challenges, two distinct and powerful strategies have been developed: chemical derivatization for GC-MS and the use of an alternative chromatographic mode, HILIC, for LC-MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The core principle of this approach is to chemically modify the morpholine molecule to increase its volatility and make it amenable to GC separation and analysis.[5]

The "Why": Causality of Derivatization

The most common derivatization reaction for morpholine involves its conversion to N-nitrosomorpholine (NMOR).[6][7] This is achieved by reacting morpholine, a secondary amine, with a nitrosating agent like sodium nitrite under acidic conditions.[6]

The resulting NMOR is significantly less polar and more volatile than the parent morpholine molecule, allowing for excellent separation on a GC column and sensitive detection by a mass spectrometer.[6] This derivatization step is a self-validating system in that the successful detection of NMOR is directly indicative of the presence of morpholine in the original sample.

cluster_0 Derivatization Reaction Morpholine Morpholine N_Nitrosomorpholine N-Nitrosomorpholine (Volatile Derivative) Morpholine->N_Nitrosomorpholine + Sodium_Nitrite Sodium Nitrite (NaNO2) Sodium_Nitrite->N_Nitrosomorpholine + Acidic_Conditions Acidic Conditions (e.g., HCl) Acidic_Conditions->N_Nitrosomorpholine Catalyzes

Caption: Derivatization of morpholine to N-nitrosomorpholine.

Experimental Protocol: GC-MS

This protocol is a representative example based on established methods.[4][6]

  • Sample Preparation & Derivatization:

    • Accurately weigh and dissolve the drug substance or product in purified water.

    • Transfer a 2.0 mL aliquot to a reaction vial.

    • Add 200 µL of 0.05 M HCl to acidify the sample.

    • Add 200 µL of saturated sodium nitrite solution. Vortex for 30 seconds.

    • Heat the mixture at 40°C for 5 minutes to facilitate the reaction, then cool.

  • Liquid-Liquid Extraction (LLE):

    • Add 0.5 mL of dichloromethane to the vial.

    • Vortex for 1 minute to extract the N-nitrosomorpholine into the organic phase.

    • Allow the layers to separate for 10 minutes.

    • Carefully transfer the organic (bottom) layer to an autosampler vial.

  • GC-MS Analysis:

    • GC System: Agilent 7890A or equivalent.

    • Column: TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or similar mid-polarity column.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Injector: 250°C, 1 µL injection volume, split ratio 1:7.

    • Oven Program: Initial 100°C for 4 min, ramp at 10°C/min to 120°C (hold 3 min), then ramp at 20°C/min to 250°C (hold 5 min).

    • MS System: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for NMOR (e.g., m/z 116.1 and 86.1).[4]

Method 2: Hydrophilic Interaction Liquid Chromatography-MS/MS (HILIC-MS/MS)

HILIC is a mode of liquid chromatography that uses a polar stationary phase (e.g., bare silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous solvent.[8]

The "Why": Causality of HILIC

This technique is particularly well-suited for the analysis of polar compounds like morpholine that are poorly retained in RPLC.[2][9] In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.

The key advantages of HILIC for morpholine analysis are:

  • No Derivatization Required: The analysis is performed on the native morpholine molecule, simplifying sample preparation and eliminating a potential source of variability.[2]

  • High Sensitivity with MS: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer's electrospray ionization (ESI) source, often leading to enhanced signal intensity compared to RPLC.[8]

cluster_1 HILIC Separation Principle Mobile_Phase High Organic Mobile Phase (e.g., >70% Acetonitrile) Retention Retention by Partitioning Mobile_Phase->Retention Stationary_Phase Polar Stationary Phase (e.g., Silica) Aqueous_Layer Adsorbed Aqueous Layer Stationary_Phase->Aqueous_Layer Adsorbs Aqueous_Layer->Retention Morpholine_Analyte Polar Morpholine Analyte Morpholine_Analyte->Retention

Caption: Principle of morpholine retention in HILIC.

Experimental Protocol: HILIC-MS/MS

This protocol is a representative example based on established methods.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance or product in a suitable solvent (e.g., methanol or acetonitrile).

    • Add 10 mL of acidified methanol (1% formic acid in methanol) to the sample.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes to precipitate any excipients.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • HILIC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 95% B, decreasing to 50% B over 5 minutes to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Cross-Validation: Bridging the Methodological Divide

Once both the GC-MS and HILIC-MS/MS methods are individually validated according to ICH Q2(R1) guidelines, a cross-validation study is essential to ensure that the methods produce comparable results.[10] This is not merely a method transfer between labs but a rigorous comparison of two distinct analytical principles. The objective is to demonstrate that either method can be used without introducing significant bias into the reported results.[4][7]

Cross-Validation Workflow

Start Start: Cross-Validation Study Sample_Prep Prepare Homogenous Sample Set (API spiked at multiple levels) Start->Sample_Prep Split_Samples Split Samples for Analysis Sample_Prep->Split_Samples GC_MS Analyze by Validated GC-MS Method Split_Samples->GC_MS Set A LC_MS Analyze by Validated HILIC-MS/MS Method Split_Samples->LC_MS Set B Collect_Data Collect Quantitative Data GC_MS->Collect_Data LC_MS->Collect_Data Stat_Analysis Statistical Comparison (Passing-Bablok, Bland-Altman) Collect_Data->Stat_Analysis Acceptance Results Meet Acceptance Criteria? Stat_Analysis->Acceptance Success Methods are Interchangeable Acceptance->Success Yes Failure Investigate Bias & Re-evaluate Acceptance->Failure No

Caption: Workflow for cross-validation of two different analytical methods.

Statistical Comparison of Methods

Simple correlation is insufficient for comparing analytical methods as it does not reveal systematic bias.[11][12] More robust statistical tools are required.

  • Passing-Bablok Regression: This is a non-parametric regression method that is robust against outliers and makes no assumptions about the distribution of errors.[4][7] It is ideal for method comparison studies. The output is a regression equation (y = a + bx).

    • Interpretation: The 95% confidence interval for the intercept (a) should contain 0, indicating no constant bias. The 95% confidence interval for the slope (b) should contain 1, indicating no proportional bias.[7]

  • Bland-Altman Plot (Difference Plot): This plot graphically represents the agreement between the two methods.[11][13] It plots the difference between the paired measurements against their mean.

    • Interpretation: The plot allows for the visualization of bias (the mean of the differences) and the "limits of agreement" (mean difference ± 1.96 * standard deviation of the differences).[11] If the differences are within the acceptable limits for the assay, the methods are considered to be in agreement.

Acceptance Criteria for Cross-Validation

Pre-defined acceptance criteria are crucial. While specific limits may depend on the application (e.g., trace impurity vs. major component), a general framework based on bioanalytical method validation guidance can be adapted:[14][15]

  • For a set of quality control (QC) samples analyzed by both methods, the mean accuracy at each concentration level should be within ±15% of the nominal value.

  • For incurred (real) samples, the difference between the results from the two methods should be within 20% of their mean for at least 67% of the samples.[5][15]

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of each method and a hypothetical dataset from a cross-validation study.

Table 1: Comparison of Method Performance Characteristics

ParameterGC-MS with DerivatizationHILIC-MS/MSRationale / Causality
Specificity High (via MS detection)Very High (via MS/MS)MS/MS adds another layer of selectivity by monitoring specific fragment ions.
Limit of Quantitation (LOQ) ~24 µg/L[6]~5 µg/kg (0.005 µg/g)[2]HILIC-MS/MS often provides superior sensitivity due to efficient ionization.
Linearity (R²) > 0.999[6]> 0.999[2]Both methods demonstrate excellent linearity over their respective ranges.
Accuracy (% Recovery) 94.3% - 109.0%[6]83% - 108%[2]Both methods show excellent trueness.
Precision (%RSD) 2.0% - 7.0%[6]< 15%Both methods are highly precise.
Sample Preparation Multi-step (derivatization, LLE)Simpler (dissolution, filtration)HILIC avoids the need for chemical modification, streamlining the workflow.
Throughput LowerHigherSimpler sample preparation and faster LC run times typically allow for higher throughput.

Table 2: Hypothetical Cross-Validation Data & Statistical Analysis

Sample IDGC-MS Result (ppm)HILIC-MS/MS Result (ppm)Mean (ppm)Difference (GC - HILIC)
QC-Low4.85.14.95-0.3
QC-Mid9.710.29.95-0.5
QC-High19.520.119.80-0.6
Sample 17.27.57.35-0.3
Sample 211.511.911.70-0.4
Sample 315.816.015.90-0.2
...............

Statistical Summary:

  • Passing-Bablok Regression:

    • Slope (b): 0.98 (95% CI: 0.95 to 1.01) -> No proportional bias.

    • Intercept (a): -0.15 ppm (95% CI: -0.45 to 0.10) -> No constant bias.

  • Bland-Altman Analysis:

    • Mean Difference (Bias): -0.41 ppm.

    • Limits of Agreement: -0.95 ppm to +0.13 ppm.

Conclusion and Recommendation

Both GC-MS with derivatization and HILIC-MS/MS are robust and reliable methods for the quantification of morpholine in pharmaceutical samples.

  • GC-MS is a powerful technique, particularly when LC-MS instrumentation is unavailable. The derivatization step, while adding complexity, effectively overcomes the inherent challenges of morpholine's volatility and polarity.

  • HILIC-MS/MS represents a more modern and streamlined approach. It offers superior sensitivity and higher throughput by eliminating the need for derivatization. For new method development, HILIC-MS/MS is generally the preferred technique.

The cross-validation process, underpinned by appropriate statistical analysis like Passing-Bablok regression and Bland-Altman plots, is a non-negotiable step to ensure method interchangeability. It provides documented, scientific evidence that results are comparable, regardless of the analytical principle employed. This builds confidence in data integrity, supports regulatory submissions, and ensures that decisions regarding product quality and safety are based on a solid analytical foundation.

References

A Comparative Analysis of 2-Morpholin-4-ylmethylbenzylamine as a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide for Drug Discovery Professionals

This guide provides a comparative framework for evaluating the inhibitory activity of the novel compound, 2-Morpholin-4-ylmethylbenzylamine, against Monoamine Oxidase (MAO) enzymes. Given the absence of published data on this specific molecule, this document establishes a scientifically grounded, hypothetical investigation. It outlines the rationale for target selection, compares its theoretical performance against well-established inhibitors, and provides detailed experimental protocols for validation.

Rationale for Target Selection: Monoamine Oxidase (MAO)

The chemical structure of this compound contains two key pharmacophores that suggest a potential interaction with monoamine oxidase enzymes:

  • Benzylamine Scaffold: The benzylamine core is a well-recognized structural motif in a multitude of MAO inhibitors.[1][2] MAO-B, in particular, preferentially deaminates substrates like benzylamine and β-phenethylamine.[3] The presence of this core strongly suggests that the compound could fit within the active site of MAO enzymes.

  • Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target affinity.[4][5] In the context of central nervous system (CNS) drugs, the morpholine ring can improve blood-brain barrier permeability and modulate pharmacokinetic profiles, making it a valuable addition for neurologically active compounds.[6][7]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[8][9] Inhibitors of these enzymes are used to treat a range of neurological and psychiatric disorders, including Parkinson's disease and depression.[10][11] Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[3][12] The structural features of this compound therefore warrant its investigation as a potential MAO inhibitor.

Comparative Inhibitor Profile

To objectively assess the potential of this compound, its activity must be benchmarked against known, clinically relevant MAO inhibitors. The following compounds serve as essential controls for determining potency and selectivity.

  • Clorgyline: A potent, irreversible, and highly selective inhibitor of MAO-A.[13] It is the gold standard for assessing MAO-A inhibition.

  • Selegiline (L-Deprenyl): A potent, irreversible, and selective inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[14][15]

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.

Table 1: Comparative Inhibitory Activity (IC50) Against MAO-A and MAO-B

CompoundTargetIC50 (nM)Selectivity Index (SI)
This compound MAO-A1,250 (Hypothetical)0.096
MAO-B120 (Hypothetical)
Clorgyline (Reference) MAO-A1.2 - 17[13][16]>1000
MAO-B1,900 - 7,000[13][16]
Selegiline (Reference) MAO-A23,000[14]<0.002
MAO-B51[14]

Note: Data for this compound is hypothetical for illustrative purposes. Reference IC50 values are sourced from published literature.

Selectivity Index (SI) is calculated as (IC50 for MAO-A) / (IC50 for MAO-B).

  • An SI > 1 indicates selectivity for MAO-B.

  • An SI < 1 indicates selectivity for MAO-A.

Based on this hypothetical data, this compound would be classified as a moderately potent and selective MAO-B inhibitor.

Experimental Design and Methodology

To validate the inhibitory potential of this compound, a robust and standardized enzymatic assay is required. The MAO-Glo™ Assay is a widely used, luminescence-based method that provides high sensitivity and is suitable for high-throughput screening.[17][18]

The process begins with compound preparation, followed by enzymatic screening against both MAO-A and MAO-B isoforms to determine IC50 values, and concludes with data analysis to assess potency and selectivity.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Synthesize/Acquire This compound Assay_A MAO-A Inhibition Assay (MAO-Glo™) Compound->Assay_A Assay_B MAO-B Inhibition Assay (MAO-Glo™) Compound->Assay_B Standards Prepare Stock Solutions (Clorgyline, Selegiline) Standards->Assay_A Standards->Assay_B IC50_Calc IC50 Value Calculation (Dose-Response Curves) Assay_A->IC50_Calc Assay_B->IC50_Calc Selectivity Selectivity Index Calculation IC50_Calc->Selectivity

Caption: High-level workflow for inhibitor characterization.

This protocol is adapted from the manufacturer's technical bulletin for determining IC50 values.[19]

Principle: The MAO enzyme acts on a luminogenic substrate, producing a luciferin derivative. A Luciferin Detection Reagent is then added, which stops the MAO reaction and converts the derivative into luciferin, generating a light signal that is directly proportional to MAO activity.[18][20]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (Substrate, Buffers, Luciferin Detection Reagent)

  • Test compound (this compound) and reference inhibitors (Clorgyline, Selegiline) dissolved in DMSO

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all kit components to room temperature.

    • Prepare the reconstituted Luciferin Detection Reagent by adding the provided buffer to the lyophilized substrate.

    • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate MAO reaction buffer. The final DMSO concentration should not exceed 1%.

  • MAO Reaction:

    • Add 12.5 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well of the 96-well plate.

    • Add 5 µL of the compound dilutions (or buffer for control wells) to the wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 7.5 µL of the luminogenic MAO substrate to each well.

    • Mix briefly on a plate shaker and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mechanistic Context: The Monoamine Oxidase Pathway

MAO enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.[21] By inhibiting MAO, the concentration of these neurotransmitters in the cytoplasm increases, leading to greater availability for release into the synaptic cleft.[22][23]

G Neurotransmitter Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) SynapticCleft Synaptic Cleft Neurotransmitter->SynapticCleft Release Reuptake Reuptake Transporter (DAT, SERT) SynapticCleft->Reuptake Uptake Cytoplasm Presynaptic Cytoplasm Reuptake->Cytoplasm Vesicle Synaptic Vesicle Cytoplasm->Vesicle Packaging MAO Monoamine Oxidase (MAO) (on Mitochondria) Cytoplasm->MAO Degradation Pathway Metabolites Inactive Aldehyde Metabolites + H₂O₂ MAO->Metabolites Inhibitor 2-Morpholin-4-ylmethyl- benzylamine (Inhibitor) Inhibitor->MAO Inhibition

Caption: Role of MAO in neurotransmitter metabolism and site of inhibition.

Conclusion and Future Directions

This guide presents a hypothetical yet rigorous framework for assessing this compound as a novel MAO inhibitor. The benzylamine and morpholine moieties provide a strong chemical rationale for this investigation. The proposed experimental workflow, utilizing the MAO-Glo™ assay and established reference inhibitors, offers a clear path to determine the compound's potency and selectivity for MAO-A and MAO-B.

Should experimental data confirm the hypothetical results, this compound would represent a promising lead compound as a selective MAO-B inhibitor. Future studies would need to:

  • Determine the mode of inhibition (i.e., reversible vs. irreversible).

  • Conduct structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Evaluate pharmacokinetic properties and in vivo efficacy in relevant animal models of neurodegenerative disease.

This structured approach ensures that the compound's potential is evaluated comprehensively, adhering to the principles of modern drug discovery.

References

A Comparative Guide to the Structural Activity Relationship of Morpholine-Containing Benzylamine Derivatives as Phosphatidylcholine-Specific Phospholipase C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of a class of 2-morpholinobenzoic acid derivatives, which includes the core structure of 2-Morpholin-4-ylmethylbenzylamine. The focus is on their activity as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in various cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of compound performance supported by experimental data.

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties to bioactive molecules.[4][5][6][7] When incorporated into a benzylamine framework, it creates a pharmacophore with significant potential for therapeutic applications, including anticancer and anti-neurodegenerative activities.[4][8] This guide will dissect how specific structural modifications to this core scaffold influence inhibitory activity against PC-PLC.

The Core Scaffold: 2-Morpholinobenzylamine Analogs

The foundational structure for this analysis is the 2-morpholinobenzoic acid scaffold. A key series of compounds within this class features a 2-morpholino group and a 5-N-benzylamino substituent on a central benzoic acid ring.[1][2] This arrangement has been identified as an optimal pharmacophore for PC-PLC inhibition.[2][3] Our analysis will explore variations from this optimal arrangement to understand the structural requirements for potent inhibitory activity.

Structural Modifications and Their Impact on PC-PLC Inhibition

The following sections detail the effects of systematic modifications to the 2-morpholinobenzylamine scaffold.

The relative positions of the morpholine and N-benzylamine groups on the central ring are critical for activity. A comparison between a 2,5-substitution pattern and a 2,4-substitution pattern reveals a significant drop in inhibitory potency.

Specifically, altering the arrangement from a 2-morpholino-5-N-benzylamino benzoic acid to a 2-morpholino-4-N-benzylamino benzoic acid resulted in a threefold decrease in PC-PLC inhibition.[1] This suggests that the spatial relationship between the morpholine and benzylamine moieties is crucial for optimal interaction with the enzyme's active site.

The morpholine ring itself, particularly its tertiary nitrogen atom, appears to be essential for inhibitory activity. To investigate this, a series of analogs were synthesized where the morpholine ring was replaced with a tetrahydropyranyl (THP) ring.

This modification, which removes the nitrogen atom, led to a significant loss of inhibitory activity. For instance, a carboxylic acid analog with a THP moiety showed a complete loss of inhibition compared to its morpholine counterpart.[1] This strongly indicates that the morpholinyl nitrogen is a key pharmacophoric element, likely involved in a critical binding interaction with the PC-PLC enzyme.

Methylation of the nitrogen atom linking the benzyl group to the central ring was also investigated. Interestingly, these N-methylated compounds were found to be among the most biologically active, suggesting that this region of the pharmacophore is a fruitful area for further optimization.[2][3]

Comparative Data on PC-PLC Inhibition

The following table summarizes the quantitative data from studies on these analogs, illustrating the impact of the structural modifications discussed.

Compound SeriesKey Structural FeatureRelative PC-PLC Inhibition
Series A 2-Morpholino-5-N-benzylamino (Optimal)High
Series B 2-Morpholino-4-N-benzylamino~3-fold lower than Series A[1]
Series C 2-Tetrahydropyranyl-5-N-benzylaminoComplete to significant loss of activity[1]
Series D N-methylated 2-Morpholino-5-N-benzylaminoHighest biological activity[2][3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below is a representative protocol for a key assay used to determine the inhibitory activity of these compounds.

Understanding the binding affinity of a compound to its target receptor is a cornerstone of drug discovery.[9][10] Radioligand binding assays are a robust method for quantifying these interactions.[9]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for a ligand, or the inhibitory constant (Ki) of a test compound.

Materials:

  • Receptor preparation (e.g., cell membranes)

  • Radiolabeled ligand

  • Unlabeled competing ligand

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation fluid and counter

Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors and determine the total protein concentration.[9]

  • Assay Setup:

    • For saturation assays, set up tubes for "Total Binding" and "Non-specific Binding" (NSB).[9][11]

    • NSB tubes will contain a high concentration of an unlabeled competing ligand.[9]

    • Add the receptor preparation to all tubes.

    • Add increasing concentrations of the radioligand.

  • Incubation: Incubate the tubes at a specified temperature to reach equilibrium.

  • Separation: Separate bound from free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Use non-linear regression analysis to determine Kd and Bmax from the specific binding data.[11]

Visualizing the SAR Workflow

The process of establishing a structural activity relationship can be visualized as a systematic workflow.

Caption: A workflow diagram illustrating the iterative process of SAR studies.

Conclusion

The structural activity relationship studies of 2-morpholinobenzylamine derivatives have provided clear insights into the pharmacophore required for potent inhibition of PC-PLC. The key takeaways for researchers in drug development are:

  • The 2-morpholino-5-N-benzylamino substitution pattern on a benzoic acid scaffold is optimal for activity.

  • The nitrogen atom of the morpholine ring is essential for biological activity.

  • The N-benzyl bridge is a region where modifications, such as methylation, can enhance potency.

These findings provide a solid foundation for the rational design of novel and more effective PC-PLC inhibitors based on the versatile morpholine-containing benzylamine scaffold. Future research could explore a wider range of substitutions on the benzyl ring and further investigate the impact of modifications to the N-benzyl linker.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Novel Morpholine Derivatives like 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous process of validation. A key challenge in this journey is bridging the translational gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. This guide provides a comprehensive comparison of these two critical stages of research, using the hypothetical case of a novel morpholine derivative, 2-Morpholin-4-ylmethylbenzylamine, to illustrate the experimental choices, methodologies, and expected outcomes.

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for its ability to improve the potency and pharmacokinetic properties of drug candidates.[1] Its presence in a molecule like this compound suggests a potential for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide will explore how to systematically investigate these possibilities through a well-defined in vitro and in vivo experimental cascade.

Part 1: The In Vitro Characterization of this compound: Establishing a Foundation

In vitro studies are the first step in understanding the biological activity of a new compound. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds and the elucidation of their mechanism of action at a molecular and cellular level.

Initial Cytotoxicity and Biological Activity Screening

The primary objective of initial in vitro screening is to determine if this compound exhibits any biological activity at relevant concentrations and to assess its general toxicity to cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

Rationale for Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Using a panel of cancer cell lines and a non-cancerous cell line helps to determine if the compound has selective cytotoxicity towards cancer cells.

Target Identification and Mechanism of Action

If this compound shows promising activity in the initial screening, the next step is to identify its molecular target and elucidate its mechanism of action. Given that many morpholine-containing compounds are kinase inhibitors, a kinase inhibition assay would be a logical next step.[1][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Selection: Based on the cancer cell line data, select a panel of kinases known to be involved in the relevant cancer signaling pathways (e.g., PI3K, AKT, mTOR).

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). In a 384-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Signal Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value for kinase inhibition.

Visualizing the Experimental Workflow:

Caption: In Vitro experimental workflow for this compound.

Part 2: The In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate in a whole organism. These studies provide a more complex and physiologically relevant environment compared to in vitro models.

Pharmacokinetic (PK) Studies

Before assessing the efficacy of this compound, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy male and female mice (e.g., C57BL/6), typically 6-8 weeks old.

  • Compound Administration: Administer a single dose of this compound to the mice via different routes (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) after administration.

  • Plasma Analysis: Process the blood to obtain plasma. Analyze the concentration of the compound in the plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration of the compound versus time. Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Rationale for Experimental Choices: Understanding the PK profile is critical for designing an effective dosing regimen for subsequent efficacy studies. Different routes of administration are tested to determine the most suitable one for potential therapeutic use.

Efficacy Studies in a Xenograft Model

Once the PK profile is established and a suitable dosing regimen is determined, the efficacy of this compound can be tested in an animal model of disease. For a potential anticancer agent, a tumor xenograft model is commonly used.

Experimental Protocol: Human Tumor Xenograft Study in Mice

  • Cell Implantation: Implant human cancer cells (the same ones that showed sensitivity in vitro, e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound at different doses, and a positive control (a standard-of-care chemotherapy drug).

  • Compound Administration: Administer the treatments to the mice according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the tumor growth curves for each treatment group. Calculate the tumor growth inhibition (TGI) for each dose of this compound.

Visualizing a Potential Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors This compound This compound This compound->PI3K Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival

References

A Comparative Guide to the Synthesis of 2-Morpholin-4-ylmethylbenzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 2-Morpholin-4-ylmethylbenzylamine is a valuable building block in medicinal chemistry, incorporated into a variety of compounds with potential therapeutic applications. This guide provides a comparative analysis of two primary synthetic routes to this versatile molecule, offering detailed experimental protocols, mechanistic insights, and a data-driven comparison to inform your synthetic strategy.

Introduction: The Significance of this compound

The this compound scaffold combines a benzylamine moiety, a common pharmacophore, with a morpholine ring. The morpholine group is often introduced to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic properties of drug candidates. The ortho-substitution pattern of the benzylamine provides a specific vector for further chemical elaboration, making it a desirable intermediate for library synthesis and lead optimization.

This guide will dissect two logical and field-proven synthetic pathways:

  • Route 1: Synthesis via Nucleophilic Substitution and Nitrile Reduction

  • Route 2: Synthesis via Reductive Amination of a Precursor Aldehyde

Each route will be evaluated based on factors such as yield, purity, scalability, and the availability and cost of starting materials.

Route 1: Synthesis via Nucleophilic Substitution and Nitrile Reduction

This robust and high-yielding two-step sequence is often the preferred method for laboratory-scale and pilot-plant production due to its reliable and well-understood transformations. The strategy involves the initial formation of 2-(morpholinomethyl)benzonitrile through a nucleophilic substitution reaction, followed by the reduction of the nitrile group to the primary amine.

Mechanistic Rationale

The first step is a classical SN2 reaction where the nucleophilic secondary amine of morpholine displaces the bromide from 2-(bromomethyl)benzonitrile. The subsequent reduction of the nitrile to a primary amine can be achieved using various reducing agents, with Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation being common choices. The choice of reducing agent is critical to avoid side reactions and ensure high yields.

Visualizing the Workflow: Route 1

Route 1 A 2-(Bromomethyl)benzonitrile C 2-(Morpholinomethyl)benzonitrile A->C Nucleophilic Substitution B Morpholine B->C D This compound C->D Nitrile Reduction (e.g., LiAlH4)

Caption: Synthetic scheme for Route 1.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 2-(Morpholinomethyl)benzonitrile

  • To a stirred solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous acetonitrile (10 mL/g of starting material) is added potassium carbonate (2.0 eq) at room temperature.[1]

  • Morpholine (1.2 eq) is then added dropwise to the suspension.

  • The reaction mixture is stirred at 60 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-(morpholinomethyl)benzonitrile as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(morpholinomethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g) is prepared.

  • The solution is cooled to 0 °C in an ice bath, and Lithium Aluminum Hydride (LiAlH4) (2.0 eq) is added portion-wise, controlling the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH4 used in grams (Fieser's workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or by salt formation.

Route 2: Synthesis via Reductive Amination of a Precursor Aldehyde

This route offers a more convergent approach, forming the final C-N bond of the primary amine in the last step. It relies on the synthesis of an aldehyde intermediate, 2-(morpholinomethyl)benzaldehyde, followed by its reductive amination.

Mechanistic Rationale

The synthesis of the key aldehyde intermediate can be achieved by the reduction of 2-(morpholinomethyl)benzonitrile, for example, using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction to the alcohol. The subsequent reductive amination involves the condensation of the aldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an imine intermediate, which is then reduced in situ to the desired primary amine using a suitable reducing agent like sodium borohydride (NaBH4) or catalytic hydrogenation.[2]

Visualizing the Workflow: Route 2

Route 2 A 2-(Morpholinomethyl)benzonitrile B 2-(Morpholinomethyl)benzaldehyde A->B Partial Reduction (e.g., DIBAL-H) D This compound B->D Reductive Amination C Ammonia Source C->D

Caption: Synthetic scheme for Route 2.

Detailed Experimental Protocol: Route 2

Step 1: Synthesis of 2-(Morpholinomethyl)benzaldehyde

  • A solution of 2-(morpholinomethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL/g) is cooled to -78 °C under an inert atmosphere.

  • A solution of Diisobutylaluminium hydride (DIBAL-H) in hexanes (1.5 eq, typically 1.0 M) is added dropwise, maintaining the temperature below -70 °C.

  • The reaction is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched at -78 °C by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature and then poured into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirred vigorously until two clear layers are formed.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-(morpholinomethyl)benzaldehyde, which is often used directly in the next step.

Step 2: Synthesis of this compound

  • To a solution of 2-(morpholinomethyl)benzaldehyde (1.0 eq) in methanol (15 mL/g) is added a solution of ammonia in methanol (7N, 5.0 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • The reaction is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for an additional 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Comparative Analysis

ParameterRoute 1: Nucleophilic Substitution & Nitrile ReductionRoute 2: Reductive Amination of Aldehyde
Overall Yield High (typically 70-85% over two steps)Moderate to High (typically 60-75% over two steps)
Purity of Final Product Generally high, purification can be straightforward.Can be high, but potential for over-reduction or side products from the aldehyde.
Scalability Readily scalable. LiAlH₄ handling requires care on a large scale.Scalable, but the use of DIBAL-H at low temperatures can be challenging on a large scale.
Reagent Cost & Availability 2-(Bromomethyl)benzonitrile is commercially available. LiAlH₄ is a common reagent.DIBAL-H is more expensive than LiAlH₄.
Safety & Handling LiAlH₄ is highly reactive and requires careful handling.DIBAL-H is pyrophoric and requires careful handling at low temperatures. Quenching can be energetic.
Robustness & Reproducibility High. The reactions are generally reliable and well-established.Moderate. The partial reduction of the nitrile to the aldehyde can sometimes be tricky to control.

Expert Insights and Recommendations

For most laboratory applications and early-stage process development, Route 1 is generally the more advantageous and recommended pathway . The starting materials are readily accessible, the reactions are robust and high-yielding, and the purification procedures are typically straightforward. The primary consideration for this route is the safe handling of Lithium Aluminum Hydride, especially on a larger scale where alternative reducing agents like catalytic hydrogenation could be explored.

Route 2 offers a viable alternative , particularly if the intermediate aldehyde is required for other synthetic purposes. However, the partial reduction of the nitrile with DIBAL-H requires careful temperature control to prevent the formation of the corresponding alcohol as a byproduct, which can complicate purification. The reductive amination step itself is generally efficient.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the available equipment, and the cost considerations. Both routes presented here are based on sound chemical principles and provide reliable access to the target molecule.

References

A Technical Guide to the Pharmacological Benchmarking of 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological evaluation of 2-Morpholin-4-ylmethylbenzylamine. As a molecule of interest for its potential psychoactive properties, a rigorous, multi-faceted benchmarking approach is essential. We will detail the scientific rationale behind experimental design, provide validated protocols for receptor profiling, and present a clear structure for data interpretation, empowering researchers to accurately characterize this novel compound.

Introduction: The Case for Benchmarking

This compound (CAS: 91271-82-8) is a synthetic compound featuring two key pharmacophoric motifs: a benzylamine core and a morpholine ring.[1][2] The benzylamine structure is a foundational element in many psychoactive substances, including stimulants and hallucinogens, that interact with monoamine neurotransmitter systems. Concurrently, the morpholine heterocycle is recognized in medicinal chemistry as a "privileged" structure, often incorporated into drug candidates to enhance potency or modulate pharmacokinetic properties.[3] Several approved drugs, such as the antidepressant viloxazine, contain a morpholine ring, highlighting its role in CNS-active agents.[4]

The combination of these structural features suggests that this compound may act as a modulator of central nervous system targets, particularly serotonin (5-HT) and dopamine (D) receptors. These receptors are critical mediators of mood, cognition, and behavior and are the primary targets for a vast number of therapeutic agents and novel psychoactive substances (NPS).[5][6]

Therefore, the objective of this guide is to establish a robust scientific protocol to:

  • Determine the binding affinity of this compound across a panel of key serotonin and dopamine receptor subtypes.

  • Characterize the functional activity of the compound as an agonist or antagonist at receptors where significant binding is observed.

  • Benchmark its potency and efficacy against well-established standard compounds to contextualize its pharmacological profile.

Strategic Selection of Targets and Standard Compounds

The causality behind our experimental design is rooted in a hypothesis-driven approach based on the compound's structure. The initial screening panel is designed to be broad enough to capture primary activity at the most relevant receptor families implicated in psychoactive effects, while remaining focused for efficiency.

Primary Screening Panel:

  • Serotonin Receptors:

    • 5-HT1A: A Gi/o-coupled receptor involved in mood and anxiety.

    • 5-HT2A: A Gq-coupled receptor; a primary target for classic psychedelics and atypical antipsychotics.

    • 5-HT2C: A Gq-coupled receptor that modulates dopamine and norepinephrine release, affecting mood and appetite.

  • Dopamine Receptors:

    • D1: A Gs-coupled receptor involved in motor control, reward, and cognition.

    • D2: A Gi/o-coupled receptor; a primary target for typical and atypical antipsychotics.

The choice of standard compounds is critical for validating assay performance and providing a reliable benchmark for comparison.

Receptor TargetStandard Radioligand (Binding Assay)Standard Agonist (Functional Assay)Standard Antagonist (Functional Assay)
5-HT1A [³H]8-OH-DPAT8-OH-DPATWAY-100635
5-HT2A [³H]KetanserinSerotonin (5-HT)Ketanserin
5-HT2C [³H]MesulergineSerotonin (5-HT)RS-102221
D1 [³H]SCH23390DopamineSCH23390
D2 [³H]SpiperoneDopamineHaloperidol

Experimental Methodologies: A Self-Validating System

The trustworthiness of any pharmacological data rests upon the integrity of the experimental protocols. The following methodologies are described to be self-validating, incorporating positive and negative controls to ensure data reliability.

Part A: Receptor Binding Affinity Profiling

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from its receptor.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes (Expressing Target Receptor) Plate 96-Well Plate Setup (Total, NSB, Test Wells) Membranes->Plate Radioligand Radioligand Stock ([³H]L) Radioligand->Plate Compound Test Compound Dilutions (this compound) Compound->Plate Buffer Assay Buffer Buffer->Plate Harvest Rapid Filtration (GF/B Filtermat) Plate->Harvest Incubate (e.g., 60 min, 25°C) Wash Wash to Remove Unbound Ligand Harvest->Wash Scint Add Scintillation Cocktail & Count (CPM) Wash->Scint Calc Calculate Specific Binding Scint->Calc Curve Non-linear Regression (IC50 Determination) Calc->Curve Ki Calculate Ki (Cheng-Prusoff) Curve->Ki cluster_gs Gs Pathway (e.g., D1 Receptor) cluster_gi Gi Pathway (e.g., D2 Receptor) Agonist_Gs Agonist (Dopamine) Receptor_Gs D1 Receptor Agonist_Gs->Receptor_Gs G_Gs Gs Protein Receptor_Gs->G_Gs activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs activates cAMP_Gs cAMP (Increased) AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Agonist (Dopamine) Receptor_Gi D2 Receptor Agonist_Gi->Receptor_Gi G_Gi Gi Protein Receptor_Gi->G_Gi activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi inhibits cAMP_Gi cAMP (Decreased) AC_Gi->cAMP_Gi conversion blocked ATP_Gi ATP ATP_Gi->AC_Gi

References

Assessing the Specificity of Novel Compounds: A Comparative Guide Featuring 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's specificity is not merely a regulatory checkbox; it is the cornerstone of developing safe and effective therapeutics. A molecule that engages its intended target with high fidelity while avoiding unintended interactions—so-called "off-target" effects—is the gold standard. Off-target activities can lead to unforeseen toxicities or confound the interpretation of biological effects, ultimately leading to late-stage clinical failures.[1][2] This guide provides a comprehensive framework for assessing the specificity of novel chemical entities, using the hypothetical case of 2-Morpholin-4-ylmethylbenzylamine to illustrate a rigorous, multi-tiered approach.

This compound contains a morpholine ring, a privileged scaffold in medicinal chemistry frequently associated with kinase inhibitors due to its favorable physicochemical properties.[3][4] Lacking extensive public data, we will treat it as a novel kinase inhibitor candidate and outline a systematic process to define its selectivity profile. This guide will compare our lead compound (designated MC-1 for Morpholine Compound 1) against two hypothetical, structurally related alternatives (Alternative A and Alternative B ) to demonstrate how subtle chemical modifications can dramatically impact specificity.

The Strategic Imperative: A Tiered Approach to Specificity Profiling

A robust assessment of specificity is not a single experiment but a campaign. Our approach is designed to be self-validating, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered strategy ensures that resources are allocated efficiently while building a comprehensive understanding of the compound's biological interactions.

Tier 1: Broad Target Class Screening

The initial step is to cast a wide net to identify the primary target(s) and any significant off-target interactions across major protein families. Given the morpholine scaffold in MC-1 , the protein kinase family is a logical starting point.

Experimental Workflow: Kinome Profiling

Kinome profiling provides a comprehensive overview of a compound's activity against a large panel of protein kinases.[5] This is crucial for identifying both the intended target and potential off-target liabilities within this large and functionally diverse protein family.[6] We will employ a continuous, activity-based biochemical assay format, which offers advantages over traditional endpoint assays by providing real-time kinetic data.[7]

Protocol: Activity-Based Kinome Profiling

  • Compound Preparation : Prepare stock solutions of MC-1 , Alternative A , and Alternative B in DMSO. A 10-point, 3-fold serial dilution series is created for each compound, typically starting from 10 µM.

  • Assay Plate Preparation : Utilizing an automated liquid handler, dispense the compound dilutions into a multi-well assay plate.

  • Kinase and Substrate Addition : Add a predefined panel of active human kinases (e.g., the 400+ kinase panel offered by services like Reaction Biology or Pharmaron) along with their respective peptide substrates and ATP to the assay wells.[6][8]

  • Kinetic Reaction Monitoring : The kinase reaction is initiated, and the rate of substrate phosphorylation is monitored continuously over time using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based ADP detection system.[8]

  • Data Analysis : The initial reaction rates are calculated from the linear phase of the progress curves. The percent inhibition at each compound concentration is determined relative to vehicle (DMSO) controls. IC50 values are then calculated by fitting the data to a four-parameter logistic equation.

Hypothetical Data Summary: Kinase Inhibition Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
MC-1 252,500>10,000100
Alternative A 505008,00010
Alternative B 153,000>10,000200

This hypothetical data suggests that while Alternative B is the most potent against the target kinase, MC-1 and Alternative B demonstrate superior selectivity over Alternative A.

Tier 2: Orthogonal Biochemical Validation

Findings from the primary screen should be confirmed using an orthogonal assay. For non-kinase off-targets, such as G-protein coupled receptors (GPCRs), a different screening paradigm is required.

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[9][10] These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target of interest.[11][12]

Protocol: Competitive Radioligand Binding Assay for a Representative GPCR

  • Membrane Preparation : Prepare cell membranes from a cell line overexpressing the GPCR of interest (e.g., HEK293 cells).

  • Assay Setup : In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dopamine for the D2 receptor) at or below its Kd, and a range of concentrations of the test compounds (MC-1 , Alternative A , Alternative B ).

  • Incubation : Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand : The contents of the plate are rapidly filtered and washed to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification : The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined, and the Ki (inhibitor constant) is calculated using the Cheng-Prusoff equation.

Tier 3: Cell-Based Functional Assays

Biochemical assays, while essential, do not fully recapitulate the complexity of a cellular environment.[13] Cell-based assays provide a more physiologically relevant context to assess a compound's activity and potential toxicity.[14]

Experimental Workflow: Target Engagement and Downstream Signaling

This workflow aims to confirm that the compound engages its intended target in a cellular context and modulates the downstream signaling pathway as expected.

Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 70-80% confluency. Treat the cells with various concentrations of MC-1 , Alternative A , and Alternative B for a specified duration.

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (to assess target engagement) and a downstream substrate (to assess functional pathway modulation). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection and Analysis : Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize them to the loading control.

Hypothetical Signaling Pathway

G cluster_0 Cellular Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Proliferation Proliferation Downstream Substrate->Proliferation MC-1 MC-1 MC-1->Target Kinase

Caption: Hypothetical signaling pathway showing inhibition by MC-1.

Visualizing the Assessment Workflow

A structured, logical progression of experiments is key to a successful specificity assessment.

G A Tier 1: Broad Screening (e.g., Kinome Profiling) B Identify Primary Target(s) & Major Off-Targets A->B C Tier 2: Orthogonal Validation (e.g., Radioligand Binding Assays) B->C D Confirm On-Target Affinity & Quantify Off-Target Ki C->D E Tier 3: Cell-Based Assays (e.g., Target Engagement, Cytotoxicity) D->E F Assess Functional Activity & Cellular Specificity E->F G Comprehensive Specificity Profile F->G

Caption: Tiered workflow for assessing compound specificity.

Conclusion

The assessment of compound specificity is a critical and multifaceted component of drug discovery. By employing a tiered approach that moves from broad biochemical screens to focused, cell-based functional assays, researchers can build a comprehensive and reliable profile of a compound's biological activities. This guide, using the hypothetical case of this compound, provides a robust framework for such an investigation. The systematic comparison against structurally similar alternatives highlights the importance of medicinal chemistry efforts in fine-tuning selectivity. Ultimately, a thorough understanding of a compound's specificity is paramount for identifying high-quality lead candidates and advancing them toward the clinic with greater confidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Morpholin-4-ylmethylbenzylamine (CAS No. 91271-82-8), ensuring the protection of personnel and the integrity of your research. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to manage this compound responsibly.

Understanding the Hazard: Why This Matters

This compound is identified as an irritant[1]. While this classification provides a starting point, the broader family of morpholine-containing compounds and related aromatic amines often presents a more complex hazard profile. Compounds with the morpholine moiety can cause severe skin burns, eye damage, and respiratory irritation[2][3]. Therefore, we must treat this compound with a degree of caution that accounts for both known and potential hazards. The primary routes of exposure to be controlled are skin contact, eye contact, and inhalation of any aerosols or dusts[4].

The causality behind these hazards lies in the chemical nature of amines, which can be corrosive and readily react with biological tissues. Proactive and stringent adherence to safety protocols is not merely procedural—it is a direct response to the chemical properties of the substance in hand.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the potential for exposure. A multi-layered approach is crucial for comprehensive protection. All handling of this compound must be conducted in a well-ventilated laboratory or under a chemical fume hood[5][6].

Table 1: PPE Requirements for Handling this compound

Level of Protection Required PPE Rationale & Causality
Primary Protection (Mandatory) • Safety Goggles (conforming to EN 166/NIOSH standards)• Nitrile or Neoprene Gloves (chemical-resistant)• Laboratory CoatProtects against accidental splashes and direct contact during routine handling. Amines can cause severe eye damage and skin irritation[2][3][4].
Secondary Protection (For Spills & Aerosol Generation) • Face Shield (in addition to goggles)• Chemical-Resistant Apron or Coveralls• Double GlovingProvides an enhanced barrier during procedures with a higher risk of splashing or aerosolization, such as transferring large quantities or heating.
Respiratory Protection (As Needed) • Full-Face Respirator with appropriate cartridgesRequired if exposure limits are exceeded, if irritation is experienced, or when handling outside of a fume hood[4]. This directly mitigates inhalation risks.

Operational Workflow: From Bench to Disposal

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and prevent accidental release.

Safe Handling and Experimental Use Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE (Primary Protection) gather_mats Gather All Necessary Materials & Spill Kit weigh_transfer Weigh & Transfer Compound (Use anti-static measures) gather_mats->weigh_transfer Proceed to Handling reaction_setup Perform Experimental Procedures weigh_transfer->reaction_setup decontaminate Decontaminate Glassware & Work Surfaces reaction_setup->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Procedural Guidance
  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control vapor and aerosol exposure[5][6].

    • Ensure a safety shower and eye wash station are readily accessible[5].

    • Before starting, confirm that you have all necessary PPE and that it is in good condition. Inspect gloves for any signs of degradation or punctures prior to use[5].

    • Keep a spill kit rated for chemical spills nearby.

  • Handling:

    • Avoid the formation of dust and aerosols[4]. When weighing or transferring the solid, do so carefully and away from drafts.

    • Use non-sparking tools and take precautionary measures against static discharge, as fine organic dusts can pose an explosion hazard[4][6].

    • Avoid all contact with skin and eyes[4]. Use proper glove removal techniques to prevent cross-contamination[5].

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place[4][5].

    • Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents[4][7].

Emergency and Disposal Plans: Managing the Unexpected

Accidental Release Measures

In the event of a spill, your immediate actions are critical to containment and safety.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation[4][5].

  • Protect Yourself: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill[4]. Avoid breathing vapors, mist, or gas[5].

  • Containment & Cleanup:

    • Prevent the chemical from entering drains or waterways[4][5].

    • For solid spills, carefully collect the material. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

    • Place the collected material into a suitable, labeled, and closed container for disposal[4].

    • Ventilate the area and wash the spill site after material pickup is complete[5].

First-Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist[2][7].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Call a physician immediately[2][7].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician[7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[4].
Disposal Plan

Chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Waste Collection: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the contents and container through an approved waste disposal plant[7][8]. Do not discharge into the environment[4][5].

By integrating these safety protocols and operational plans into your daily laboratory work, you build a system of trust and reliability, ensuring that your pursuit of scientific advancement is conducted with the utmost care and responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.